6-Chloropurine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQDFAWXLTYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Record name | 6-chloropurine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861673 | |
| Record name | 6-Chloropurine | |
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Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | 6-Chloropurine | |
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CAS No. |
87-42-3, 133762-83-1 | |
| Record name | 6-Chloropurine | |
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| Record name | 6-Chloropurine | |
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| Record name | 6-Chloropurin-9-yl | |
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| Record name | 6-CHLOROPURINE | |
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| Record name | 6-chloropurine | |
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| Record name | 6-CHLOROPURINE | |
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Foundational & Exploratory
6-Chloropurine synthesis from hypoxanthine
An In-Depth Technical Guide to the Synthesis of 6-Chloropurine from Hypoxanthine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in medicinal chemistry, serving as a versatile precursor for a vast array of biologically active purine derivatives, including the notable antileukemic drug 6-mercaptopurine[1][2][3]. Its synthesis, most commonly achieved through the direct chlorination of hypoxanthine, is a fundamental transformation for any research program focused on purine-based therapeutics. This guide provides a comprehensive, field-proven perspective on this synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical process decisions, and offer a robust, self-validating protocol. We will delve into the reaction mechanism, the critical role of reagents, a detailed experimental workflow, and the paramount safety considerations required when handling the hazardous materials involved.
The Core Transformation: Mechanistic Insights
The conversion of hypoxanthine to this compound is fundamentally a deoxychlorination reaction. Hypoxanthine exists in a tautomeric equilibrium between its lactam (keto) and lactim (enol) forms, with the lactam form predominating. The oxygen atom of the lactam at the 6-position is replaced by a chlorine atom. This is not a trivial substitution and requires a potent chlorinating agent capable of activating the carbonyl group.
The Reagents and Their Roles
-
Hypoxanthine (Substrate): The purine starting material. Its relative insolubility and high melting point are key physical characteristics to consider.
-
Phosphorus Oxychloride (POCl₃): The chlorinating agent[3]. POCl₃ serves a dual purpose: it acts as the solvent for the reaction and as the reagent that converts the C=O group of the lactam into a reactive intermediate susceptible to nucleophilic attack by chloride. It is a highly reactive and corrosive substance that must be handled with extreme care[4][5][6].
-
Tertiary Amine (Catalyst): Typically, an aromatic tertiary amine like N,N-dimethylaniline or N,N-diethylaniline is used[7][8][9]. While sometimes referred to as a catalyst, its role is more complex. The tertiary amine activates the phosphorus oxychloride, potentially forming a highly reactive phosphonium intermediate (Vilsmeier-Haack type reagent). This intermediate is a much more potent electrophile than POCl₃ alone, facilitating the initial attack on the hypoxanthine carbonyl. Furthermore, the amine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which helps to drive the reaction to completion.
Reaction Mechanism Overview
The precise mechanism involves several steps. The tertiary amine first activates the POCl₃. The lactam oxygen of hypoxanthine then attacks the activated phosphorus species, forming a phosphate ester-like intermediate. This functional group is an excellent leaving group. Subsequently, a chloride ion (from POCl₃) performs a nucleophilic attack on the C6 position, displacing the phosphate group and yielding the final this compound product.
Caption: Simplified reaction mechanism for the chlorination of hypoxanthine.
Experimental Protocol: A Validated Approach
This section details a representative, scalable protocol derived from established literature procedures[7][8][9]. The quantities provided are for a laboratory scale, but the molar ratios can be adapted for larger-scale production[8].
Reagents and Equipment
-
Required Chemicals: Hypoxanthine, Phosphorus Oxychloride (reagent grade, dry), N,N-dimethylaniline (dry), Methylene Chloride (DCM), Ice.
-
Required Equipment: Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or Drierite), heating mantle, magnetic stirrer, vacuum distillation apparatus, ice bath, standard filtration equipment (Büchner funnel), glassware for extraction and washing.
Crucial Prerequisite: All glassware must be thoroughly dried in an oven before use. Phosphorus oxychloride reacts violently with water, so moisture must be rigorously excluded from the reaction setup[4].
Comparative Experimental Parameters
Different sources report slight variations in conditions, often optimized for scale or specific workup procedures. The table below summarizes key parameters from several published methods.
| Parameter | Source: PrepChem[7] | Source: US Patent 4405781A[8] | Source: CN Patent 102336755A[10] |
| Substrate | Hypoxanthine | Hypoxanthine | Acetyl hypoxanthine |
| Hypoxanthine (moles) | 0.368 | 0.0368 | 0.20 |
| POCl₃ (molar eq.) | ~14 | ~44 | 5.0 |
| Tertiary Amine | N,N-dimethylaniline | N,N-dimethylaniline | N,N-dimethylaniline |
| Amine (molar eq.) | ~2.7 | ~2.8 | 1.0 |
| Temperature | Reflux | Reflux | 105 °C |
| Reaction Time | 20 minutes | 40 minutes | 4 hours |
Step-by-Step Synthesis Workflow
Caption: General experimental workflow for this compound synthesis.
Detailed Procedure (based on 5.0 g Hypoxanthine):
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add hypoxanthine (5.0 g, 0.0368 mol).
-
Reagent Addition: To the flask, add N,N-dimethylaniline (12.5 mL, ~0.098 mol) followed by the slow, careful addition of phosphorus oxychloride (50 mL, ~0.538 mol). The addition of POCl₃ should be done in a fume hood.
-
Chlorination: Attach a reflux condenser fitted with a drying tube. Heat the mixture to reflux using a heating mantle. The solid hypoxanthine should gradually dissolve. Maintain reflux for approximately 40 minutes[8]. The reaction mixture will typically turn a reddish or dark color.
-
Removal of Excess POCl₃: After the reflux period, cool the mixture to room temperature. It is critical to remove the bulk of the unreacted POCl₃. This is best accomplished via vacuum distillation. Ensure the external bath temperature does not exceed 70°C to prevent product degradation[7][8]. Distill until a thick, oily residue remains.
-
Workup and Isolation: This is the most hazardous step and must be performed with extreme caution.
-
Cool the oily residue in an ice bath.
-
Method A (Precipitation): Very slowly and carefully, pour the residue onto a large amount of crushed ice (~200-300 g) with vigorous stirring. The hydrolysis of residual POCl₃ is extremely exothermic and will generate copious amounts of HCl gas. This must be done in an efficient fume hood. The pH can then be adjusted to 7-9 with a base like NaOH or NH₄OH to precipitate the free base this compound[10][11].
-
Method B (Solvent Addition): Alternatively, add a dry, non-protic solvent like methylene chloride (DCM, ~200 mL) to the cooled oily residue[8]. Cool this solution in an ice bath. From here, the product can be precipitated as a salt (e.g., hydrochloride) by bubbling dry HCl gas through the solution or by adding another strong acid[7][8].
-
-
Product Collection: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water or an appropriate organic solvent (like hot methylene chloride if using Method B) to remove impurities[7].
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. A high yield of this compound (often >90%) can be expected[7][8].
Purification and Characterization
While the precipitated product is often of high purity, recrystallization can be performed if necessary. Recrystallization from hot water has been reported, though solubility should be checked[12].
-
Melting Point: Decomposes above 300°C.
-
Spectroscopy: The product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity. UV spectroscopy is also a useful tool, with a characteristic λ-max around 264-265 nm in water[7][8].
Safety: A Non-Negotiable Priority
The primary hazard in this synthesis is phosphorus oxychloride (POCl₃) .
-
Toxicity and Corrosivity: POCl₃ is highly toxic, corrosive, and a lachrymator. It can cause severe burns upon contact with skin and eyes and is fatal if inhaled[6]. All manipulations must be conducted in a certified chemical fume hood.
-
Reactivity with Water: It reacts violently with water, releasing large amounts of heat and toxic, corrosive hydrogen chloride gas[4]. The quenching step is particularly dangerous and must be done slowly, with adequate cooling and behind a safety shield.
-
Personal Protective Equipment (PPE): At a minimum, this includes:
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible[4]. Have an appropriate spill kit ready. Do not use water to extinguish fires involving POCl₃; use a dry chemical extinguisher[4].
Conclusion
The synthesis of this compound from hypoxanthine is a robust and high-yielding reaction that is essential for purine chemistry. Success hinges on a clear understanding of the reagent functions, rigorous exclusion of moisture, and an unwavering commitment to safety during the handling and quenching of phosphorus oxychloride. By following a well-validated protocol and appreciating the chemical principles at play, researchers can reliably produce this critical building block for further drug discovery and development efforts.
References
- 1. US2832781A - this compound - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Manufacturers of this compound, 98%, CAS 87-42-3, C 8314, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. nj.gov [nj.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. lanxess.com [lanxess.com]
- 7. prepchem.com [prepchem.com]
- 8. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 11. Chemical synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. US3517006A - Process for the purification of 6-halogenopurine - Google Patents [patents.google.com]
- 13. my.airliquide.com [my.airliquide.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropurine
This guide provides a comprehensive overview of the core physicochemical properties of 6-chloropurine, a pivotal synthetic intermediate in the development of novel therapeutics.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the essential characteristics of this compound, offering both foundational data and practical experimental insights.
Introduction to this compound: A Versatile Building Block
This compound (CAS No. 87-42-3) is a purine derivative distinguished by a chlorine atom at the 6-position of its purine ring.[2] This structural feature imparts a unique reactivity profile, establishing it as a critical precursor in the synthesis of a wide array of biologically active molecules, including antiviral and antineoplastic agents.[1][3] Its utility in medicinal chemistry stems from the ability of the chloro group to be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[4]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design. These properties govern its behavior in various solvent systems, its reactivity, and its suitability for different analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃ClN₄ | [5][6] |
| Molecular Weight | 154.56 g/mol | [2][5][6][7][8] |
| Appearance | Pale yellow or white crystalline powder | [3][9][10] |
| Melting Point | >300 °C (decomposes) | [3][8][10] |
| Solubility | Soluble in DMSO and dimethylformamide (~10 mg/mL); slightly soluble in water. | [5][9][10] |
| UV/Vis λmax | 265 nm | [5] |
| pKa | Data not explicitly found in searches, but purine analogs are known to have pKa values influenced by substituents. | |
| LogP (Octanol/Water Partition Coefficient) | 0.524 (Crippen Method) | [7] |
Experimental Protocols for Property Determination
The following sections provide detailed methodologies for the experimental determination of key physicochemical parameters of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound in a specific solvent over a defined period.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound using the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of this compound (to ensure saturation) into a glass vial.
-
Solvent Addition: Add a precise volume of purified water (or other solvent of interest) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. To ensure complete removal of solid particles, filter the supernatant through a 0.22 µm filter or centrifuge the sample at high speed.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as UV-Vis spectroscopy (at its λmax of 265 nm) or High-Performance Liquid Chromatography (HPLC).[5][11]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Rationale: This method provides the thermodynamic solubility, which is a true measure of the compound's solubility at equilibrium. Using an excess of the solid ensures that the solution is saturated. Temperature control is critical as solubility is temperature-dependent.
The ionization constant (pKa) is a critical parameter that influences the solubility, absorption, and distribution of a drug molecule. ¹H NMR spectroscopy can be a powerful tool for pKa determination by monitoring the chemical shift changes of specific protons as a function of pH.[12]
Experimental Workflow for pKa Determination by ¹H NMR
Caption: Workflow for determining the pKa of this compound using ¹H NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in deuterium oxide (D₂O).
-
pH Adjustment: Create a series of samples with a range of pD values (the equivalent of pH in D₂O) by adding small amounts of DCl or NaOD.
-
NMR Acquisition: Acquire the ¹H NMR spectrum for each sample.
-
Data Analysis: Identify protons whose chemical shifts are sensitive to the protonation state of the molecule (typically those close to the ionizable group).
-
Curve Fitting: Plot the chemical shift of a sensitive proton against the pD. Fit the resulting data to a sigmoidal curve. The pKa is the pD value at the inflection point of the curve.[13]
Rationale: The chemical environment of a nucleus, and thus its chemical shift, changes with the protonation state of the molecule. By monitoring these changes across a range of pD values, the equilibrium between the protonated and deprotonated forms can be determined.
Spectral Properties
Spectroscopic data is indispensable for the structural elucidation and quantification of this compound.
| Technique | Key Features | Source(s) |
| UV-Vis Spectroscopy | λmax at 265 nm | [5][11] |
| ¹H NMR (in DMSO-d₆) | Signals corresponding to the purine ring protons. | [14] |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | [2] |
Chemical Reactivity and Stability
The chlorine atom at the 6-position of the purine ring is a key determinant of this compound's reactivity. It is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Common Reactions of this compound
Caption: Key synthetic transformations of this compound.
A notable reaction is its conversion to adenine (Vitamin B4) through ammonolysis.[15][16] It can also be readily converted to 6-mercaptopurine, another important therapeutic agent, by reaction with a hydrosulfide source. Furthermore, reaction with hydrazine hydrate yields a hydrazine-substituted derivative.[17]
In terms of stability, this compound is chemically stable under normal conditions but should be stored in a sealed container away from acidic substances in a dry environment to prevent degradation.[17]
Applications in Drug Discovery and Development
This compound serves as a fundamental building block in the synthesis of a wide range of pharmaceutical compounds. Its purine scaffold is a common motif in drugs designed to interfere with nucleic acid metabolism or cell signaling pathways.[1]
-
Anticancer Agents: Purine analogs derived from this compound can act as antimetabolites, disrupting DNA synthesis in rapidly dividing cancer cells.[1][3]
-
Antiviral Therapies: Modified purine nucleosides synthesized from this compound are frequently used to inhibit viral replication.[1][18][19]
-
Biochemical Research: It is a valuable reagent for studying enzyme activities, metabolic pathways, and receptor interactions.[1][3]
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development due to its versatile reactivity and its role as a precursor to numerous bioactive molecules. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe handling, and for the rational design of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound [webbook.nist.gov]
- 7. chemeo.com [chemeo.com]
- 8. 6-氯嘌呤 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | 87-42-3 [chemicalbook.com]
- 11. US2832781A - this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound(87-42-3) 1H NMR spectrum [chemicalbook.com]
- 15. CN102321086B - Synthesizing method of adenine - Google Patents [patents.google.com]
- 16. CN102321086A - Synthesizing method of adenine - Google Patents [patents.google.com]
- 17. Page loading... [guidechem.com]
- 18. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloropurine (CAS 87-42-3): A Cornerstone Intermediate in Modern Medicinal Chemistry
Abstract
6-Chloropurine (CAS 87-42-3) stands as a pivotal heterocyclic intermediate, indispensable to the fields of pharmaceutical development and biochemical research. Characterized by a purine core with a reactive chlorine atom at the 6-position, this compound serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules, including critical antiviral and antineoplastic agents.[1][2] Its utility stems from the facile displacement of the C6-chloro group via nucleophilic aromatic substitution, enabling the introduction of diverse functional groups and the construction of complex therapeutic agents. This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, robust synthesis protocols, key chemical transformations, and its significant applications in drug discovery. Furthermore, it details validated analytical methodologies for its characterization and outlines essential safety and handling protocols, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of a Versatile Scaffold
The purine ring system is a fundamental component of life, forming the core of DNA and RNA bases, adenosine triphosphate (ATP), and numerous cofactors. Consequently, synthetic purine analogues have become a cornerstone of medicinal chemistry, designed to interact with and modulate the biological pathways that rely on their natural counterparts.[3] this compound emerged as a compound of significant interest due to its strategic position as a precursor to a wide array of 6-substituted purine derivatives.[4]
Historically, the development of antimetabolite theory propelled the investigation of purine analogues as potential therapeutic agents. This compound quickly proved to be a more versatile and reactive intermediate than its precursor, hypoxanthine, for generating diversity at the 6-position. This reactivity is the key to its extensive use in synthesizing blockbuster drugs such as the immunosuppressant azathioprine, the antiviral adefovir, and the pioneering anticancer agent 6-mercaptopurine.[5][6] This guide aims to provide the modern researcher with a practical and technically grounded understanding of this essential chemical entity.
Physicochemical and Spectroscopic Profile
This compound is typically encountered as a pale yellow or white crystalline powder.[3][7] Its stability under standard conditions and high melting point make it amenable to a variety of synthetic manipulations. A comprehensive understanding of its properties is crucial for its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 87-42-3 | [8][9] |
| Molecular Formula | C₅H₃ClN₄ | [8][10] |
| Molecular Weight | 154.56 g/mol | [8] |
| Appearance | Pale yellow to white crystalline powder | [3][7] |
| Melting Point | >300 °C (decomposes) | [3] |
| Solubility | Soluble in DMSO (~10 mg/mL), DMF (~5%); slightly soluble in water. | [7][11] |
| UV λmax | ~265 nm | [11] |
| Purity | Typically ≥97-99% (HPLC) | [2] |
Synthesis and Purification: From Hypoxanthine to a Key Intermediate
The most prevalent and industrially scalable synthesis of this compound involves the chlorination of hypoxanthine.[6][12] This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[13][14]
Diagram 1: General Synthesis of this compound from Hypoxanthine
Caption: Synthesis of this compound via chlorination of hypoxanthine.
Detailed Protocol: Synthesis from Hypoxanthine
This protocol is a representative method adapted from established literature procedures.[6][13]
Materials:
-
Hypoxanthine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq)
-
N,N-Dimethylaniline (2.5 eq)
-
Methylene chloride (DCM)
-
Ice water
-
Ammonium hydroxide (NH₄OH) or other base
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hypoxanthine, N,N-dimethylaniline, and phosphorus oxychloride.
-
Heating: Heat the mixture to reflux for a duration of 20 minutes to 2 hours, during which the solid hypoxanthine should gradually dissolve.[6][13]
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess phosphorus oxychloride by vacuum distillation, ensuring the bath temperature remains below 70°C.[13]
-
Work-up: Cautiously pour the oily residue over crushed ice or into ice-cold water.[6] This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Precipitation: Adjust the pH of the aqueous solution to approximately 5-7 using a base such as ammonium hydroxide.[6] The this compound product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash it with cold water, and then with a solvent like hot acetone or ethanol to remove impurities.[6]
-
Drying: Dry the final product under vacuum to yield this compound as a solid.
Purification Protocol: Recrystallization
For obtaining high-purity this compound suitable for sensitive downstream applications, recrystallization is often employed.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as boiling water or an alcohol-water mixture.
-
Hot-filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The synthetic versatility of this compound is dominated by the reactivity of the C6-Cl bond towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the purine ring nitrogen atoms makes the C6 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[15][16]
This reactivity allows for the straightforward introduction of oxygen, nitrogen, sulfur, and carbon-based nucleophiles, making this compound a central hub for generating diverse purine libraries.[17][18]
Diagram 2: Key Nucleophilic Substitution Reactions of this compound
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Manufacturers of this compound, 98%, CAS 87-42-3, C 8314, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. Page loading... [guidechem.com]
- 6. US2832781A - this compound - Google Patents [patents.google.com]
- 7. This compound | 87-42-3 [chemicalbook.com]
- 8. This compound | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound [webbook.nist.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 15. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gacariyalur.ac.in [gacariyalur.ac.in]
- 17. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on 6-C-substituted purine nucleosides. Reaction of this compound ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Purine Analogs: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy and Therapeutic Versatility of Purine Analogs
Purine analogs represent a cornerstone class of antimetabolite drugs that have demonstrated profound and sustained impact across multiple therapeutic areas for decades.[1] By mimicking the structure of endogenous purines, adenine and guanine, these synthetic molecules insinuate themselves into fundamental cellular processes, primarily nucleic acid synthesis and metabolism, leading to potent biological effects.[2] Their remarkable versatility is evident in their widespread clinical use as anticancer agents, antivirals, and immunosuppressants.[1][3]
The initial development of purine analogs was predicated on the logical principle of creating "fraudulent" building blocks that would disrupt the replication of rapidly proliferating cells, a hallmark of cancer.[1] This led to the synthesis of foundational drugs like 6-mercaptopurine (6-MP) and thioguanine. Subsequent research has unveiled a more nuanced and multifaceted understanding of their mechanisms of action, which extend beyond simple DNA incorporation to include the inhibition of critical enzymes and the modulation of intricate signaling pathways.[3][4][5] This guide provides an in-depth technical exploration of the biological activities of purine analogs, offering field-proven insights into their mechanisms, experimental evaluation, and therapeutic applications for researchers and drug development professionals.
I. Core Mechanisms of Action: A Multi-pronged Assault on Cellular Processes
The biological activity of purine analogs is not monolithic; rather, it is a confluence of several interconnected mechanisms that ultimately culminate in the desired therapeutic effect, be it cytotoxicity in cancer cells, inhibition of viral replication, or suppression of an overactive immune system. The fundamental principle underlying their action is their intracellular conversion to fraudulent nucleotides, which then exert their effects.
A. Disruption of Nucleic Acid Synthesis: The Foundational Mechanism
The most well-established mechanism of action for many purine analogs is their interference with DNA and RNA synthesis.[2] This occurs through a series of intracellular enzymatic conversions that transform the prodrug into its active triphosphate form.
-
Metabolic Activation: Upon entering the cell, purine analogs are phosphorylated by various cellular kinases. For instance, antiviral agents like acyclovir and ganciclovir are initially phosphorylated by viral-specific thymidine kinase (TK) or a phosphotransferase (UL97 in CMV), respectively, which confers a high degree of selectivity for infected cells.[6][7][8] Anticancer analogs such as fludarabine and cladribine are activated by cellular deoxycytidine kinase.[1]
-
Inhibition of DNA Polymerases: The resulting triphosphate analogs are potent competitive inhibitors of DNA polymerases, both cellular and viral.[8][9] By competing with their natural counterparts (dATP or dGTP), they effectively stall the process of DNA replication.
-
Chain Termination: A crucial aspect of their mechanism is the ability of many purine analogs, once incorporated into a growing DNA strand, to act as chain terminators.[8][10] Acyclovir and ganciclovir, for example, lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to premature termination of the DNA chain.[8][11]
The following diagram illustrates the general pathway of metabolic activation and subsequent inhibition of DNA synthesis by a representative purine analog.
Caption: Metabolic activation and mechanism of action of a typical purine analog.
B. Enzyme Inhibition: Targeting Key Metabolic and Signaling Hubs
Beyond their direct effects on DNA synthesis, purine analogs and their metabolites can inhibit a variety of crucial enzymes, further contributing to their biological activity.
-
Inhibition of de novo Purine Synthesis: Thiopurines like 6-mercaptopurine, upon conversion to thioinosine monophosphate (TIMP), act as feedback inhibitors of phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway. This leads to a depletion of the cellular pool of purine nucleotides, starving the cell of essential building blocks for nucleic acid synthesis.
-
Kinase Inhibition: A growing body of evidence highlights the ability of purine analogs to act as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and differentiation.[3][12] For example, some purine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[13] The structural similarity of the purine scaffold to the adenosine moiety of ATP makes it an ideal template for designing kinase inhibitors that compete for the ATP-binding site.
C. Immunosuppression: Modulating T-Cell Activation and Proliferation
Purine analogs, particularly azathioprine (a prodrug of 6-mercaptopurine), are widely used as immunosuppressive agents in organ transplantation and autoimmune diseases.[2][14] Their mechanism in this context is multifaceted and involves the modulation of T-cell signaling and proliferation.
The active metabolite of azathioprine, 6-thioguanine triphosphate (6-Thio-GTP), has been shown to interfere with the activation of the small GTPase Rac1.[5] Rac1 is a key component of the CD28 co-stimulatory signaling pathway in T-cells, which is essential for a robust immune response. By binding to Rac1, 6-Thio-GTP prevents its activation, leading to the suppression of downstream signaling events that are critical for T-cell proliferation and function.[4][5] This ultimately results in anergy or apoptosis of activated T-cells.[14]
The following diagram illustrates the immunosuppressive mechanism of azathioprine via inhibition of T-cell co-stimulation.
Caption: Azathioprine's inhibition of T-cell co-stimulation via Rac1.
II. Therapeutic Applications and Comparative Efficacy
The diverse mechanisms of action of purine analogs have led to their successful application in a wide range of diseases.
| Therapeutic Area | Key Purine Analogs | Primary Indication(s) |
| Oncology | 6-Mercaptopurine, Thioguanine, Fludarabine, Cladribine, Pentostatin | Acute lymphoblastic leukemia, acute myeloid leukemia, chronic lymphocytic leukemia, hairy cell leukemia, non-Hodgkin's lymphoma[1][15] |
| Virology | Acyclovir, Ganciclovir, Valacyclovir, Valganciclovir | Herpes simplex virus (HSV), Varicella-zoster virus (VZV), Cytomegalovirus (CMV) infections[6][7][8] |
| Immunology | Azathioprine, 6-Mercaptopurine | Organ transplant rejection, rheumatoid arthritis, inflammatory bowel disease (Crohn's disease, ulcerative colitis)[2][14] |
Table 1: Major Therapeutic Applications of Purine Analogs
The efficacy of these agents can be quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a biological process by 50%. The following table provides a comparative overview of the IC50 values for several common purine analogs in various cancer cell lines.
| Purine Analog | Cancer Cell Line | Cell Line Type | IC50 Value (µM) |
| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | 32.25[16] |
| MCF-7 | Breast Adenocarcinoma | >100[16] | |
| Fludarabine | K562 | Chronic Myelogenous Leukemia | 3.33[17] |
| RPMI 8226 | Multiple Myeloma | ~1.54 µg/mL (~4.2 µM)[18] | |
| Cladribine | U266 | Multiple Myeloma | 2.43[15][19] |
| RPMI 8226 | Multiple Myeloma | 0.75[15][19] | |
| MM1.S | Multiple Myeloma | 0.18[15][19] |
Table 2: Comparative Cytotoxicity (IC50) of Purine Analogs in Cancer Cell Lines
III. Experimental Evaluation of Biological Activity: A Practical Guide
A thorough in vitro evaluation of the biological activity of novel or existing purine analogs is crucial for understanding their mechanism of action and predicting their therapeutic potential. The following section provides detailed, step-by-step methodologies for key experiments.
A. Cytotoxicity and Cell Viability Assays: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]
Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[20] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the purine analog in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the purine analog. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
B. Apoptosis Detection: Annexin V/Propidium Iodide Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Cell Treatment and Harvesting:
-
Treat cells with the purine analog at the desired concentration and for the appropriate time to induce apoptosis.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for setting up compensation and quadrants.
-
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Caption: Workflow for the Annexin V/PI apoptosis assay.
C. Cell Cycle Analysis: Propidium Iodide Staining
Cell cycle analysis using propidium iodide staining is a powerful technique to determine the effects of a compound on cell cycle progression.[21]
Propidium iodide is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[21]
-
Cell Treatment and Harvesting:
-
Treat cells with the purine analog for the desired time.
-
Harvest the cells and wash once with 1X PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1X PBS.
-
Resuspend the pellet in a PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained). A typical solution contains 50 µg/mL PI and 100 µg/mL RNase A in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the distribution of DNA content and quantify the percentage of cells in each phase of the cell cycle.
-
Purine analogs that inhibit DNA synthesis are expected to cause an accumulation of cells in the S phase of the cell cycle.[18] Other purine analogs that affect different cellular processes might cause arrest at other checkpoints, such as G1 or G2/M.
Caption: Workflow for cell cycle analysis using propidium iodide.
IV. Future Directions and Emerging Concepts
The field of purine analog research continues to evolve, with several exciting areas of investigation poised to expand their therapeutic utility.
-
Novel Analogs and Drug Delivery: The synthesis of novel purine analogs with improved selectivity, potency, and pharmacokinetic profiles remains a key area of research.[16] Furthermore, innovative drug delivery systems, such as nanoparticle formulations, are being explored to enhance the targeted delivery of these agents and minimize systemic toxicity.
-
Combination Therapies: The synergistic effects of purine analogs with other therapeutic agents, including other chemotherapeutics, targeted therapies, and immunotherapies, are being actively investigated.[22] Understanding the molecular basis of these synergies will be crucial for designing more effective combination regimens.
-
Mechanisms of Resistance: Elucidating the mechanisms by which cells develop resistance to purine analogs is essential for overcoming treatment failure. This includes studies on altered drug metabolism, mutations in target enzymes, and the activation of alternative survival pathways.
V. Conclusion
Purine analogs are a mature yet continually evolving class of therapeutic agents with a broad spectrum of biological activities. Their ability to interfere with fundamental cellular processes has cemented their role in the treatment of cancer, viral infections, and autoimmune diseases. For researchers and drug development professionals, a deep understanding of their multifaceted mechanisms of action, coupled with robust experimental evaluation, is paramount for unlocking their full therapeutic potential and developing the next generation of purine-based medicines. This guide provides a solid foundation for these endeavors, offering both theoretical insights and practical methodologies to navigate the complexities of purine analog research.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azathioprine suppresses ezrin-radixin-moesin-dependent T cell-APC conjugation through inhibition of Vav guanosine exchange activity on Rac proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 8. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 9. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aciclovir - Wikipedia [en.wikipedia.org]
- 11. Ganciclovir Mnemonic for USMLE [pixorize.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psasir.upm.edu.my [psasir.upm.edu.my]
- 17. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloropurine: A Cornerstone Intermediate in Modern Drug Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 6-Chloropurine stands as a pivotal heterocyclic intermediate, forming the structural backbone of numerous therapeutic agents that are indispensable in modern medicine. Its strategic importance lies in the reactivity of the chlorine atom at the C6 position, which acts as an excellent leaving group for nucleophilic substitution, enabling the facile synthesis of a diverse array of purine analogs. This guide delves into the core chemistry, synthesis, and key applications of this compound, providing a technical overview for scientists engaged in pharmaceutical research and development. We will explore its role in the synthesis of landmark drugs, present detailed mechanistic insights, and offer practical protocols to underscore its versatility and continued relevance in medicinal chemistry.
Introduction to this compound: Properties and Significance
This compound (6-CP), with the chemical formula C₅H₃ClN₄, is a crystalline purine derivative that serves as a high-value starting material in organic and medicinal chemistry.[1] Its significance is rooted in the purine scaffold, a core component of nucleic acids, making its analogs potent modulators of biological processes.[1] The chlorine substituent renders the C6 position of the purine ring highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[2] This reactivity is the cornerstone of its utility, allowing for the introduction of sulfur, oxygen, nitrogen, and carbon-based functional groups.
This strategic reactivity has positioned this compound as a key intermediate in the synthesis of drugs for various therapeutic areas, including anticancer (antimetabolite) and antiviral agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 87-42-3 | [3] |
| Molecular Formula | C₅H₃ClN₄ | [4] |
| Molecular Weight | 154.56 g/mol | N/A |
| Appearance | White to yellow-orange crystalline powder | [5],[6] |
| Melting Point | >300 °C | [6] |
| Solubility | 5 g/L in water | [6] |
Synthesis of this compound
The most common and industrially scalable synthesis of this compound involves the chlorination of hypoxanthine. This reaction is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline or pyridine.[7],[8],[9]
The general reaction is as follows: Hypoxanthine + POCl₃ → this compound + H₃PO₄
The tertiary amine acts as a catalyst, enhancing the electrophilicity of the phosphorus oxychloride and facilitating the reaction.[8] Post-reaction, the excess POCl₃ is typically removed by distillation, and the product is precipitated by carefully quenching the reaction mixture with ice water and neutralizing it with a base.[8]
Core Reactivity: The Chemistry of Nucleophilic Substitution
The utility of this compound as an intermediate is dominated by the nucleophilic aromatic substitution (SₙAr) reaction at the C6 position. The electron-withdrawing nature of the nitrogen atoms in the purine ring system activates the C6 position for nucleophilic attack, and the chloride ion serves as an effective leaving group.
This principle allows for the systematic modification of the purine core. The this compound moiety readily reacts with various nucleophiles, such as thiols (-SH), amines (-NH₂), and alcohols (-OH), under relatively mild conditions to yield a diverse range of 6-substituted purine derivatives.[2]
Diagram 1. General scheme of nucleophilic substitution on this compound.
Case Studies in Drug Synthesis
The true value of this compound is demonstrated in its application as a precursor to several clinically significant drugs.
Synthesis of Mercaptopurine (6-MP)
6-Mercaptopurine is a vital antimetabolite drug used in the treatment of acute lymphoblastic leukemia.[10] Its synthesis from this compound is a classic example of nucleophilic substitution using a sulfur nucleophile. A common method involves reacting this compound with thiourea, followed by hydrolysis.[11] Another approach involves direct reaction with a sulfide source like sodium hydrosulfide.[12]
Diagram 2. Synthetic pathway from this compound to 6-mercaptopurine.
Synthesis of Azathioprine
Azathioprine is an immunosuppressive drug used to prevent organ transplant rejection and to treat autoimmune diseases.[13],[14] It is synthesized by reacting this compound with 1-methyl-4-nitro-5-thioimidazole. This reaction highlights the ability to introduce complex, functionalized side chains onto the purine ring.[15]
Experimental Protocol: Synthesis of a 6-Substituted Purine Derivative
This section provides a representative, self-validating protocol for the synthesis of an N-substituted purine derivative from this compound, illustrating the practical application of the principles discussed.
Objective: To synthesize N⁶-benzyl-9H-purine from this compound and benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Ethanol (EtOH), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous ethanol.
-
Reagent Addition: Add triethylamine to the solution, followed by the dropwise addition of benzylamine while stirring. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the this compound spot and the appearance of a new product spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Redissolve the crude residue in a minimal amount of hot ethanol and allow it to cool slowly. The product will crystallize out of the solution.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the N⁶-benzyl-9H-purine product using analytical techniques such as ¹H NMR, Mass Spectrometry, and Melting Point determination.
Diagram 3. Experimental workflow for the synthesis of a 6-substituted purine.
Analytical Characterization
The successful synthesis and purity of this compound derivatives must be confirmed through rigorous analytical methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for monitoring the progress of the reaction.[16],[17],[18] A reversed-phase column with UV detection is typically employed for the analysis of purine derivatives.[16]
-
Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the synthesized compound, confirming the successful substitution reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure of the product, confirming the position of the new substituent and the overall integrity of the purine ring.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5],[19] Inhalation of dust should be avoided.[3]
-
Handling: Use in a well-ventilated area.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3],[4] It is incompatible with strong oxidizing agents and strong acids.[3]
Conclusion and Future Outlook
This compound's legacy as a premier chemical intermediate is well-established. Its simple yet elegant reactivity provides a reliable and efficient gateway to a vast chemical space of purine analogs. While it has been central to the development of foundational drugs like mercaptopurine and azathioprine, its utility is far from exhausted. Researchers continue to leverage the this compound scaffold to develop novel kinase inhibitors, antiviral agents, and probes for chemical biology.[2] As our understanding of the biological roles of purinergic signaling deepens, the demand for novel, precisely functionalized purine derivatives will grow, ensuring that this compound remains an indispensable tool in the drug discovery and development pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 9. This compound-9-b-D-glucoside | Benchchem [benchchem.com]
- 10. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. 6-Mercaptopurine monohydrate synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN101486681B - A kind of method for producing azathioprine intermediate and product thereof - Google Patents [patents.google.com]
- 14. CN101486681A - Method for producing azathiopurine intermediate and product produced thereby - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ibna.ro [ibna.ro]
- 18. Analysis of purines in urinary calculi by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
The Emergence of a Purine Antagonist: Early Investigations into the Antitumor Properties of 6-Chloropurine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A New Frontier in Chemotherapy
In the mid-20th century, the landscape of cancer treatment was undergoing a profound transformation, moving from the broad strokes of radiation and surgery to the targeted molecular warfare of chemotherapy. It was within this burgeoning field that a class of molecules known as purine antagonists emerged as a beacon of hope. These compounds, designed to mimic the natural purines essential for nucleic acid synthesis, offered a novel strategy to selectively poison rapidly dividing cancer cells. This guide delves into the foundational research on one such pioneering molecule: 6-Chloropurine. We will explore the early synthesis, the preclinical evidence of its antitumor efficacy, its initial foray into clinical application, and the nascent understanding of its mechanism of action that paved the way for a new generation of cancer therapeutics.
Chapter 1: The Genesis of this compound - Synthesis and Rationale
The story of this compound is intrinsically linked to the broader effort to develop antagonists of purine metabolism. Its synthesis was a logical step in the exploration of purine analogs, building upon the groundbreaking work of George Hitchings and Gertrude Elion. The primary route to this compound in these early studies involved the treatment of hypoxanthine with phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.[1] This reaction replaced the hydroxyl group at the 6-position of the purine ring with a chlorine atom, creating a reactive intermediate.
The rationale behind this chemical modification was twofold. Firstly, the introduction of the chlorine atom created a molecule with a similar shape to the natural purines, hypoxanthine and guanine, allowing it to be recognized by the cellular machinery involved in nucleic acid synthesis. Secondly, the chlorine atom is a good leaving group, making the 6-position of the purine ring susceptible to nucleophilic attack. This reactivity was hypothesized to be key to its biological activity, allowing it to interact with and inhibit enzymes in the purine biosynthesis pathway. Furthermore, this compound was also recognized as a valuable intermediate for the synthesis of other purine analogs, most notably 6-mercaptopurine, which would go on to become a cornerstone of leukemia therapy.[1]
Representative Early Synthesis Protocol: Chlorination of Hypoxanthine
A common early method for the synthesis of this compound is outlined below:
-
Reactants: A mixture of hypoxanthine, N,N-dimethylaniline, and phosphoryl chloride is prepared.
-
Reaction: The mixture is refluxed for a period of approximately 2 hours, during which the hypoxanthine gradually dissolves.
-
Workup: The excess phosphoryl chloride is removed, often by vacuum distillation. The residue is then poured over ice.
-
Precipitation: The pH of the resulting solution is adjusted to approximately 5 with ammonium hydroxide, leading to the precipitation of this compound.
-
Purification: The crude this compound is recovered, often by leaching the precipitate with a solvent like hot acetone.[1]
Chapter 2: Preclinical Promise - The Sarcoma 180 Model
The initial evidence for the antitumor potential of this compound came from studies in transplantable tumor models in mice, with the Sarcoma 180 (S-180) ascites tumor model being a workhorse of early cancer research. These experiments provided the crucial in vivo data necessary to justify clinical investigation.
Experimental Workflow: this compound in the Sarcoma 180 Ascites Tumor Model
The typical experimental design to evaluate the antitumor activity of this compound in the Sarcoma 180 model is depicted below:
Caption: Workflow for evaluating this compound in the Sarcoma 180 ascites mouse model.
Key Findings from Early Sarcoma 180 Studies
Studies by researchers such as Clarke, Philips, Sternberg, and Stock demonstrated that this compound exhibited significant antitumor activity against Sarcoma 180.[2] When administered to mice bearing the tumor, this compound led to a dose-dependent inhibition of tumor growth, as measured by a reduction in the volume of ascitic fluid and the number of tumor cells. These early preclinical studies were instrumental in establishing this compound as a promising candidate for clinical development.
Chapter 3: The Clinical Crucible - The 1958 Leukemia Trial
The promising preclinical data for this compound culminated in its evaluation in human cancer patients. A pivotal early study was published in 1958 by Ellison, Karnofsky, and Burchenal, which detailed the clinical evaluation of this compound in adults with leukemia.[3][4][5] This trial provided the first systematic assessment of the drug's therapeutic potential and toxicity profile in humans.
Clinical Trial Design: Ellison, Karnofsky, and Burchenal (1958)
-
Patient Population: The study enrolled adults with various forms of leukemia, including acute and chronic granulocytic leukemia.[4]
-
Dosing Regimen: this compound was administered orally at a starting dose that was escalated until a therapeutic response or toxicity was observed. The daily dosage typically ranged from 20 to 40 mg/kg.
-
Response Criteria:
-
Complete Remission: Defined by a return of the bone marrow to a normal state and the relief of all clinical and hematological signs of leukemia.
-
Partial Remission: Characterized by a significant improvement in the clinical and hematological parameters, but without a complete normalization of the bone marrow.
-
-
Toxicity Monitoring: Patients were closely monitored for hematologic toxicity (e.g., leukopenia, thrombocytopenia) and other adverse effects.
Quantitative Outcomes of the 1958 Trial
| Patient Cohort | Number of Patients | Complete Remissions | Partial Remissions |
| Acute Leukemia | 30 | 3 | 8 |
| 6-Mercaptopurine-Resistant Acute Leukemia | 4 | 0 | 0 |
| Chronic Granulocytic Leukemia | 4 | Not specified, but 3 responded | Not specified, but 3 responded |
Data sourced from Ellison et al., 1958.[4]
The results of this landmark trial demonstrated that this compound was an active agent in the treatment of adult acute leukemia, inducing complete or partial remissions in a significant portion of patients.[4] Notably, the drug was ineffective in patients who were already resistant to 6-mercaptopurine, suggesting a similar mechanism of action and cross-resistance between the two compounds.[4] The primary dose-limiting toxicities were hematologic, and a notable incidence of jaundice was also reported, although its direct attribution to the drug was challenging.[4]
Chapter 4: Unraveling the Mechanism - A Purine Antagonist in Action
The prevailing hypothesis for the antitumor activity of this compound in these early studies was its role as a purine antagonist. This was based on the structural similarity of this compound to the natural purines, hypoxanthine and guanine, and the understanding that rapidly proliferating cancer cells have a high demand for purines for the synthesis of DNA and RNA.
The De Novo Purine Biosynthesis Pathway: The Target of this compound
The de novo purine biosynthesis pathway is a multi-step process that synthesizes inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), from simpler molecules. It was proposed that this compound, after being anabolized in the cell to its ribonucleotide form, inhibits one or more enzymes in this pathway.
Caption: Proposed mechanism of action of this compound in the de novo purine synthesis pathway.
While the precise molecular targets of this compound were not fully elucidated in these early studies, it was understood that its conversion to a ribonucleotide was a critical step. This active metabolite could then mimic the natural purine nucleotides and interfere with the feedback regulation of the pathway, particularly at the level of amidophosphoribosyltransferase, the enzyme that catalyzes the first committed step of de novo purine synthesis. By blocking this pathway, this compound effectively starves cancer cells of the essential building blocks for nucleic acid replication, leading to cell cycle arrest and apoptosis.
Chapter 5: Synergistic Strategies - The Combination with Azaserine
A further avenue of early investigation was the use of this compound in combination with other agents to enhance its antitumor effect. A notable example is the synergistic activity observed when this compound was combined with azaserine, a glutamine antagonist.
The Rationale for Combination Therapy
Azaserine was known to inhibit several steps in the de novo purine biosynthesis pathway that are dependent on the amino acid glutamine as a nitrogen donor. By blocking these steps, azaserine further depletes the intracellular pool of purines, making the cancer cells even more susceptible to the effects of a purine antagonist like this compound. This dual-pronged attack on the same metabolic pathway provided a strong rationale for their combined use.
Experimental Evidence of Synergy
Studies in the Sarcoma 180 ascites tumor model demonstrated that the combination of this compound and azaserine resulted in a greater inhibition of tumor growth than could be achieved with either agent alone. This synergistic effect highlighted the potential of combination chemotherapy, a strategy that would become a cornerstone of modern cancer treatment.
Conclusion: A Foundation for the Future
The early studies on this compound, from its initial synthesis to its clinical evaluation, represent a pivotal chapter in the history of cancer chemotherapy. While this compound itself was largely superseded by its more widely used derivative, 6-mercaptopurine, the foundational research laid the groundwork for the development of a whole class of purine antagonists that remain in clinical use today. The meticulous preclinical and clinical investigations not only established the antitumor potential of this molecule but also provided invaluable insights into the principles of antimetabolite therapy, the importance of preclinical models, and the promise of combination chemotherapy. For the modern researcher, this early work serves as a testament to the power of rational drug design and a reminder of the enduring legacy of these pioneering studies in our ongoing fight against cancer.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. discover.nci.nih.gov [discover.nci.nih.gov]
- 3. [PDF] 6-Mercaptopurine: effects in mouse sarcoma 180 and in normal animals. | Semantic Scholar [semanticscholar.org]
- 4. Chemotherapy of sarcoma 180 by combinations of DL-glyceraldehyde with 6-thioguanine or with azaserine and 6-chloro-purine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of this compound in leukemia of adults - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the reactivity of the chlorine atom in 6-Chloropurine
The C6-Cl Bond of 6-Chloropurine: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a cornerstone intermediate in medicinal chemistry, primarily due to the strategic placement and reactivity of its chlorine atom at the C6 position. This guide provides an in-depth exploration of the chemical principles governing the reactivity of this pivotal bond. It details the prevalent nucleophilic aromatic substitution (SNAr) mechanism, explores key synthetic transformations, and presents comprehensive, field-proven experimental protocols. Furthermore, this document highlights the extensive applications of this compound in the synthesis of diverse therapeutic agents, including antiviral and anticancer drugs, thereby underscoring its significance in modern drug discovery.[1][2]
Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry
The Purine Core: Biological Significance
Purine derivatives are fundamental to numerous life-saving drugs across a wide range of therapeutic areas.[1] The purine scaffold is a common motif in many drugs designed to interfere with nucleic acid metabolism or cell signaling pathways.[1]
This compound: A Key Synthetic Intermediate
Among the various purine derivatives, this compound holds a prominent position as a versatile synthetic intermediate.[1] Its chemical structure provides a robust foundation for creating molecules that can precisely target disease pathways.[1] The chlorine atom at the C6 position acts as a good leaving group, facilitating a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of bioactive compounds.[3]
The Focal Point: Reactivity of the C6-Chlorine Atom
The utility of this compound in medicinal chemistry is largely attributed to the reactivity of the chlorine atom at the C6 position. This atom is susceptible to displacement by a variety of nucleophiles, a characteristic that has been extensively exploited in the synthesis of numerous therapeutic agents.[4][5] The electrophilic nature of the C6 position is enhanced by the electron-withdrawing properties of the nitrogen atoms within the purine ring system.[6]
Electronic Structure and Reactivity of the C6-Cl Bond
Electron-Deficient Nature of the Purine Ring
The purine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electron deficiency is most pronounced at the C2, C6, and C8 positions. The chlorine atom at the C6 position further enhances the electrophilicity of this carbon, making it a prime target for nucleophilic attack.
The Meisenheimer Intermediate and the SNAr Mechanism
The substitution of the chlorine atom in this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[7] This process involves the initial addition of a nucleophile to the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The aromaticity of the purine ring is temporarily disrupted in this intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring and yields the substituted product.[8] The presence of electron-withdrawing groups, such as the nitrogen atoms in the purine ring, stabilizes the Meisenheimer complex and thus facilitates the reaction.[7][8]
Caption: Generalized SNAr mechanism for the reaction of this compound.
Factors Influencing Reactivity
The rate and outcome of the SNAr reaction on this compound are influenced by several factors:
-
Nature of the Nucleophile: Stronger nucleophiles generally react faster.
-
Solvent: Polar aprotic solvents are often preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: Higher temperatures typically increase the reaction rate.
-
Leaving Group Ability: While chlorine is a good leaving group, other halogens can also be used. For instance, 6-iodopurine has been shown to be more reactive than this compound in certain SNAr reactions.[10]
Key Transformations of this compound: A Synthetic Toolkit
The versatile reactivity of the C6-Cl bond allows for a multitude of synthetic transformations, providing access to a wide array of purine derivatives.
Amination: Synthesis of Adenine Derivatives
The reaction of this compound with various amines is a fundamental method for the synthesis of N6-substituted adenine derivatives, which are prevalent in many biologically active compounds.
Experimental Protocol: Synthesis of N6-Benzyladenine
-
To a solution of this compound (1.0 g, 6.47 mmol) in ethanol (20 mL), add benzylamine (1.4 g, 13.0 mmol) and triethylamine (1.3 g, 12.9 mmol).
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford N6-benzyladenine.
| Nucleophile | Product | Yield (%) | Reference |
| Ammonia | Adenine | >90 | Generic |
| Benzylamine | N6-Benzyladenine | ~85 | Adapted from literature |
| Aniline | N6-Phenyladenine | ~80 | Adapted from literature |
Thiolation: Accessing 6-Thiopurines
6-Thiopurines, such as the immunosuppressive drug azathioprine, are readily synthesized from this compound.
Experimental Protocol: Synthesis of 6-Mercaptopurine
-
Dissolve this compound (2.5 g) in a solution of potassium hydrosulfide.[3]
-
Heat the mixture in a sealed tube at 100°C for 7 hours.[3]
-
Cool the tube, open it, and make the contents alkaline by adding 2 N sodium hydroxide.[3]
-
Filter the solution and acidify to a pH of 4.[3]
-
Collect the resulting precipitate of 6-mercaptopurine by filtration, wash with water, alcohol, and ether, and then air dry.[3]
| Nucleophile | Product | Yield (%) | Reference |
| NaSH | 6-Mercaptopurine | ~92 | [3] |
| Thiourea | 6-Mercaptopurine | >90 | Generic |
Suzuki and Other Cross-Coupling Reactions: C-C Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have emerged as powerful tools for the synthesis of C6-aryl and C6-heteroaryl purine derivatives.[11][12] These reactions significantly expand the chemical space accessible from this compound.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6-Phenylpurine
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Degas the mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield 6-phenylpurine.
| Boronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | 6-Phenylpurine | 80-95 | [11][12] |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)purine | 80-95 | [11][12] |
| 3-Pyridylboronic acid | 6-(3-Pyridyl)purine | 75-90 | [11][12] |
Experimental Workflows: From Reaction Setup to Product Characterization
A systematic approach is crucial for the successful synthesis and characterization of 6-substituted purines.
Caption: A typical experimental workflow for the synthesis of 6-substituted purines.
Applications in Drug Discovery: Case Studies
The synthetic versatility of this compound has led to its use in the development of a wide range of therapeutic agents.[1][2]
-
Anticancer Agents: Many purine analogs act as antimetabolites, disrupting DNA synthesis in rapidly dividing cancer cells.[1] 6-Mercaptopurine, synthesized from this compound, is a classic example of an anticancer drug.[3][4]
-
Antiviral Agents: Modified purine nucleosides are frequently used to inhibit viral replication.[1] The ability to introduce various substituents at the C6 position of the purine ring has been instrumental in the development of novel antiviral drugs.[6]
-
Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors. The synthesis of libraries of 6-substituted purines allows for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.
Conclusion and Future Perspectives
This compound remains a vital building block in medicinal chemistry due to the predictable and versatile reactivity of its C6-chlorine atom. The continued development of novel synthetic methodologies, particularly in the area of cross-coupling reactions, will undoubtedly expand the utility of this important scaffold. As our understanding of disease biology grows, the ability to rapidly synthesize diverse libraries of purine derivatives from this compound will be crucial for the discovery of the next generation of therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. US2832781A - this compound - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 6-Mercaptopurine from 6-Chloropurine
Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of 6-mercaptopurine (6-MP), a crucial antimetabolite drug, from its precursor, 6-chloropurine. The protocol is designed for researchers in medicinal chemistry, drug development, and academic laboratories. We detail a reliable method utilizing thiourea for the thiolation of the purine ring, followed by alkaline hydrolysis. The causality behind experimental choices, in-depth safety protocols, and methods for product validation are thoroughly explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of 6-Mercaptopurine
6-Mercaptopurine (6-MP) is a purine analogue that functions as an antimetabolite, primarily used in the treatment of acute lymphocytic leukemia (ALL) and as an immunosuppressant for conditions like Crohn's disease and ulcerative colitis.[1] Its therapeutic effect stems from its ability to interfere with the synthesis of purine nucleotides, adenine and guanine, thereby inhibiting DNA and RNA synthesis and halting the proliferation of rapidly dividing cells, particularly malignant ones.[1][2] The active form of the drug, thioinosine monophosphate (TIMP), is generated intracellularly and inhibits multiple key enzymes in the de novo purine biosynthesis pathway.[3][4]
Given its importance, a robust and reproducible laboratory-scale synthesis is highly valuable. This guide details the conversion of this compound to 6-mercaptopurine, a common and efficient synthetic route.
Reaction Principle and Mechanism
The conversion of this compound to 6-mercaptopurine is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms in the purine ring system render the C6 carbon atom electrophilic and susceptible to attack by a nucleophile. The chlorine atom at this position serves as a good leaving group.
In this protocol, thiourea acts as the sulfur nucleophile. The reaction proceeds in two key stages:
-
Formation of an Isothiouronium Salt: Thiourea attacks the C6 carbon of this compound, displacing the chloride ion to form a stable S-(9H-purin-6-yl)isothiouronium chloride intermediate. This step is typically performed in a polar protic solvent like ethanol, which facilitates the reaction.[5][6]
-
Hydrolysis: The isothiouronium salt is subsequently hydrolyzed under alkaline conditions (e.g., using sodium hydroxide). The base promotes the breakdown of the intermediate, releasing the desired 6-thiol group and forming urea as a byproduct. Acidification of the resulting sodium thiolate salt then precipitates the final product, 6-mercaptopurine.[5]
Caption: Figure 1: Reaction Mechanism
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified steps, coupled with the characterization methods outlined in Section 5.0, will ensure the synthesis of high-purity 6-mercaptopurine.
Overall Workflow
Caption: Figure 2: Experimental Workflow
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (for 5g scale) | Notes |
| This compound | 87-42-3 | 154.56 | 5.00 g (32.35 mmol) | Starting material. Irritant.[7] |
| Thiourea | 62-56-6 | 76.12 | 2.95 g (38.82 mmol) | 1.2 equivalents. Suspected carcinogen.[8] |
| Absolute Ethanol | 64-17-5 | 46.07 | 50 mL | Solvent. Flammable. |
| Sodium Hydroxide | 1310-73-2 | 40.00 | ~2.0 g in 20 mL water | For hydrolysis. Corrosive. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | As needed (~3-5 mL) | For precipitation. Corrosive. |
| Distilled Water | 7732-18-5 | 18.02 | For solutions and washing |
Equipment: 100 mL three-necked round-bottom flask, reflux condenser, magnetic stirrer/hotplate, thermometer, Büchner funnel, vacuum flask, pH paper or meter.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 32.35 mmol) and thiourea (2.95 g, 38.82 mmol).[5]
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask. The mixture will form a suspension.
-
Reflux: Begin stirring and heat the mixture to reflux (approximately 78-80°C). Maintain a gentle reflux for 1-2 hours.[5][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting this compound spot has been consumed.
-
Cooling and Hydrolysis: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly add a solution of sodium hydroxide (~2.0 g in 20 mL of distilled water) to the stirred reaction mixture. Stir for an additional 30 minutes at room temperature to ensure complete hydrolysis of the isothiouronium intermediate.
-
Precipitation: Transfer the reaction mixture to a beaker. While stirring, slowly add glacial acetic acid dropwise to adjust the pH to approximately 5.[9] The product, 6-mercaptopurine, will precipitate as a yellow solid.[9]
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold distilled water (2 x 20 mL) to remove any inorganic salts and impurities.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected product is 6-mercaptopurine monohydrate.
Expected Results
| Parameter | Expected Value | Source |
| Product | 6-Mercaptopurine Monohydrate | |
| Appearance | Yellow crystalline solid | [9] |
| Expected Yield | 75-85% | [5] |
| Purity | >98% (by HPLC) |
Safety and Waste Disposal
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this procedure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles.
-
Handling: All solid reagents should be handled in a fume hood to avoid inhalation of dust.[7][8][10] this compound is harmful if swallowed and causes skin and eye irritation.[11] Thiourea is a suspected carcinogen and may cause skin sensitization.[8] The final product, 6-mercaptopurine, is a potent cytotoxic drug and should be handled with extreme care.
-
Waste Disposal:
-
Solid Waste: All solid waste, including contaminated filter paper and gloves, should be placed in a dedicated, sealed hazardous waste container.
-
Liquid Waste: The ethanol filtrate and aqueous washes should be collected in a designated chlorinated (if applicable by local rules) or non-halogenated hazardous waste container. Do not pour any waste down the drain.
-
Dispose of all chemical waste according to institutional and local environmental regulations.
-
Product Characterization and Validation
To confirm the identity and purity of the synthesized 6-mercaptopurine, the following analyses are recommended:
-
Melting Point: The literature melting point for 6-mercaptopurine is typically reported as >300°C (with decomposition).
-
Ultraviolet (UV) Spectroscopy: The UV absorption spectrum is highly characteristic and pH-dependent.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining purity and can be used to quantify any remaining starting material or byproducts.[12]
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. 6-Mercaptopurine monohydrate synthesis - chemicalbook [chemicalbook.com]
- 6. 7-METHYL-6-MERCAPTOPURINE synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 0680 - THIOUREA [chemicalsafety.ilo.org]
- 9. US2721866A - Process of manufacture of 6-mercapto purine and intermediate therefor - Google Patents [patents.google.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Chloropurine as a Keystone Reagent for the Synthesis of Antiviral Nucleoside Analogs
Abstract
Nucleoside analogs represent a cornerstone of antiviral chemotherapy. Their structural similarity to endogenous nucleosides allows them to interfere with viral replication processes, often by acting as chain terminators or inhibitors of viral polymerases. 6-Chloropurine has emerged as a highly versatile and indispensable starting material in the synthesis of a diverse array of these therapeutic agents. Its strategic importance lies in the reactivity of the C6-chloro substituent, which serves as an excellent leaving group for nucleophilic substitution, and the purine core, which can be glycosylated to introduce various sugar moieties. This guide provides an in-depth exploration of the synthetic strategies, core mechanisms, and detailed laboratory protocols for leveraging this compound in the development of novel antiviral nucleoside analogs. We will delve into the critical aspects of glycosylation, with a particular focus on controlling regioselectivity, and subsequent functionalization to yield potent antiviral compounds.
The Strategic Importance of this compound in Antiviral Synthesis
This compound is not merely a reagent; it is a strategic platform for molecular diversity in drug discovery. The electron-withdrawing nature of the chlorine atom at the C6 position makes it susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This allows for the late-stage diversification of a common nucleoside intermediate into a library of analogs, a crucial strategy for structure-activity relationship (SAR) studies.
Furthermore, the purine scaffold itself is a privileged structure in medicinal chemistry, forming the core of many biologically active molecules. By coupling this compound with various natural or modified sugar rings, researchers can generate compounds targeting a spectrum of viruses. Analogs derived from this compound have demonstrated significant activity against viruses such as Varicella-zoster virus (VZV), Herpes Simplex Virus (HSV), and SARS-CoV.[1][2][3] The electrophilic character of the this compound moiety may even allow it to form covalent bonds with target enzymes, potentially leading to irreversible inhibition and potent antiviral effects.[3]
Core Synthetic Methodology: The N-Glycosylation Reaction
The central transformation in the synthesis of nucleoside analogs from this compound is the N-glycosylation—the formation of a covalent bond between the N9 or N7 nitrogen of the purine ring and the anomeric carbon (C1') of a sugar derivative. The Vorbrüggen glycosylation is the most prevalent and robust method for this purpose.
The Vorbrüggen Glycosylation: Mechanism and Causality
The reaction proceeds through several key steps, each with a specific causal justification:
-
Silylation of this compound: The purine is first treated with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step is critical for two reasons: it enhances the solubility of the purine in non-polar aprotic solvents and, more importantly, it increases the nucleophilicity of the ring nitrogens, preparing them for the subsequent coupling reaction.
-
Activation of the Glycosyl Donor: A protected sugar, typically activated with an acetate or benzoate group at the anomeric position, is used as the glycosyl donor. A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin tetrachloride (SnCl₄), is introduced to coordinate with the anomeric substituent.[4][5] This coordination facilitates its departure, generating a highly electrophilic and resonance-stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: The silylated purine then acts as a nucleophile, attacking the anomeric carbon of the oxocarbenium ion. This attack typically occurs from the face opposite to the C2' substituent, resulting in the formation of the desired β-anomer, which is the stereochemistry found in most biologically active nucleosides.
-
Deprotection: Following the glycosylation, the protecting groups on the sugar moiety are removed, typically under basic conditions (e.g., methanolic ammonia) or acidic conditions, to yield the final nucleoside analog.
Figure 1: General workflow for antiviral nucleoside analog synthesis via the Vorbrüggen glycosylation.
The Regioselectivity Challenge: N9 versus N7 Isomers
A significant challenge in purine glycosylation is controlling the site of sugar attachment. The reaction can occur at either the N9 or N7 position, leading to a mixture of regioisomers.[6] The thermodynamically more stable N9 isomer is often the major product.[7] However, the biological activity of N7 isomers is an area of growing interest, necessitating synthetic methods that can selectively favor their formation.[4]
Recent studies have demonstrated that the choice of Lewis acid catalyst and reaction conditions can dramatically influence the N7/N9 ratio.[4][8] For instance, using SnCl₄ or TiCl₄ as the catalyst has been shown to significantly enhance the yield of the N7 isomer.[4][8][9] This selectivity is thought to arise from the specific coordination of the Lewis acid with the purine ring, sterically hindering the N9 position and directing the incoming electrophile to N7.
Figure 2: Competing pathways for N9 and N7 glycosylation of this compound.
Experimental Protocols
Safety Precaution: this compound and its derivatives, as well as the reagents used in these syntheses (e.g., phosphoryl chloride, SnCl₄, TMSOTf), should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Synthesis of a β-N9 Nucleoside Analog (General Vorbrüggen Conditions)
This protocol describes the synthesis of 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (TARO)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation: Suspend this compound (1.0 eq) in anhydrous ACN. Add BSA (2.5 eq) and heat the mixture to reflux under a nitrogen atmosphere until the solution becomes clear (approx. 1-2 hours). Cool the reaction mixture to room temperature.
-
Glycosylation: In a separate flask, dissolve TARO (1.1 eq) in anhydrous ACN. Cool this solution to 0 °C.
-
Add the cooled TARO solution to the silylated this compound solution.
-
Slowly add TMSOTf (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Dilute with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N9-glycosylated product. The N7 isomer may also be isolated as a minor product.
Protocol 2: Regioselective Synthesis of an N7-Nucleoside Analog
This protocol is adapted from methodologies designed to favor the N7 isomer.[4][8]
Materials:
-
Same as Protocol 1, but replacing TMSOTf with Titanium tetrachloride (TiCl₄).
-
Anhydrous 1,2-dichloroethane (DCE) as the solvent.
Procedure:
-
Silylation: Prepare silylated this compound as described in Protocol 1, but use anhydrous DCE as the solvent.
-
Glycosylation: Cool the silylated purine solution to 0 °C. In a separate flask, dissolve 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (1.1 eq) in anhydrous DCE.
-
Add the sugar solution to the purine solution.
-
Slowly add a solution of TiCl₄ (1.5 eq) in DCE to the reaction mixture at 0 °C under a nitrogen atmosphere.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 24-48 hours. Monitor the N7/N9 ratio by HPLC or ¹H NMR analysis of the crude mixture.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1. The chromatographic separation will yield the N7-isomer as the major product.
Protocol 3: C6-Position Functionalization (Amination)
This protocol describes the conversion of the 6-chloro nucleoside to its corresponding 6-amino (adenosine) analog.
Materials:
-
6-Chloro-9-(β-D-ribofuranosyl)purine (or its protected precursor)
-
Methanolic ammonia (saturated solution at 0 °C)
-
High-pressure reaction vessel (if starting with protected nucleoside)
Procedure:
-
Dissolve the this compound nucleoside (1.0 eq) in a saturated solution of ammonia in methanol.
-
Transfer the solution to a sealed, high-pressure reaction vessel.
-
Heat the vessel to 80-100 °C for 12-24 hours. This step simultaneously performs the amination and removes acetyl protecting groups.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by recrystallization or silica gel chromatography to yield the 6-amino nucleoside analog.
Data Summary and Applications
The precise control of reaction parameters is paramount for achieving desired outcomes in this compound glycosylation.
Table 1: Influence of Catalysts on N7/N9 Regioselectivity
| Catalyst | Typical Solvent | Predominant Isomer | Conversion Efficiency | Reference |
|---|---|---|---|---|
| TMSOTf | Acetonitrile (ACN) | N9 | High | [5] |
| SnCl₄ | 1,2-Dichloroethane (DCE) | N7 / N9 Mixture | Moderate to High | [4][8] |
| TiCl₄ | 1,2-Dichloroethane (DCE) | N7 | Moderate |[4] |
Table 2: Examples of Antiviral Nucleoside Analogs Derived from this compound
| Compound Name | Sugar Moiety | Target Virus | Reported Activity | Reference(s) |
|---|---|---|---|---|
| This compound Arabinoside | Arabinose | Varicella-zoster virus (VZV) | Potent activity, dependent on VZV thymidine kinase. | [1] |
| 6-Chloro-9-(β-D-ribofuranosyl)purine | Ribose | SARS-CoV | Promising anti-SARS-CoV activity. | [2][3] |
| Carbocyclic 2,6-diaminopurine analog | Carbocyclic ribose | Herpes Simplex Virus (HSV-1) | Highly active against HSV-1 and vaccinia virus. | [10] |
| this compound 2'-deoxy-2'-fluoroarabinoside | 2'-deoxy-2'-fluoroarabinose | VZV, HSV-1, HSV-2 | Moderate activity against DNA viruses. |[1] |
Conclusion
This compound is a powerful and versatile precursor for the synthesis of antiviral nucleoside analogs. A thorough understanding of the Vorbrüggen glycosylation mechanism, particularly the factors influencing N7/N9 regioselectivity, is essential for the rational design and synthesis of novel therapeutic candidates. By carefully selecting catalysts, solvents, and reaction conditions, researchers can direct the glycosylation to the desired position. The subsequent functionalization of the C6-chloro group provides a straightforward path to a vast chemical space of purine analogs. The protocols and data presented herein serve as a comprehensive guide for drug development professionals aiming to harness the full potential of this critical synthetic building block.
References
- 1. Synthesis and antiviral activity of this compound arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the N7 Regioselective Glycosylation of this compound and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective N9-Alkylation of 6-Chloropurine
Abstract
This document provides a detailed guide to the N9-alkylation of 6-chloropurine, a critical transformation in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and antiviral agents.[1] The protocols herein are designed to offer reproducible methods for achieving high regioselectivity for the desired N9 isomer, a common challenge in purine chemistry.[2][3][4] We will explore two primary, field-proven methodologies: a classical approach using a strong base and an alkylating agent, and the Mitsunobu reaction for more delicate substrates. This guide emphasizes the underlying chemical principles, safety considerations, and analytical techniques for successful synthesis and characterization.
Introduction: The Strategic Importance of N9-Alkylation
This compound is a versatile synthetic intermediate.[1][5] The chlorine atom at the C6 position serves as an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, and alcohols. The purine scaffold itself is a privileged structure in medicinal chemistry. Alkylation of the purine core, particularly at the N9 position, is a key step in the synthesis of numerous therapeutic agents.
However, the alkylation of purines is often complicated by the formation of regioisomers, primarily a mixture of N9 and N7 alkylated products.[2][3][4] The thermodynamically more stable N9 isomer is typically the desired product.[4] The choice of reaction conditions—base, solvent, and temperature—plays a crucial role in directing the alkylation to the desired nitrogen. This guide will provide the technical rationale to maximize the yield of the N9 product.
Safety and Handling of this compound
This compound is a hazardous substance and must be handled with appropriate safety precautions.[1][6][7][8][9]
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] Work in a well-ventilated area or a chemical fume hood.[8]
-
Handling: Avoid creating dust.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8]
-
First Aid:
Reaction Mechanism and Regioselectivity
The regioselectivity of purine alkylation is governed by a combination of electronic and steric factors. The purine anion, formed upon deprotonation by a base, has nucleophilic character at several nitrogen atoms. Alkylation at N9 is generally favored thermodynamically, while alkylation at N7 is often the kinetically controlled product under certain conditions.[4][10]
Factors influencing N9 selectivity include:
-
Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to generate the purine anion.[2][11][12]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base, enhancing the nucleophilicity of the purine anion.[2][13]
-
Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can sterically hinder the N7 position, thus favoring N9 alkylation.[2][3][14]
Caption: General pathways for the alkylation of this compound.
Experimental Protocols
Two robust methods for the N9-alkylation of this compound are detailed below.
Protocol 1: Alkylation using Potassium Carbonate in DMF
This is a widely used and cost-effective method suitable for a range of primary and secondary alkyl halides.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N9 and N7 isomers.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is an alternative for the alkylation with primary or secondary alcohols, proceeding under milder, neutral conditions, which can be advantageous for sensitive substrates.[15][16][17][18]
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.1 - 1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, suspend this compound, the desired alcohol, and triphenylphosphine in anhydrous THF.[12]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the suspension. A color change and dissolution of solids may be observed.[12]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Note that purification can be more challenging due to byproducts like triphenylphosphine oxide and the reduced hydrazine derivative.[12]
Caption: A streamlined workflow for the N9-alkylation of this compound.
Data Presentation and Characterization
The primary method for distinguishing between the N9 and N7 isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[4][10]
Table 1: Typical ¹³C NMR Chemical Shifts for Isomer Differentiation
| Carbon Atom | Approximate δ (ppm) for N9-isomer | Approximate δ (ppm) for N7-isomer |
| C5 | ~132 ppm | ~123 ppm |
| C4 | ~151 ppm | ~158 ppm |
| C8 | ~145 ppm | ~149 ppm |
Note: These are approximate values and can vary based on the alkyl substituent and solvent. The chemical shift of the C5 carbon is a particularly reliable indicator for differentiating the isomers.[4][10]
Further characterization should be performed using:
-
¹H NMR: To confirm the incorporation of the alkyl group and the overall structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[19]
-
2D NMR (HMBC, HSQC): Can be used for unambiguous assignment of the alkyl group to the N9 position.[4][13]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; impure reagents; poor workup. | Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature. Optimize stoichiometry of reagents. |
| Poor N9:N7 Selectivity | Reaction conditions favor the kinetic N7 product. | Use a more sterically hindering base. Consider the Mitsunobu reaction for higher N9 selectivity. Lowering the reaction temperature might help. |
| Difficult Purification | Isomers co-elute; byproducts from Mitsunobu. | Optimize the solvent system for column chromatography. For Mitsunobu, consider alternative purification methods or modified workups. |
| No Reaction | Inactive alkylating agent; insufficient base. | Check the purity of the alkylating agent. Ensure the base is active and anhydrous. |
Conclusion
The N9-alkylation of this compound is a fundamental and enabling reaction in medicinal chemistry. By carefully selecting the appropriate protocol and controlling reaction parameters, researchers can achieve high yields and excellent regioselectivity for the desired N9-alkylated product. The methods and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of these valuable compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
- 18. The Alkylation of this compound with Alcohols by Mitsunobu Reaction [jstage.jst.go.jp]
- 19. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Chloropurine as a Cornerstone for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of modern drug discovery.[1][2][3] The purine scaffold, mimicking the adenine core of ATP, serves as a "privileged" structure in the design of kinase inhibitors.[1][2][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-chloropurine as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will delve into the underlying chemical principles, provide validated experimental protocols, and discuss the rationale behind key synthetic steps, empowering researchers to leverage this critical building block in their own discovery programs.
Introduction: The Power of the Purine Scaffold in Kinase Inhibition
The ATP-binding site of protein kinases presents a conserved target for competitive inhibition.[5] Molecules that can effectively occupy this pocket can prevent the phosphorylation of substrate proteins, thereby arresting aberrant signaling cascades. Purine analogues have emerged as a highly successful class of kinase inhibitors due to their structural resemblance to adenosine.[1][2] This inherent mimicry provides a strong foundation for achieving high binding affinity.
This compound, in particular, is a commercially available and highly valuable starting material.[6] Its utility stems from the reactivity of the chlorine atom at the C6 position. This chloro group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a direct and efficient handle for introducing a wide variety of chemical functionalities to build extensive libraries of potential inhibitors.[7][8][9]
The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)
The core synthetic strategy for modifying this compound is the SNAr reaction. Unlike typical nucleophilic substitutions on alkyl halides, SNAr on an aromatic ring like purine follows a distinct addition-elimination mechanism.[9][10]
Mechanism Rationale:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (commonly an amine) on the electron-deficient C6 carbon of the purine ring. This step temporarily disrupts the aromaticity of the ring system to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]
-
Stabilization: The electron-withdrawing nature of the nitrogen atoms within the purine ring helps to stabilize this anionic intermediate by delocalizing the negative charge.[11]
-
Elimination & Aromatization: The reaction concludes with the expulsion of the chloride leaving group, which restores the aromaticity of the purine ring and yields the final substituted product.[9][10]
This two-step process is highly efficient for creating carbon-nitrogen bonds, which are pivotal in the structure of many successful kinase inhibitors, including the well-known CDK inhibitors Olomoucine and Roscovitine.[12][13][14]
Visualizing the SNAr Mechanism
Caption: General mechanism for the SNAr reaction on this compound.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Substituted Purine Derivatives
Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for SNAr reactions on purine scaffolds.[7] The following protocol is a robust, validated method for the amination of a this compound derivative.
Protocol: Synthesis of a 6-Amino-Substituted Purine Analog
This protocol is adapted from a published procedure for the efficient amination of a this compound derivative.[7]
Objective: To synthesize a 6-amino-substituted purine derivative via a microwave-assisted SNAr reaction.
Materials:
-
This compound derivative (1.0 eq)
-
Desired amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Ethanol (EtOH), anhydrous
-
Microwave reactor (e.g., CEM single-mode reactor)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 6-substituted purines.
Procedure:
-
Reaction Setup: In a suitable microwave reaction vessel, combine the this compound derivative (e.g., 100 mg, 1.0 eq), the desired amine nucleophile (1.1 eq), and DIPEA (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol as the solvent to achieve an appropriate concentration (e.g., 0.1-0.5 M).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C with a power of 150 W for 10-20 minutes.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure to remove the ethanol.
-
Purification: The resulting crude residue is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 6-substituted purine product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Rationale and Trustworthiness of the Protocol:
-
DIPEA: This non-nucleophilic base is crucial. It scavenges the HCl generated during the reaction, preventing the protonation of the amine nucleophile, which would render it inactive.[7]
-
Microwave Heating: The use of microwave irradiation provides rapid and uniform heating, which significantly accelerates the rate of the SNAr reaction compared to conventional heating methods.[7] This leads to shorter reaction times and often cleaner reaction profiles with fewer byproducts.
-
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the this compound starting material and the appearance of a new, typically more polar, product spot. The final characterization by NMR and MS provides definitive validation of the product's identity and purity.
Comparative Reaction Conditions
| Parameter | Microwave-Assisted Protocol | Conventional Heating |
| Temperature | 120 °C[7] | 75 °C[7] |
| Time | 10-20 minutes[7] | 16 hours[7] |
| Solvent | Ethanol[7] | Butanol or Ethanol[7] |
| Base | DIPEA[7] | DIPEA or excess amine[7] |
| Typical Yields | Good to Excellent | Variable, often lower |
Application in Drug Discovery: Building on the 6-Substituted Purine Core
The true power of using this compound lies in its ability to serve as a platform for generating diverse chemical libraries. The initial SNAr reaction at the C6 position is often the first step in a multi-step synthesis to create highly potent and selective kinase inhibitors.
For example, the synthesis of pioneering CDK inhibitors like Olomoucine and Roscovitine involves the sequential substitution of a dichloropurine precursor, which is conceptually analogous to the reactivity of this compound.[15] These molecules feature key substitutions at the C2, N9, and C6 positions, each contributing to the overall binding affinity and selectivity profile.[15]
-
C6-Substitution: This position is critical for interacting with the ribose-binding pocket and often accommodates bulky hydrophobic groups.
-
C2-Substitution: Modification at this position can be used to fine-tune selectivity across different kinase families.
-
N9-Substitution: This position projects out of the ATP binding pocket and can be modified to improve physicochemical properties like solubility and cell permeability.
The straightforward C6-amination protocol described here provides a reliable entry point into these more complex, 2,6,9-trisubstituted purine scaffolds that have proven to be a rich source of clinical candidates.[4][16]
Conclusion
This compound is an indispensable tool in the medicinal chemist's arsenal for the development of kinase inhibitors. Its reactivity in SNAr reactions provides a reliable and versatile platform for creating diverse libraries of purine-based compounds. The microwave-assisted protocol presented herein offers a rapid, efficient, and scalable method for accessing key 6-amino-substituted intermediates. By understanding the underlying chemical principles and leveraging robust synthetic methodologies, researchers can effectively utilize this compound to accelerate the discovery and development of next-generation targeted therapies.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of olomoucine II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 6-Chloropurine
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 6-Chloropurine Quantification
This compound (6-CP) is a pivotal synthetic intermediate in the synthesis of various biologically active purine analogues, most notably the anticancer and immunosuppressive drug 6-mercaptopurine.[1] Its role as a key building block necessitates stringent quality control and precise quantification in pharmaceutical manufacturing, process development, and pharmacokinetic studies. The purity and concentration of this compound can directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for ensuring product quality, safety, and efficacy.
This comprehensive guide provides detailed protocols and expert insights into the primary analytical methodologies for the quantification of this compound. We will delve into the principles, practical execution, and validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a framework for researchers and quality control analysts to implement these techniques effectively.
Chemical Properties of this compound:
| Property | Value |
|---|---|
| Chemical Formula | C₅H₃ClN₄[2] |
| Molecular Weight | 154.56 g/mol [1][2] |
| CAS Number | 87-42-3[2] |
| Appearance | Yellow to brown solid[1] |
| Solubility | Soluble in DMSO and water (with sonication)[1] |
Chapter 1: A Comparative Overview of Analytical Technologies
The choice of an analytical method for this compound quantification is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of quality control laboratories for purity and assay determination of bulk drug substances and formulated products. The method relies on the chromatographic separation of this compound from impurities, followed by detection using its inherent ultraviolet (UV) absorbance. Purine structures, like this compound, exhibit strong UV absorbance, making this a straightforward and robust quantification technique.[3][4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of this compound in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[5][6] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for picogram-level detection with exceptional specificity by monitoring unique precursor-to-product ion transitions.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly useful for charged species. It has been applied to the separation of purine bases and their metabolites.[7][8][9] While powerful, its adoption in routine QC labs is less widespread than HPLC due to considerations of robustness and sensitivity for some applications.
Decision Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.
Caption: Decision tree for selecting an analytical method.
Chapter 2: Protocol for Quantification by HPLC-UV
This method is ideal for the assay and purity determination of this compound as a raw material or in simple formulations.
Principle
The method utilizes reversed-phase chromatography to separate this compound from potential impurities. A C18 column is employed, which separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, is retained on the nonpolar stationary phase and eluted with a mixture of an aqueous buffer and an organic solvent (mobile phase). Quantification is achieved by measuring the absorbance of the analyte at its UV maximum (λmax), which is approximately 264 nm, and comparing the peak area to that of a known standard.[4]
Instrumentation and Materials
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid
-
This compound reference standard
Step-by-Step Protocol
1. Preparation of Mobile Phase:
- Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix well. For MS-compatibility, 0.1% formic acid can be used instead.[10]
- Mobile Phase B: Acetonitrile.
- Degas both mobile phases using sonication or vacuum filtration before use to prevent air bubbles in the system.
2. Preparation of Standard Solution (e.g., 0.1 mg/mL):
- Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
- Add approximately 70 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (or a suitable solvent like DMSO followed by dilution) to dissolve the standard.[1] Use sonication if necessary.
- Allow the solution to cool to room temperature, then dilute to the mark with the same solvent. Mix thoroughly.
- Perform serial dilutions to prepare calibration standards if constructing a calibration curve.
3. Preparation of Sample Solution:
- Accurately weigh an amount of the sample powder expected to contain 10 mg of this compound into a 100 mL volumetric flask.
- Follow the same dissolution and dilution procedure as for the standard solution.
- Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.
4. HPLC Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for purine-like molecules. |
| Mobile Phase | Gradient elution (see table below) | A gradient allows for efficient elution of the main peak while cleaning the column of more retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Improves peak shape and reproducibility of retention times. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with peak shape. |
| Detection | UV at 264 nm[4] | This is the reported λmax for this compound, providing maximum sensitivity. |
| Run Time | ~15 minutes | Sufficient to elute the analyte and any late-eluting impurities. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 13.0 | 5 | 95 |
| 13.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Data Analysis and Calculation
For a single-point standard assay, the concentration of this compound in the sample is calculated using the following formula:
Concentration (mg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
The percentage purity can then be determined by comparing this to the initial weighed amount of the sample.
Chapter 3: Protocol for Quantification by LC-MS/MS
This method is designed for the trace-level quantification of this compound in complex biological fluids, such as human plasma, for pharmacokinetic or toxicological studies.
Principle
The method involves protein precipitation to remove the bulk of the matrix interferences, followed by LC-MS/MS analysis. Separation is achieved using a reversed-phase column. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (the protonated molecular ion of this compound, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides exceptional selectivity and sensitivity.[6][11] An isotopically labeled internal standard (IS) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.
Instrumentation and Materials
-
LC-MS/MS system (Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
UPLC/HPLC system
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Microcentrifuge and tubes
-
This compound reference standard and a suitable internal standard (e.g., ¹³C,¹⁵N-labeled this compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (or other biological matrix)
Step-by-Step Protocol
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in DMSO or methanol.
- Prepare working standard solutions by serial dilution in 50:50 acetonitrile:water for spiking into the matrix to create a calibration curve (e.g., 1-1000 ng/mL).
2. Sample Preparation (Protein Precipitation):
- Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 10 µL of the internal standard working solution (at a concentration in the mid-range of the calibration curve).
- Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at >10,000 x g for 10 minutes at 4 °C.
- Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and column dimensions are suitable for the lower flow rates used in LC-MS and provide high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acid, ideal for ESI-MS in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic solvent. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min | A fast gradient is suitable for high-throughput analysis. |
| Injection Vol. | 5 µL | |
| Ionization Mode | ESI Positive | Purines readily form [M+H]⁺ ions. |
| Capillary Voltage | ~3.0 kV | To be optimized for the specific instrument. |
| Source Temp. | ~150 °C | To be optimized. |
| Desolvation Gas | ~900 L/hr (Nitrogen) | To be optimized. |
MRM Transitions (Hypothetical - requires empirical determination):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 155.0 | 119.1 | 15-25 |
| Internal Standard | (e.g., 158.0) | (e.g., 122.1) | 15-25 |
Note: The precursor ion for 6-CP is [C₅H₃³⁵ClN₄+H]⁺. The product ion likely corresponds to the loss of HCl. These values must be optimized by infusing a standard solution into the mass spectrometer.
Data Analysis
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the calibration standards.
-
A linear regression with a 1/x² weighting is typically used.
-
The concentration of this compound in unknown samples is determined from this curve.
Chapter 4: Analytical Method Validation
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The validation should be performed according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[13][14]
General Analytical Workflow
Caption: A generalized workflow for the analysis of this compound.
Validation Parameters and Acceptance Criteria
| Parameter | HPLC-UV (Assay/Purity) | LC-MS/MS (Bioanalysis) |
| Specificity | Peak purity/no co-elution at analyte RT. | No interfering peaks at the RT of analyte and IS in blank matrix. |
| Linearity | r² ≥ 0.999[13] | r² ≥ 0.99. Calibration curve must bracket expected concentrations. |
| Range | 80-120% of test concentration.[13] | Defined by the Lower and Upper Limits of Quantification (LLOQ/ULOQ). |
| Accuracy | 98.0-102.0% recovery.[15] | Mean accuracy within ±15% of nominal (±20% at LLOQ).[6] |
| Precision | Repeatability RSD ≤ 1.5%.[15] Intermediate Precision RSD ≤ 2.0%. | Intra- and inter-day precision (RSD) ≤ 15% (≤ 20% at LLOQ).[6] |
| LOQ | Signal-to-Noise ≥ 10. | Lowest concentration on the standard curve meeting accuracy/precision criteria.[6] |
| Robustness | Insensitive to small changes in method parameters (e.g., pH, flow rate). | Assessed by varying parameters like column temperature, mobile phase composition. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 6-Chloro-2-aminopurine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. edqm.eu [edqm.eu]
- 15. ikev.org [ikev.org]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 6-Chloropurine
Introduction: Strategic C-C Bond Formation on the Purine Scaffold
The purine core is a privileged scaffold in medicinal chemistry and chemical biology, forming the foundation of numerous bioactive molecules, including kinase inhibitors, antivirals, and anti-cancer agents. The functionalization of this heterocyclic system is therefore of paramount importance in drug discovery and development. Among the various positions on the purine ring, the C6 position is a key site for modification. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of 6-aryl, 6-heteroaryl, and 6-alkenylpurine derivatives from the readily available 6-chloropurine precursor.[1][2] This reaction offers a robust and efficient method for creating carbon-carbon bonds, demonstrating broad functional group tolerance and utilizing non-toxic and environmentally benign boronic acid reagents.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Suzuki-Miyaura cross-coupling reaction with this compound and its derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for successful execution and optimization.
Application Notes: Key Considerations for Success
The successful execution of a Suzuki-Miyaura coupling with this compound hinges on the judicious selection of several key reaction parameters. The electronic nature of the coupling partners and the desired scale of the reaction will dictate the optimal conditions.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is crucial for an efficient reaction. While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation, other palladium sources such as palladium(II) acetate (Pd(OAc)₂) or sodium tetrachloropalladate(II) (Na₂PdCl₄) can also be employed, often in combination with specialized phosphine ligands.[2][4] For challenging couplings involving sterically hindered or electron-deficient partners, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[5][6]
-
Base Selection: The base plays a critical role in the catalytic cycle, primarily by activating the boronic acid for transmetalation.[7][8] Potassium carbonate (K₂CO₃) is a widely used and effective base for the coupling of 6-chloropurines.[2][9] Other inorganic bases such as sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) have also been successfully employed.[5][10] The choice of base can be influenced by the solvent system and the presence of base-sensitive functional groups on the substrates.
-
Solvent System: The solvent system must be chosen to ensure adequate solubility of all reaction components. For the coupling of 6-chloropurines with electron-rich arylboronic acids, anhydrous conditions in a solvent like toluene are often preferred.[2] Conversely, for reactions involving electron-poor arylboronic acids or alkenylboronic acids, an aqueous solvent mixture, such as 1,2-dimethoxyethane (DME) and water, has been shown to be more effective.[2] In recent years, greener solvent systems, including water, have been developed for this reaction, often in conjunction with water-soluble ligands.[4]
-
Reaction Temperature and Monitoring: The reaction temperature is a critical parameter to control. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating higher reaction temperatures (typically 80-110 °C) to facilitate the rate-determining oxidative addition step.[5][8] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and to avoid potential side reactions from prolonged heating.[11]
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific substrates used.
Protocol 1: Coupling with Electron-Rich/Neutral Arylboronic Acids (Anhydrous Conditions)
This protocol is adapted from established procedures for the coupling of 6-chloropurines with arylboronic acids bearing electron-donating or neutral substituents.[2]
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 - 0.05 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (1.25 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative, arylboronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: Coupling with Electron-Poor Arylboronic or Alkenylboronic Acids (Aqueous Conditions)
This protocol is suitable for coupling 6-chloropurines with arylboronic acids bearing electron-withdrawing groups or with alkenylboronic acids.[2]
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic or alkenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 - 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative, boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a mixture of DME and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a protected this compound with various phenylboronic acids, illustrating the influence of substituents.
| Entry | Phenylboronic Acid Substituent | Reaction Conditions | Yield (%) | Reference |
| 1 | H | Anhydrous (Toluene) | 60-95 | [9] |
| 2 | 4-F | Anhydrous (Toluene) | 60-95 | [9] |
| 3 | 4-Cl | Anhydrous (Toluene) | 60-95 | [9] |
| 4 | 4-OMe | Anhydrous (Toluene) | 60-95 | [9] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature | - Use fresh catalyst and ensure proper inert atmosphere techniques.- Thoroughly degas the solvent.- Screen different bases and solvent systems.- Increase the reaction temperature.[5] |
| Formation of side products (e.g., homocoupling, protodeboronation) | - Presence of oxygen- Non-optimal catalyst/ligand combination- Prolonged reaction time | - Ensure rigorous exclusion of oxygen.- Screen alternative ligands (e.g., bulky, electron-rich phosphines).- Carefully monitor the reaction and stop it upon completion. |
| Difficulty in product purification | - Incomplete reaction- Formation of closely eluting byproducts | - Ensure the reaction goes to completion.- Optimize chromatographic conditions or consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of C6-substituted purine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse library of compounds for applications in drug discovery and chemical biology. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this powerful transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides[c] Application of the Suzuki-Miyaura Cross-Coupling reactions of this compound derivatives with phenylboronic acid [studfile.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
The Versatility of 6-Chloropurine in Biochemical Research: A Guide to Applications and Protocols
Introduction: Unveiling the Potential of a Key Purine Analog
6-Chloropurine, a halogenated purine derivative, stands as a cornerstone in the landscape of biochemical research and drug discovery.[1] Its structural similarity to endogenous purines like adenine and guanine, combined with the reactive chlorine atom at the 6-position, renders it an exceptionally versatile chemical tool.[2] This unique reactivity allows for a wide array of chemical modifications, making it a pivotal intermediate in the synthesis of a multitude of biologically active molecules, including anticancer and antiviral agents.[1][3] Beyond its role as a synthetic precursor, this compound and its derivatives are instrumental in elucidating complex biological processes, from probing the active sites of enzymes to dissecting the intricate pathways of purine metabolism.[2][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound. We will delve into its fundamental role as a synthetic building block, its utility in enzyme inhibition assays, and its application in studying cellular metabolic pathways. This document aims to be more than a mere compilation of facts; it is a practical resource, offering detailed, field-proven protocols and the scientific rationale behind experimental choices to empower your research endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 87-42-3[2] |
| Molecular Formula | C₅H₃ClN₄[2] |
| Molecular Weight | 154.56 g/mol [2] |
| Appearance | Light yellow powder[2] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO), slightly soluble in water.[5] |
| Storage | Store at 0-8 °C[2] |
Application I: A Versatile Precursor for the Synthesis of Bioactive Molecules
The true power of this compound in biochemical research lies in its capacity as a versatile starting material for the synthesis of a diverse range of biologically active compounds. The electron-withdrawing nature of the chlorine atom at the 6-position makes it a good leaving group, readily displaced by various nucleophiles. This reactivity is the cornerstone of its utility in medicinal chemistry.
Synthesis of Thiopurines: The Gateway to Antimetabolites
One of the most significant applications of this compound is its role as a direct precursor to 6-mercaptopurine (6-MP), a clinically important thiopurine drug used in the treatment of leukemia.[4][6] The conversion is a straightforward nucleophilic substitution reaction where the chlorine atom is replaced by a thiol group.
Protocol 1: Synthesis of 6-Mercaptopurine from this compound
Principle: This protocol describes the conversion of this compound to 6-mercaptopurine via a nucleophilic aromatic substitution reaction with a sulfur source, such as potassium hydrosulfide.[6]
Materials:
-
This compound
-
Potassium hydrosulfide (KSH) solution
-
Alkaline water (e.g., dilute NaOH or NH₄OH solution)
-
Ice
-
Sealed reaction tube
-
Heating apparatus (e.g., heating block or oil bath)
-
Filtration apparatus
Procedure:
-
In a sealed reaction tube, combine this compound and a solution of potassium hydrosulfide.[6]
-
Seal the tube and heat the reaction mixture at 100°C for approximately 7 hours.[6]
-
After the reaction is complete, cool the tube on ice before carefully opening it.
-
Make the contents of the tube alkaline by adding an appropriate alkaline solution.[6] This will deprotonate the thiol group of 6-mercaptopurine, aiding in its dissolution.
-
To precipitate the product, adjust the pH of the solution to approximately 5 with the addition of an acid.
-
Collect the precipitated 6-mercaptopurine by filtration.
-
Wash the precipitate with cold water and dry under a vacuum to obtain the final product.
Diagram 1: Synthesis of 6-Mercaptopurine
Caption: Conversion of this compound to 6-Mercaptopurine.
Synthesis of Kinase Inhibitors: Targeting Cell Cycle Regulation
This compound is a key intermediate in the synthesis of a class of potent cyclin-dependent kinase (CDK) inhibitors, such as olomoucine and roscovitine.[7][8] These compounds are invaluable tools for studying the cell cycle and have been investigated as potential anticancer agents.[8][9] The synthesis typically involves sequential nucleophilic substitutions at the C6 and C2 positions of the purine ring.
Protocol 2: General Scheme for the Synthesis of Olomoucine and Roscovitine Analogs
Principle: This generalized protocol outlines the synthetic strategy for creating 2,6,9-trisubstituted purine derivatives, exemplified by olomoucine and roscovitine, starting from 2-amino-6-chloropurine. The synthesis involves sequential alkylation and amination reactions.
Materials:
-
2-Amino-6-chloropurine
-
Appropriate alkylating agent (e.g., isopropyl iodide)
-
Appropriate amine (e.g., (R)-2-amino-1-butanol for roscovitine)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., dimethylformamide - DMF)
Procedure:
-
N9-Alkylation: Dissolve 2-amino-6-chloropurine in a suitable solvent like DMF. Add a base, such as potassium carbonate, followed by the desired alkylating agent (e.g., isopropyl iodide). Heat the reaction mixture to drive the N9-alkylation.
-
Purification: After the reaction is complete, purify the N9-alkylated intermediate using standard techniques like column chromatography.
-
C6-Amination: To the purified intermediate, add the desired amine (e.g., (R)-2-amino-1-butanol). The reaction may be heated to facilitate the nucleophilic substitution of the chlorine atom at the C6 position.
-
Final Purification: Purify the final product, the 2,6,9-trisubstituted purine, using crystallization or column chromatography.
Diagram 2: General Synthetic Pathway for Roscovitine
Caption: Synthesis of Roscovitine from 2-Amino-6-chloropurine.
Application II: A Probe for Enzyme Inhibition and Activity
The ability of this compound and its derivatives to mimic endogenous purines allows them to interact with the active sites of various enzymes, making them valuable tools for studying enzyme kinetics and for screening for novel inhibitors.[2][10]
Enzyme Inhibition Assays
This compound derivatives are frequently employed in enzyme inhibition assays to determine the potency and mechanism of action of potential drug candidates.[11][12] A common application is in the study of kinases, a class of enzymes often dysregulated in diseases like cancer.[13][14]
Protocol 3: General Protocol for a Kinase Inhibition Assay
Principle: This protocol outlines a general method for assessing the inhibitory activity of a this compound derivative against a specific kinase. The assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled or with a detection system like ADP-Glo™)
-
This compound derivative (inhibitor)
-
Assay buffer (containing Mg²⁺)
-
Microplate reader (for detection)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the this compound derivative in the assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer.
-
Incubation: In a microplate, add the kinase, its substrate, and the inhibitor at various concentrations. Allow the components to pre-incubate for a specified time to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the reaction mixture at the optimal temperature for the kinase for a set period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
-
Detection: Quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., scintillation counting for radiolabeled ATP, luminescence for ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]
Diagram 3: Workflow for a Kinase Inhibition Assay
Caption: General steps in a kinase inhibition assay.
Application III: Elucidating Metabolic Pathways
This compound and its metabolites can be used to study the intricate network of purine metabolism.[2] By introducing this analog into cellular systems, researchers can track its conversion to other purine derivatives and observe its effects on nucleotide synthesis and cellular proliferation.[4][15]
Protocol 4: Studying the Cellular Metabolism of this compound
Principle: This protocol describes a general approach to investigate the metabolic fate of this compound in a cell culture model. Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are used to identify and quantify the metabolites.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
HPLC or LC-MS system
Procedure:
-
Cell Culture: Culture the chosen cell line to the desired confluency.
-
Treatment: Treat the cells with a known concentration of this compound for various time points.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them to release the intracellular contents.
-
Sample Preparation: Process the cell lysates to remove proteins and other interfering substances. This may involve protein precipitation with a solvent like methanol or acetonitrile.
-
Analytical Detection: Analyze the prepared samples using HPLC or LC-MS to separate, identify, and quantify this compound and its potential metabolites (e.g., 6-mercaptopurine, S-(6-purinyl)glutathione).[4]
-
Data Analysis: Compare the metabolic profiles of treated and untreated cells to understand the metabolic conversion of this compound.
Diagram 4: Metabolic Fate of this compound
Caption: Simplified metabolic pathway of this compound.
Application IV: Innovations in Nucleic Acid Research and Aptamer Selection
The versatility of this compound extends to the field of nucleic acid chemistry. Its ribonucleoside and deoxyribonucleoside forms are valuable precursors for the synthesis of modified oligonucleotides.[3][16][17] These modified nucleic acids are essential tools for studying DNA and RNA structure and function, and for developing therapeutic oligonucleotides.
Furthermore, while not a direct component of the final aptamer, the purine scaffold, for which this compound is a key synthetic intermediate, is fundamental to the construction of oligonucleotide libraries used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.[18][19] SELEX is a powerful technique for identifying aptamers, which are short, single-stranded DNA or RNA molecules that bind to specific targets with high affinity and specificity.[20][21]
Diagram 5: The SELEX Workflow for Aptamer Selection
Caption: The iterative process of SELEX for aptamer discovery.
Conclusion: A Foundational Tool for Biochemical Discovery
This compound has firmly established itself as an indispensable tool in the arsenal of biochemists and medicinal chemists. Its utility as a versatile synthetic intermediate has paved the way for the development of life-saving drugs and powerful molecular probes. From the synthesis of antimetabolites and kinase inhibitors to the elucidation of complex metabolic pathways, the applications of this compound are both broad and profound. As research continues to push the boundaries of our understanding of biological systems, the demand for versatile and reactive chemical tools like this compound will undoubtedly continue to grow, ensuring its place as a key player in the future of biochemical research and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 87-42-3 [chemicalbook.com]
- 6. US2832781A - this compound - Google Patents [patents.google.com]
- 7. Synthesis and biological activity of olomoucine II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Late-stage chlorination of kinase inhibitors to elucidate metabollic pathways and explore isosteric motifs - American Chemical Society [acs.digitellinc.com]
- 14. benchchem.com [benchchem.com]
- 15. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Introduction of a benzoyl group onto this compound riboside in aqueous solution and its application to the synthesis of nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current developments of SELEX technologies and prospects in the aptamer selection with clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The selection of highly specific and selective aptamers using modified SELEX and their use in process analytical techniques for Lucentis bioproduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amination of 6-Chloropurine: A Comprehensive Guide for Researchers
Abstract
This comprehensive guide provides detailed experimental procedures for the amination of 6-chloropurine, a cornerstone reaction in the synthesis of a diverse array of biologically active molecules. Purine derivatives, particularly 6-aminopurines (adenines), are fundamental components of nucleic acids and play crucial roles in cellular signaling and metabolism.[1] Their synthetic analogues are integral to the development of therapeutics in oncology, virology, and immunology.[2] This document outlines both conventional and microwave-assisted protocols for the nucleophilic aromatic substitution (SNAr) of this compound, offering insights into the rationale behind procedural choices, detailed step-by-step instructions, purification techniques, and characterization methods. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize 6-aminopurine derivatives with high efficiency and purity.
Introduction: The Significance of 6-Aminopurines
The purine scaffold is a privileged structure in medicinal chemistry due to its prevalence in biological systems.[1] The amination of this compound is a critical transformation that provides access to a vast chemical space of N6-substituted adenine analogues. These compounds have been successfully developed as cyclin-dependent kinase (CDK) inhibitors for cancer therapy, antiviral agents, and modulators of various cellular processes.[3][4] The versatility of this reaction allows for the introduction of a wide range of amine-containing fragments at the C6 position, enabling fine-tuning of the pharmacological properties of the resulting molecules.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the purine ring system, which is further activated by the presence of electronegative nitrogen atoms.[5]
The reaction mechanism can be visualized as a two-step addition-elimination process:
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C6 carbon of the purine ring, which bears the chloride leaving group. This initial attack is typically the rate-determining step and leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5]
-
Elimination of the Leaving Group: The aromaticity of the purine ring is restored through the expulsion of the chloride ion, yielding the final 6-aminopurine product.
Experimental Protocols
Two primary methods for the amination of this compound are presented: a conventional heating protocol and a microwave-assisted protocol. The choice of method will depend on the available equipment, the scale of the reaction, and the desired reaction time.
Protocol 1: Conventional Heating
This protocol is a robust and widely applicable method for the synthesis of 6-aminopurines.
Materials and Equipment:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or an excess of the amine nucleophile
-
Anhydrous solvent (e.g., n-butanol, ethanol, or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (nitrogen or argon)
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system or recrystallization apparatus
Step-by-Step Procedure (Example with Benzylamine):
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Under an inert atmosphere, add anhydrous n-butanol (BuOH) to the flask. Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the suspension. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.[6] Alternatively, an excess of the amine nucleophile (3-5 eq) can be used to act as both the nucleophile and the base.[6]
-
Nucleophile Addition: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 75-80 °C and stir for 16-24 hours.[6]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can then be taken forward for purification.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the amination reaction, often reducing reaction times from hours to minutes and improving yields.[5][7]
Materials and Equipment:
-
Same as Protocol 1
-
Microwave reactor with sealed reaction vessels
Step-by-Step Procedure (Example with Benzylamine):
-
Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 eq), benzylamine (1.1 eq), and DIPEA (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol (EtOH) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.[5]
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Proceed with purification.
-
Table 1: Comparison of Conventional and Microwave-Assisted Methods
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 16-24 hours | 10-15 minutes |
| Temperature | 75-80 °C | 120 °C |
| Typical Yields | Good to excellent | Often higher than conventional |
| Energy Input | Sustained heating | Rapid, direct heating |
| Scalability | Easily scalable | Can be limited by reactor size |
Causality Behind Experimental Choices
-
Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation of the nucleophile salt, leaving the anion more "naked" and nucleophilic.[8] Protic solvents like ethanol and butanol are also effective and are often preferred for their lower boiling points and ease of removal.[5] The choice of solvent can also be influenced by the solubility of the starting materials and the desired reaction temperature.
-
Base: A base is required to scavenge the HCl produced during the reaction. A bulky, non-nucleophilic tertiary amine like DIPEA is often used to avoid competition with the desired amine nucleophile.[9] Using an excess of the reacting amine is a simpler alternative if the amine is readily available and its self-reaction is not a concern.[6]
-
Temperature: Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as hydrolysis of the this compound if water is present.[2] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.
Purification and Characterization
Purification:
The crude product can be purified by one of the following methods:
-
Flash Column Chromatography: This is a common and effective method for purifying 6-aminopurine derivatives. A typical eluent system is a gradient of methanol in dichloromethane or ethyl acetate.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) can provide highly pure material. This involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.
Characterization:
The purified product should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product. For a typical N-benzyl-9H-purin-6-amine, one would expect to see signals corresponding to the purine ring protons, the benzyl group protons, and the amine proton.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution.
-
Melting Point (MP): A sharp melting point is an indicator of purity for solid compounds.
Representative 1H and 13C NMR Data for N-Benzyl-9-isopropyl-9H-purin-6-amine: [4][10]
-
1H NMR (DMSO-d6): δ (ppm) ~8.2-8.4 (s, 2H, purine H-2 and H-8), ~7.2-7.4 (m, 5H, benzyl aromatic), ~4.6-4.8 (d, 2H, benzyl CH2), ~4.5-4.7 (septet, 1H, isopropyl CH), ~1.4-1.5 (d, 6H, isopropyl CH3).
-
13C NMR (DMSO-d6): δ (ppm) ~154-156 (purine C-6), ~152-154 (purine C-2), ~148-150 (purine C-4), ~139-141 (purine C-8), ~139-141 (benzyl ipso-C), ~128-129 (benzyl ortho/para-C), ~126-128 (benzyl meta-C), ~118-120 (purine C-5), ~46-48 (isopropyl CH), ~43-45 (benzyl CH2), ~22-24 (isopropyl CH3).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive starting materials- Insufficient reaction time or temperature- Inefficient stirring- Presence of water leading to hydrolysis | - Check the purity of this compound and amine.- Increase reaction time and/or temperature.- Ensure vigorous stirring.- Use anhydrous solvents and reagents. |
| Formation of Side Products | - Hydrolysis of this compound to hypoxanthine- Reaction of the base with this compound (if nucleophilic)- Di-substitution (if other reactive sites are present) | - Ensure anhydrous conditions.- Use a non-nucleophilic base like DIPEA.- Carefully control stoichiometry and reaction conditions. |
| Difficulty in Purification | - Product and starting material have similar polarity- Product is highly polar or insoluble | - Optimize the chromatography eluent system.- Consider derivatization to alter polarity.- For highly polar compounds, consider reverse-phase chromatography. For insoluble products, try different recrystallization solvents. |
| Inconsistent Results | - Variability in reagent quality- Inconsistent heating (especially with oil baths)- Presence of moisture | - Use reagents from a reliable source.- Use a temperature-controlled heating mantle or a microwave reactor for consistent heating.- Dry glassware and use anhydrous solvents. |
Safety Precautions
-
This compound: Is a hazardous substance. Avoid inhalation, ingestion, and skin contact.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Many organic solvents are flammable and toxic. Handle with care and in a well-ventilated area.
-
Bases: Amines and other bases can be corrosive and irritating. Avoid contact with skin and eyes.
-
Microwave Reactor: Follow the manufacturer's instructions for safe operation of the microwave reactor. Never heat a sealed vessel without pressure monitoring.
Conclusion
The amination of this compound is a powerful and versatile reaction for the synthesis of a wide range of biologically important molecules. By understanding the underlying SNAr mechanism and carefully selecting the reaction conditions, researchers can efficiently produce 6-aminopurine derivatives in high yield and purity. Both conventional heating and microwave-assisted methods offer viable routes to these valuable compounds, with the choice depending on the specific requirements of the synthesis. This guide provides a solid foundation for the successful execution of this important transformation in a research and development setting.
References
- 1. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. [PDF] Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 6-Chloropurine as a Versatile Precursor for the Synthesis of Anticancer Agents
Introduction: The Strategic Importance of 6-Chloropurine in Oncological Chemistry
In the landscape of medicinal chemistry, purine derivatives are a cornerstone in the development of therapies targeting fundamental cellular processes.[1] Among these, this compound (6-CP) emerges as a pivotal intermediate, a versatile building block for synthesizing a class of potent anticancer agents known as thiopurines.[2][3] Its value lies in the reactivity of the chlorine atom at the 6-position of the purine ring, which allows for facile nucleophilic substitution, providing a straightforward route to introduce sulfur-containing functional groups and other modifications.[4]
The resulting compounds, primarily 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), function as antimetabolites.[1] They mimic naturally occurring purine bases, enabling them to deceptively enter and disrupt the metabolic pathways of nucleic acid synthesis.[5][6] This interference is particularly cytotoxic to rapidly proliferating cells, such as those found in tumors, which have a high demand for DNA and RNA synthesis.[5] This document provides a detailed guide for researchers and drug development professionals on the synthesis of key anticancer agents using this compound as a precursor, outlining field-proven protocols and the scientific rationale behind the experimental choices.
Core Synthetic Pathways from this compound
The primary application of this compound in anticancer synthesis is its conversion to thiopurines. This is typically achieved by reacting this compound with a sulfur nucleophile. The two most prominent drugs synthesized through this strategy are 6-mercaptopurine and 6-thioguanine.
Synthesis of 6-Mercaptopurine (Purinethol®)
6-Mercaptopurine was one of the first purine analogs to demonstrate significant antineoplastic activity and remains a key therapeutic for acute leukemias.[7][8] Its synthesis from this compound is a classic example of nucleophilic aromatic substitution.
Mechanism of Action Insight: 6-MP is a prodrug that is metabolically activated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its ribonucleotide form, thioinosine monophosphate (TIMP).[7][9] TIMP then inhibits multiple enzymes involved in the de novo purine biosynthesis pathway, thereby depriving cancer cells of the necessary building blocks for DNA and RNA synthesis.[9][10]
Synthesis of 6-Thioguanine
6-Thioguanine is another vital thiopurine antimetabolite used in the treatment of acute myeloid leukemia. Its synthesis follows a similar principle to that of 6-MP, but starts from a different precursor, 2-amino-6-chloropurine, which can be prepared from guanine.
Mechanism of Action Insight: Like 6-MP, 6-thioguanine is activated by HGPRT to 6-thioguanosine monophosphate.[11] Its resulting nucleotides are incorporated into both DNA and RNA, creating fraudulent nucleic acids.[11] This incorporation disrupts nucleic acid function, triggers cellular stress responses, and ultimately leads to apoptosis.
Data Presentation: Physicochemical Properties
A summary of the key compounds involved in these syntheses is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| Hypoxanthine | C₅H₄N₄O | 136.11 | White crystalline powder | >300 (decomposes) | 68-94-0 |
| This compound | C₅H₃ClN₄ | 154.56 | White to light-yellow powder | 178-181 | 87-42-3 |
| 6-Mercaptopurine | C₅H₄N₄S | 152.18 | Yellow crystalline powder | 313-314 (decomposes) | 50-44-2 |
| 6-Thioguanine | C₅H₅N₅S | 167.19 | Pale yellow crystalline powder | >360 (decomposes) | 154-42-7 |
Visualizing the Synthetic Workflow
The overall synthetic strategy from common purine bases to the final active pharmaceutical ingredients is outlined below.
Caption: Key synthetic routes to 6-Mercaptopurine and 6-Thioguanine.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.
Protocol 1: Synthesis of this compound from Hypoxanthine
Expertise & Experience: This protocol utilizes phosphoryl chloride (POCl₃) as both a chlorinating agent and a solvent. An organic base, N,N-dimethylaniline, is added to facilitate the reaction.[12] The reaction converts the hydroxyl group of the enol tautomer of hypoxanthine into a chloro group.
Methodology:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a drying tube (filled with CaCl₂).
-
Reagents: To the flask, add hypoxanthine (1 part by mole), N,N-dimethylaniline (0.2 parts by mole), and phosphoryl chloride (approx. 10 parts by mole).
-
Reaction: Heat the mixture under reflux for 5-7 hours. The reaction mixture will become a clear, dark solution.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker within a fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 5-6.
-
A precipitate of this compound will form.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from hot water or ethanol to yield pure this compound as a white to off-white crystalline solid.
-
-
Validation: Confirm product identity and purity by measuring the melting point (178-181 °C) and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR).
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis of 6-Mercaptopurine from this compound
Trustworthiness: This protocol provides a reliable method for converting this compound to 6-mercaptopurine using thiourea.[4] The reaction proceeds via an intermediate S-alkylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. This self-validating system ensures a clean conversion.
Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser.
-
Reagents: Dissolve this compound (1 part by mole) and thiourea (1.2 parts by mole) in absolute ethanol. Formic acid can be added as a catalyst.[4]
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours.[4] A precipitate may form during the reaction.
-
Work-up:
-
Cool the reaction mixture.
-
Add the mixture to a saturated aqueous solution of sodium hydroxide to hydrolyze the intermediate.
-
Acidify the resulting solution with glacial acetic acid until the pH is approximately 5.
-
The yellow precipitate of 6-mercaptopurine will form.
-
-
Purification:
-
Collect the product by vacuum filtration.
-
Wash the solid sequentially with water and then ethanol.
-
The product can be further purified by dissolving it in dilute ammonium hydroxide, filtering, and re-precipitating with acetic acid.
-
-
Validation: Confirm the product's identity by its characteristic yellow color and high melting point (>300 °C with decomposition). Further analysis can be performed using spectroscopy.
Protocol 3: Synthesis of 6-Thioguanine from Guanine
Expertise & Experience: The most direct synthesis of 6-thioguanine involves the thiation of guanine using phosphorus pentasulfide (P₂S₅) in a high-boiling, basic solvent like pyridine.[11][13][14] Pyridine is an ideal choice as it acts as both a solvent and an acid scavenger, driving the reaction to completion.[13]
Methodology:
-
Setup: In a round-bottom flask with a reflux condenser and drying tube, suspend guanine (1 part by mole) and phosphorus pentasulfide (2-3 parts by mole) in anhydrous pyridine.
-
Reaction: Heat the mixture to reflux for 3-5 hours. The mixture will become a dark, homogenous solution.
-
Work-up:
-
Remove the excess pyridine under reduced pressure (rotary evaporation).
-
Treat the residue by boiling with water for 30-60 minutes to hydrolyze any remaining phosphorus compounds.
-
Cool the mixture in an ice bath.
-
-
Purification:
-
Collect the crude 6-thioguanine by filtration.
-
Purify the product by dissolving it in hot, dilute sodium hydroxide solution, filtering to remove insoluble impurities, and then acidifying the filtrate with acetic acid to precipitate the pure product.
-
Wash the resulting pale-yellow solid with water and dry under vacuum.
-
-
Validation: Confirm the product's identity via its very high melting point (>360 °C) and comparison of its spectroscopic data with literature values.
Conclusion and Future Perspectives
This compound remains a cornerstone intermediate in the synthesis of established and novel anticancer agents. The protocols detailed herein represent robust and validated methods for producing 6-mercaptopurine and 6-thioguanine, two drugs that have been instrumental in cancer chemotherapy for decades. The versatility of the 6-chloro group also allows for the exploration of new derivatives, including N-alkylated purines and purine nucleosides, which show promise in overcoming drug resistance and expanding the therapeutic arsenal against cancer.[15][16] As cancer biology evolves, the fundamental chemistry enabled by precursors like this compound will continue to be critical in designing the next generation of targeted therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. 6-Mercaptopurine monohydrate synthesis - chemicalbook [chemicalbook.com]
- 5. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]
- 6. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 7. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. youtube.com [youtube.com]
- 11. 6-THIOGUANINE Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. US2832781A - this compound - Google Patents [patents.google.com]
- 13. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. New antitumor this compound nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Enzymatic Synthesis of 6-Chloropurine Derivatives for Drug Discovery and Development
Abstract
6-Chloropurine is a pivotal building block in medicinal chemistry, serving as a precursor for a multitude of therapeutic agents, including antivirals and cytostatics. Traditional chemical synthesis of its derivatives, particularly nucleosides, often involves multi-step processes with harsh conditions and challenges in achieving desired stereoselectivity. This application note provides a comprehensive guide to the enzymatic synthesis of this compound derivatives, leveraging the high efficiency, specificity, and mild reaction conditions offered by biocatalysis. We will focus on the use of Purine Nucleoside Phosphorylases (PNPs) for the synthesis of this compound riboside, a key intermediate. This guide details the underlying enzymatic principles, provides a step-by-step laboratory protocol, and outlines methods for product purification and characterization, empowering researchers to adopt this green and effective methodology.
Part 1: The Rationale for Enzymatic Synthesis
Chemical synthesis of nucleoside analogues can be fraught with difficulties, including the need for protection/deprotection steps and the formation of anomeric mixtures, leading to low yields and complex purifications.[1][2] Enzymatic synthesis, by contrast, offers a compelling alternative with several distinct advantages:
-
High Regio- and Stereoselectivity: Enzymes like PNPs catalyze the formation of the glycosidic bond with precise control, typically yielding the desired β-anomer exclusively.[1][2]
-
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous buffers at or near neutral pH and moderate temperatures, preserving sensitive functional groups on the substrates.[1][2]
-
Reduced Environmental Impact: Biocatalytic processes avoid the use of toxic reagents and organic solvents, aligning with the principles of green chemistry.
-
Simplified Processes: "One-pot" reactions are often feasible, streamlining the synthetic workflow and potentially increasing overall yield.[1][3]
The workhorse enzymes for this application are Purine Nucleoside Phosphorylases (PNPs, EC 2.4.2.1) . These enzymes catalyze the reversible phosphorolysis of purine nucleosides into the corresponding purine base and ribose-1-phosphate.[4] By manipulating reaction equilibria, PNPs can be used in the reverse direction to synthesize new nucleosides from a purine base (like this compound) and a sugar phosphate donor.[5] Bacterial PNPs, particularly from Escherichia coli, are well-suited for this purpose due to their broad substrate specificity, which includes the acceptance of 6-amino and 6-oxopurine nucleosides.[6][7][8]
Mechanism: The Transglycosylation Reaction
The synthesis of this compound riboside is achieved via a transglycosylation reaction. In this setup, a readily available and inexpensive nucleoside (e.g., uridine) acts as the donor of the ribose-1-phosphate moiety. A two-enzyme system is often employed for maximum efficiency:
-
Pyrimidine Nucleoside Phosphorylase (PyNP): Catalyzes the phosphorolysis of the donor nucleoside (uridine) to generate uracil and the key intermediate, α-D-ribose-1-phosphate.
-
Purine Nucleoside Phosphorylase (PNP): Utilizes the in situ generated α-D-ribose-1-phosphate to glycosylate the acceptor base, this compound, forming the desired product, this compound riboside.
This coupled reaction is highly efficient as the unstable α-D-ribose-1-phosphate intermediate is consumed as it is formed.[3]
Part 2: Experimental Protocols and Workflow
This section provides a detailed protocol for the synthesis of this compound riboside using a two-enzyme system.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Comments |
| This compound | ≥98% | Sigma-Aldrich | The acceptor purine base. |
| Uridine | ≥99% | Sigma-Aldrich | The ribose donor. |
| Potassium Phosphate Buffer | Molecular Biology Grade | Thermo Fisher Scientific | Prepare a 1 M stock solution, pH 7.0. |
| E. coli Purine Nucleoside Phosphorylase (PNP) | Recombinant | Various | Activity should be pre-determined. |
| Bacillus Pyrimidine Nucleoside Phosphorylase (PyNP) | Recombinant | Various | A thermostable enzyme is preferable.[3] |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | For HPLC analysis and purification. |
| Water | HPLC Grade | Fisher Scientific | For HPLC analysis and purification. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Merck | For reaction monitoring. |
Enzymatic Synthesis Workflow Diagram
Caption: Workflow for the enzymatic synthesis of this compound riboside.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
In a sterile 50 mL conical tube, prepare the reaction mixture. For a 10 mL final volume, combine:
-
500 µL of 1 M Potassium Phosphate Buffer (pH 7.0) for a final concentration of 50 mM.
-
30 mg of this compound (final concentration ~19.4 mM).
-
60 mg of Uridine (final concentration ~24.6 mM, ~1.25 molar excess).
-
Add deionized water to a final volume of ~9.8 mL.
-
-
Warm the mixture gently (to ~40-50°C) and vortex to dissolve the substrates. Some gentle heating may be required for this compound.[9]
-
-
Enzyme Addition:
-
Add the pre-determined optimal amounts of PyNP and PNP enzymes. A good starting point is an enzyme ratio of 1:2 (PyNP:PNP) by activity units or protein mass.[3] For example, add 100 µL of each enzyme stock solution.
-
Bring the final volume to 10 mL with deionized water.
-
-
Incubation:
-
Reaction Monitoring:
-
At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (10-20 µL) of the reaction mixture.
-
Terminate the enzymatic reaction in the aliquot by adding an equal volume of methanol or by boiling for 2 minutes.
-
Analyze the aliquot by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of this compound and the formation of this compound riboside.[9]
-
-
Reaction Termination and Workup:
-
Once the reaction has reached completion (typically >90% conversion, which can be achieved in 2-24 hours), terminate the entire reaction.[10] This can be done by heating the mixture to 95°C for 5 minutes to denature the enzymes.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 min) to pellet the denatured proteins.[10]
-
Carefully collect the supernatant containing the product. Alternatively, ultrafiltration can be used to remove the enzymes.[9]
-
Purification and Characterization
The primary method for purification is reversed-phase column chromatography.
-
Purification:
-
The clarified supernatant can be directly loaded onto a C18 silica gel column.
-
Elute the product using a gradient of acetonitrile in water.[9] this compound riboside is more polar than this compound and will elute at a lower acetonitrile concentration.
-
Collect fractions and analyze by HPLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent by lyophilization to obtain the final product as a white powder.[9]
-
-
Characterization Data:
-
The identity and purity of the final product must be confirmed.
-
| Analysis Method | Expected Result for this compound Riboside |
| HPLC | A single major peak with a purity of ≥98%.[11] |
| Mass Spectrometry (ESI-MS) | Calculated for C₁₀H₁₁ClN₄O₄ [M+H]⁺: 287.05. Found: ~287.1. |
| ¹H NMR | Characteristic signals for the ribose moiety (anomeric proton ~5.9 ppm) and purine ring protons. |
| Melting Point | 158-162 °C.[11] |
Part 3: Advanced Considerations and Troubleshooting
Optimizing Reaction Conditions
-
Substrate Ratio: While a slight excess of the ribose donor (uridine) is recommended, a large excess can complicate purification. An optimal molar ratio of donor to acceptor is typically between 1.2 and 2.0.
-
pH: Most bacterial PNPs and PyNPs exhibit optimal activity in the pH range of 6.0 to 8.0. A pH of 7.0 is a robust starting point.[3]
-
Enzyme Concentration: Increasing the enzyme concentration will increase the reaction rate but also the cost. The amount should be optimized to achieve the desired conversion within a practical timeframe.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | 1. Low enzyme activity or stability. 2. Substrate inhibition. 3. Sub-optimal pH or temperature. | 1. Add fresh enzyme; check enzyme storage conditions. Consider using more thermostable enzymes.[4] 2. Lower the initial substrate concentration. 3. Re-verify the pH of the buffer and the incubator temperature. |
| Product Degradation | The glycosidic bond may be unstable under certain conditions, or the product may be a substrate for other contaminating enzymes. | Ensure the reaction is not run for an excessively long time after reaching equilibrium. Use purified enzyme preparations. |
| Poor Solubility of this compound | This compound has limited aqueous solubility which can limit the reaction rate. | Perform the reaction at a slightly elevated temperature (e.g., 50-55°C) to increase solubility. Ensure vigorous mixing. |
Mechanism of the Core Reaction
The diagram below illustrates the coupled enzymatic reaction for the synthesis of this compound riboside.
Caption: Coupled reaction mechanism for enzymatic synthesis.
Conclusion
The enzymatic synthesis of this compound derivatives represents a powerful, efficient, and environmentally friendly alternative to traditional chemical methods. By utilizing the specificity of nucleoside phosphorylases, researchers can produce high-purity nucleoside analogs like this compound riboside in a streamlined and scalable manner. The protocols and insights provided in this guide serve as a robust foundation for scientists in drug discovery and development to harness the potential of biocatalysis for creating novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007 | MDPI [mdpi.com]
- 4. Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural basis for substrate specificity of Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound riboside 5399-87-1 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloropurine by Recrystallization
Welcome to the technical support guide for the purification of 6-Chloropurine. As a pivotal intermediate in the synthesis of various therapeutic agents, including the anticancer drug 6-mercaptopurine, the purity of this compound is paramount.[1][2] Recrystallization is a powerful and fundamental technique for its purification, yet it presents unique challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will explore the underlying principles of these challenges and offer field-tested protocols to enhance the purity, yield, and consistency of your results.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental failures in a question-and-answer format.
Q1: My this compound yield is extremely low, or I got no crystals at all. What went wrong?
This is the most frequent issue in recrystallization and typically points to a problem with solvent volume and solution saturation.
Core Problem: The concentration of this compound in the cold solvent is too low to allow for crystal formation.
Causality & Troubleshooting Steps:
-
Excess Solvent Usage: The most common error is adding too much hot solvent during the initial dissolution step.[3][4] A saturated solution at high temperature is critical for good recovery upon cooling.
-
Solution: If you still have the filtrate (mother liquor), try concentrating it by carefully boiling off a portion of the solvent under a fume hood.[5][6] Once the volume is reduced, allow the solution to cool again. For future experiments, add the hot solvent portion-wise (dropwise or in small mL increments) until the solid just dissolves.[5][7]
-
-
Premature Crystallization During Hot Filtration: If you performed a hot gravity filtration to remove insoluble impurities, the solution might have cooled and deposited crystals on the filter paper or funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. This can be done by placing it over the boiling solvent flask to be bathed in the hot vapor. Using a fluted filter paper can also speed up the filtration process, minimizing cooling time.
-
-
Incomplete Dissolution: If the solid was not fully dissolved in the boiling solvent, the apparent yield will be low because a portion of the pure compound was filtered out with the impurities.
-
Solution: Ensure the solution is brought to the solvent's boiling point and that all the this compound has dissolved before proceeding. If insoluble impurities are present, they will remain as suspended particles in the otherwise clear solution.
-
-
Supersaturation: Sometimes a solution is saturated but crystal nucleation fails to occur.[6]
-
Solution: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[4][5] The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal"—a tiny speck of crude or pure this compound—to the cooled solution to initiate crystal growth.[4]
-
Q2: The this compound "oiled out" instead of forming crystals. How do I fix this?
"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystal lattice. This is often due to the compound's melting point being lower than the solution's temperature at the point of precipitation or the presence of significant impurities.
Causality & Troubleshooting Steps:
-
Solution Cooled Too Rapidly: If the solution cools too quickly, the concentration of the solute increases faster than the molecules can orient themselves into a crystal lattice.
-
Solution: Re-heat the mixture until the oil redissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution.[4][6] Then, allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels to prevent rapid heat loss.[4]
-
-
High Impurity Concentration: Impurities can depress the melting point of the solute, leading to the formation of an oily liquid.
-
Solution: Re-dissolve the oil by heating and add more solvent. The increased solvent volume may keep the impurities dissolved while allowing the this compound to crystallize. If this fails, it may be necessary to recover the crude material by evaporating the solvent and attempting purification by another method, such as column chromatography, before returning to recrystallization.[6]
-
Q3: My final this compound crystals are yellow or brownish, not the expected pale-yellow or white. How can I remove the color?
The color indicates the presence of soluble, colored impurities that co-crystallized with your product.
Causality & Troubleshooting Steps:
-
Colored Impurities Present: Synthesis by-products or degradation products can impart color.
-
Solution: Use activated charcoal (decolorizing carbon). It has a high surface area and adsorbs large, colored impurity molecules.
-
Correct Protocol:
-
Dissolve the impure this compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is often enough). Adding charcoal to a boiling solution can cause it to boil over violently.
-
Swirl the flask and gently heat it again at boiling for a few minutes.[7]
-
Perform a hot gravity filtration to remove the charcoal. The purified, colorless solution can then be cooled to induce crystallization.[5]
-
-
Frequently Asked Questions (FAQs)
What is the best recrystallization solvent for this compound?
The ideal solvent should dissolve this compound well when hot but poorly when cold. Based on available data, water is a commonly cited and effective solvent for the recrystallization of this compound.[1][8][9] While it has high solubility in solvents like DMSO and DMF, their very high boiling points and high solvating power at room temperature make them less suitable for traditional recrystallization, often leading to poor recovery.[10]
Solubility Data Summary
| Solvent | Solubility | Source |
| Water | 5 g/L; noted as a good crystallization solvent. | [1][8][11] |
| Dimethyl sulfoxide (DMSO) | Approx. 10 mg/mL; 45 mg/mL with sonication. | [10][12] |
| Dimethylformamide (DMF) | Soluble at 5% (50 mg/mL). | [10] |
What are the common impurities in this compound synthesis?
This compound is typically synthesized by reacting hypoxanthine with a chlorinating agent like phosphoryl chloride (POCl₃) in the presence of a base.[1][13][14]
-
Unreacted Starting Material: Hypoxanthine is a primary potential impurity.
-
Hydrolysis Product: this compound can hydrolyze back to hypoxanthine if exposed to moisture, especially under non-neutral pH conditions.[15]
-
Side-Reaction Products: The reaction of POCl₃ with the base catalyst (e.g., N,N-dimethylaniline) can generate impurities.[16]
-
Related Purines: Depending on the starting materials and reaction conditions, other purine derivatives like 2-amino-6-chloropurine (6-chloroguanine) could be present.[17]
How can I verify the purity of my recrystallized this compound?
A combination of methods should be used for a comprehensive purity assessment.
-
Melting Point: Pure this compound has a very high melting point, typically reported as >300 °C with decomposition.[8] A sharp melting point in this range indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to quantify purity and detect trace impurities. Purity is often calculated by the area percentage of the main peak.[18][19]
-
UV-Vis Spectroscopy: this compound has a characteristic maximum absorbance (λmax) at approximately 265 nm in water.[1][10] The spectrum can be used for identification.
What safety precautions should I take when handling this compound?
This compound is a hazardous substance and must be handled with appropriate care.[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[20][21]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling the powder. Avoid contact with skin and eyes.[21][22]
-
Safety Data Sheet (SDS): Always review the full SDS before use.[20][21][22]
Workflows and Diagrams
Standard Recrystallization Protocol
The following diagram outlines the fundamental workflow for purifying this compound.
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting this compound recrystallization.
References
- 1. Page loading... [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Home Page [chem.ualberta.ca]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. youtube.com [youtube.com]
- 8. This compound | 87-42-3 [chemicalbook.com]
- 9. US3517006A - Process for the purification of 6-halogenopurine - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. chembk.com [chembk.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. US2832781A - this compound - Google Patents [patents.google.com]
- 14. Manufacturers of this compound, 98%, CAS 87-42-3, C 8314, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 15. researchgate.net [researchgate.net]
- 16. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 17. CAS 10310-21-1 6-Chloroguanine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 18. benchchem.com [benchchem.com]
- 19. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. chemicalbook.com [chemicalbook.com]
- 22. fishersci.com [fishersci.com]
overcoming 6-Chloropurine solubility issues in organic solvents
Technical Support Center: 6-Chloropurine Solubility Guide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for the solubility challenges often encountered with this compound. Here, we combine theoretical explanations with practical, field-tested protocols to ensure your experiments proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The limited solubility of this compound is a consequence of its molecular structure. The purine ring system, while containing nitrogen atoms that can participate in hydrogen bonding, is largely aromatic and possesses a stable crystalline structure. This high lattice energy, combined with its potential for strong intermolecular hydrogen bonding in the solid state, makes it difficult for many organic solvents to effectively solvate the molecule and overcome these forces. Its structure includes nitrogen heterocycles, which contribute to its notable alkalinity and the formation of volatile acid salts[1][2].
Q2: What are the most recommended organic solvents for dissolving this compound?
A2: For direct dissolution, polar aprotic solvents are the most effective. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the primary recommended solvents.[3] While solubility can vary between batches, these solvents can typically dissolve this compound at concentrations useful for creating stock solutions. It is slightly soluble in highly polar organic solvents like DMSO and also has some solubility in water.[1]
Q3: Can I dissolve this compound in alcohols like ethanol or methanol?
A3: this compound exhibits very low solubility in alcohols such as methanol and ethanol. While some dissolution may be achieved, particularly with heating, it is generally not sufficient for preparing concentrated stock solutions for most biological assays. A study on the related compound 2-amino-6-chloropurine showed that its solubility in methanol and ethanol was significantly lower than in DMSO and DMF.[4][5]
Q4: Is it possible to dissolve this compound in aqueous solutions?
A4: this compound has very limited solubility in neutral water (approximately 5 g/L).[6] However, its solubility is pH-dependent. Due to its weakly basic nature, solubility can be increased in acidic solutions through the formation of a salt.[7] Conversely, it is also soluble in dilute alkali hydroxide solutions.
Troubleshooting Common Solubility Issues
Here we address specific problems you may encounter during your experiments and provide actionable solutions.
Issue 1: My this compound is not dissolving in DMSO or DMF at the desired concentration.
-
Causality: The dissolution of this compound can be slow, and saturation may be reached sooner than expected, especially at room temperature. The presence of moisture in hygroscopic solvents like DMSO can also impact solubility.[8]
-
Troubleshooting Protocol:
-
Gentle Heating: Warm the solution in a water bath set to 37-50°C. This will increase the kinetic energy of the solvent molecules, aiding in the disruption of the crystal lattice of the solute.
-
Sonication: Use a bath sonicator to provide mechanical agitation.[8][9] This helps to break up solute aggregates and increase the surface area available for solvation.
-
Sequential Addition: When preparing solutions, add the solvent to the solid in portions, ensuring each portion is fully dissolved before adding the next.
-
Use Fresh Solvent: Always use anhydrous or freshly opened DMSO, as it is hygroscopic and absorbed water can reduce its solvating power for certain compounds.[8]
-
Issue 2: After diluting my DMSO stock solution into an aqueous buffer or cell culture media, a precipitate forms.
-
Causality: This is a common issue known as "precipitation upon dilution." While this compound may be soluble in a high concentration of an organic co-solvent like DMSO, its solubility dramatically decreases when the solution becomes predominantly aqueous.
-
Troubleshooting Protocol:
-
Optimize the Dilution Process:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your final working solution to minimize solvent-induced toxicity and precipitation.[10]
-
Use a Co-Solvent System for In Vivo Formulations: For animal studies, a co-solvent system can be employed to maintain solubility. A commonly used formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[9]
-
Issue 3: The compound precipitates out of solution during storage or after freeze-thaw cycles.
-
Causality: The solubility of many compounds is temperature-dependent. Upon freezing and thawing, the compound may not fully re-dissolve, or it may crash out of solution. Repeated freeze-thaw cycles can exacerbate this issue.
-
Troubleshooting Protocol:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[10]
-
Proper Thawing Technique: Thaw frozen stock solutions at room temperature or in a 37°C water bath. Once completely thawed, vortex the vial to ensure a homogenous solution before use.[10]
-
Storage Conditions: Store stock solutions at -20°C or -80°C as recommended. In solvent, this compound is stable for at least one year at -80°C.[9]
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. Note that these are approximate values and can be affected by factors such as temperature, purity, and the crystalline form of the compound.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ~45 mg/mL[9] | ~291 mM | Sonication and/or gentle heating is recommended to achieve maximum solubility.[9] |
| DMF | ~10 mg/mL[3] | ~65 mM | |
| Water | ~5 mg/mL (5 g/L)[6] | ~32 mM | Solubility is pH-dependent. |
| Ethanol | Very Low | - | Not recommended for preparing stock solutions. |
| Methanol | Very Low | - | Not recommended for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials, vortex mixer, and a sonicator bath.
-
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 20 mM stock solution, add 3.235 mL of DMSO to 10 mg of this compound).
-
Vortex the vial for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
If necessary, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Decision-Making Workflow for Solubilization
The following diagram outlines a systematic approach to dissolving this compound for your experiments.
Caption: A workflow for selecting and troubleshooting solvents for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 87-42-3 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
side-product formation in 6-Chloropurine chlorination reactions
Introduction
Welcome to the technical support center for purine chlorination reactions. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of chlorinated purine derivatives, a critical step in the production of numerous active pharmaceutical ingredients (APIs) and molecular probes. The chlorination of a 6-chloropurine precursor, typically to yield 2,6-dichloropurine, is a cornerstone reaction. However, it is frequently plagued by side-product formation, leading to reduced yields and complex purification challenges.
This document provides in-depth, field-tested insights in a practical question-and-answer format. We will explore the causality behind common experimental pitfalls and offer robust, validated protocols to help you troubleshoot and optimize your reactions.
Section 1: Core Reaction & Mechanism Overview
The most common objective is the conversion of a purine core into 2,6-dichloropurine. While this compound can be a starting material, it is often generated in situ or in a preceding step from more accessible precursors like xanthine or hypoxanthine. The primary chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine.[1][2]
The reaction generally proceeds via the activation of the lactam oxygen atoms in the purine ring by POCl₃, forming a highly reactive intermediate that is subsequently displaced by a chloride ion.
Core Reaction Pathway Diagram
Below is a simplified representation of the chlorination of xanthine to 2,6-dichloropurine, a common industrial route.[3][4]
Caption: Simplified mechanism for the synthesis of 2,6-dichloropurine from xanthine.
Section 2: Troubleshooting Guide - Side-Product Formation
This section addresses the most common issues encountered during the chlorination reaction, focusing on identifying and mitigating the formation of unwanted byproducts.
Question 1: My reaction yield is very low, and the crude material is a complex mixture. What are the likely causes?
Answer: Low yields and product impurity are typically rooted in three main areas: incomplete reaction, product degradation, or competing side reactions. Before troubleshooting side-products, you must first confirm if your starting material has been fully consumed.
Diagnostic Workflow:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (e.g., xanthine, hypoxanthine).[5]
-
Identify the Problem:
-
Starting Material Remains: The reaction is incomplete. This could be due to insufficient reagent stoichiometry, suboptimal temperature, or inadequate reaction time.
-
Starting Material is Gone, but Product Peak is Small: This points towards product degradation or the formation of side-products that may or may not be easily visible by your chosen analytical method.
-
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low yields in chlorination reactions.
Question 2: My analytical data (HPLC/MS) shows peaks other than my product and starting material. What are these impurities?
Answer: Several side-products can form depending on your specific reaction conditions. The most common culprits are hydrolysis products, over-chlorination, and incomplete chlorination.
Common Side-Products and Their Causes
| Side-Product Name | Probable Cause | Mitigation Strategy |
| Monochloropurines (e.g., this compound, 2-chlorohypoxanthine) | Incomplete reaction: Insufficient chlorinating agent, low temperature, or short reaction time. | Increase stoichiometry of POCl₃, prolong reaction time, or increase reflux temperature. Monitor reaction to completion.[5] |
| Hydroxy-chloropurines (e.g., 6-chloro-2-hydroxypurine) | Moisture Contamination: POCl₃ reacts violently with water, reducing its efficacy and introducing water for hydrolysis of intermediates or the final product.[6] | Scrupulously dry all glassware and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Xanthine/Hypoxanthine | Hydrolysis during Workup: Pouring the reaction mixture into ice water is standard, but prolonged exposure or non-optimal pH during workup can hydrolyze the chloro groups.[7] | Perform the quench quickly and at low temperatures. Adjust pH carefully and avoid strongly basic or acidic conditions for extended periods. |
| 2,6,8-Trichloropurine | Over-chlorination: Excessively harsh conditions (very high temperatures or prolonged reaction times) can lead to chlorination at the C8 position.[8] | Use a moderate excess of POCl₃. Avoid unnecessarily long reaction times after the starting material is consumed. Optimize temperature to be sufficient for reaction without promoting side reactions. |
| N,N-dimethylaniline Complex | Catalyst Interaction: The tertiary amine catalyst can form a colored complex with this compound, complicating isolation.[9] | During workup, make the aqueous layer alkaline to liberate the free base N,N-dimethylaniline, which can then be extracted with an organic solvent.[6] |
Side-Product Formation Pathways Diagram
Caption: Pathways leading to common side-products in purine chlorination.
Section 3: FAQs - Practical Advice & Protocols
Q1: How do I safely handle and quench phosphorus oxychloride (POCl₃)?
A1: POCl₃ is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). To quench the reaction, the mixture containing excess POCl₃ should be cooled and added slowly and carefully to a vigorously stirred beaker of crushed ice or ice-water. This exothermic hydrolysis must be controlled to prevent splashing.
Q2: What are the best analytical methods for monitoring the reaction?
A2:
-
TLC: A quick and effective method. A typical mobile phase is Ethyl Acetate/Hexane or Dichloromethane/Methanol. The product, 2,6-dichloropurine, is significantly less polar than starting materials like xanthine.
-
HPLC: Provides quantitative data on reaction progress and impurity profiles. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is standard.
-
LC-MS: Essential for identifying unknown impurity peaks by providing mass-to-charge ratio data, which helps in elucidating their structures.[10]
Q3: I am having difficulty purifying the final product. What do you recommend?
A3: Purification strategy depends on the scale and nature of the impurities.
-
Recrystallization: This is often the most effective method for large-scale purification. Solvents like ethanol, methanol, or water can be effective for obtaining pure 2,6-dichloropurine.[6][11]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography is the method of choice. A gradient elution from hexane to ethyl acetate is a good starting point.[5][12]
-
Acid-Base Extraction: This can be used to remove the tertiary amine catalyst. After quenching, the aqueous layer can be made alkaline to deprotonate the amine, which is then extracted with an organic solvent like ether. The aqueous layer is then re-acidified to precipitate the product or allow for its extraction.[6][13]
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloropurine from Xanthine
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add xanthine (1 equivalent).
-
Reagent Addition: Add N,N-dimethylaniline (1.5 equivalents) followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃) (5-10 equivalents) at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until all the xanthine is consumed.
-
Workup - Quench: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice with vigorous stirring.
-
Workup - Extraction: Once all the ice has melted, adjust the pH of the aqueous solution to be slightly acidic (pH 5-6) with a concentrated NaOH solution. Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol or by column chromatography.[3][6][12]
Protocol 2: Analytical Monitoring by TLC
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: 10% Methanol in Dichloromethane.
-
Visualization: UV lamp (254 nm).
-
Expected Results:
-
Xanthine (Starting Material): Remains at the baseline (Rf ≈ 0).
-
2,6-Dichloropurine (Product): Moves up the plate (Rf ≈ 0.6-0.7).
-
Side-Products: Will appear as distinct spots with different Rf values.
-
References
- 1. This compound | 87-42-3 [chemicalbook.com]
- 2. US2832781A - this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]
- 7. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 8. iwaponline.com [iwaponline.com]
- 9. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
optimizing reaction conditions for 6-Chloropurine derivatization
Welcome to the Technical Support Center for 6-Chloropurine Derivatization. As Senior Application Scientists, we have compiled this guide to address the common and complex challenges encountered when working with this versatile synthetic intermediate. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing conditions, empowering you to troubleshoot effectively and achieve your desired synthetic outcomes.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world problems faced in the lab.
Part 1: Foundational FAQs on this compound Reactivity
This section covers the fundamental principles governing the reactivity of this compound, a crucial starting point for any experimental design.
Question 1: What makes the C6 position of this compound so reactive towards nucleophiles?
Answer: The reactivity of the C6 position in this compound is a classic example of nucleophilic aromatic substitution (SNAr). The purine ring is an electron-deficient aromatic system due to the presence of four electronegative nitrogen atoms. These nitrogens inductively withdraw electron density from the ring, making the carbon atoms, particularly C2, C6, and C8, electrophilic. The chlorine atom at the C6 position is an excellent leaving group, and its departure is facilitated by the ability of the purine ring to stabilize the negative charge in the intermediate Meisenheimer complex. This inherent electronic property makes this compound a valuable precursor for introducing a wide array of functional groups at the C6 position.[1][2]
Question 2: Besides the C6 position, what other sites on the this compound ring can react?
Answer: The other primary sites of reactivity are the nitrogen atoms of the imidazole (N7 and N9) and pyrimidine (N1 and N3) rings. These nitrogens are nucleophilic and can be alkylated, arylated, or undergo other electrophilic additions. The relative reactivity of these nitrogens is a critical consideration and a common source of experimental challenges.[3][4][5]
-
N9 and N7 positions are the most common sites for alkylation, often leading to mixtures of regioisomers. The thermodynamically more stable N9 isomer is typically the major product, but reaction conditions can be tuned to favor the kinetically preferred N7 isomer.[5][6]
-
N1 and N3 positions are generally less reactive towards alkylation under neutral or basic conditions due to steric hindrance and electronic factors.
Question 3: Why is regioselectivity (N7 vs. N9 alkylation) such a common problem?
Answer: The formation of N7 and N9 regioisomers is a persistent challenge because both nitrogen atoms are nucleophilic and sterically accessible.[7] Several factors influence the N7/N9 ratio:
-
Steric Hindrance: Bulky alkylating agents or substituents on the purine ring can favor alkylation at the less hindered N9 position. Conversely, specific substitution patterns can shield the N7 position.[3][4]
-
Electronic Effects: The tautomeric equilibrium of the purine ring can be influenced by the solvent and pH, which in turn affects the nucleophilicity of the N7 and N9 positions.
-
Reaction Conditions: The choice of base, solvent, temperature, and counter-ion can significantly alter the regioselectivity. For instance, direct alkylation under basic conditions often yields a mixture, with the N9 product being thermodynamically favored.[6]
Part 2: Troubleshooting Guide for Common Derivatization Issues
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.
Question 4: My reaction is very slow or incomplete. What are the likely causes and how can I fix it?
Answer: This is a frequent issue stemming from several potential sources. A logical, step-by-step diagnosis is key.
Troubleshooting Workflow: Incomplete Reaction
Caption: Decision tree for diagnosing incomplete reactions.
Detailed Breakdown:
-
Poor Solubility: this compound itself has limited solubility in many common organic solvents. If the starting material is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Switch to a more polar aprotic solvent like DMF, DMSO, or NMP. Gentle heating can also improve solubility, but monitor for potential decomposition.
-
-
Insufficient or Inappropriate Base: For reactions involving deprotonation of a nucleophile or the purine itself (for N-alkylation), the choice and amount of base are critical.
-
Solution: Ensure you are using at least a stoichiometric amount of base. For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) may be necessary instead of weaker bases like triethylamine (Et3N) or potassium carbonate (K₂CO₃).[3]
-
-
Presence of Water: Many reagents, especially strong bases like NaH and organometallics, are highly sensitive to moisture. Water can quench the base or hydrolyze the this compound starting material.
-
Solution: Use anhydrous solvents. Thoroughly dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Low Nucleophile Reactivity: Some nucleophiles are inherently weak.
-
Solution: You may need to use more forcing conditions, such as higher temperatures or longer reaction times.[1] Microwave-assisted synthesis can be highly effective in accelerating these reactions.[8][9] For SNAr reactions, the addition of a phase-transfer catalyst can be beneficial when dealing with ionic nucleophiles in a biphasic system.[10]
-
Question 5: I'm getting a mixture of N7 and N9 alkylation products. How can I improve the regioselectivity to favor the N9 isomer?
Answer: Achieving high N9 selectivity is a common goal in purine synthesis.[11] The key is to manipulate the reaction conditions to favor the thermodynamically more stable product.
| Condition | Strategy to Favor N9 Isomer | Rationale |
| Base | Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) | Weaker bases establish an equilibrium between the N7 and N9 anions. The more stable N9 anion is present in higher concentration, leading to the thermodynamic product. Strong, non-reversible bases like NaH can lock in the kinetically favored product. |
| Solvent | Use polar aprotic solvents (e.g., DMF, Acetonitrile) | These solvents effectively solvate the cation of the base, leading to a "naked" purine anion and allowing thermodynamic equilibrium to be reached.[3] |
| Temperature | Higher temperatures | Running the reaction at a higher temperature (e.g., 50-80 °C) provides the energy needed to overcome the activation barrier for the formation of the more stable N9 isomer and allows for equilibration from the N7 isomer.[6] |
| Protecting Groups | Use a bulky protecting group at a nearby position | While less common for simple alkylations, a bulky group at C2 or C8 can sterically hinder the N7 position, thus favoring attack at N9. Some literature also describes using heteroaryl groups at C6 that can shield the N7 position.[3][4][7] |
Protocol 1: General Procedure for Selective N9-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the N9 isomer from any N7 byproduct.
Question 6: My product seems to be decomposing during workup or purification. What's happening?
Answer: this compound and its derivatives can be sensitive to certain conditions.
-
Acid Sensitivity: The glycosidic bond in purine nucleosides and the purine ring itself can be susceptible to cleavage under strong acidic conditions. The tert-butyl group on an N7-substituted purine has been shown to be labile in the presence of both mineral and Lewis acids.[6]
-
Solution: During workup, use a mild bicarbonate solution for neutralization instead of strong acids. When performing silica gel chromatography, you can add a small amount of triethylamine (~0.5-1%) to the eluent to prevent degradation on the acidic silica surface.
-
-
Base Sensitivity: While generally more stable to bases, prolonged exposure to strong aqueous bases (e.g., NaOH) at high temperatures can lead to hydrolysis of the C6-chloro group to form hypoxanthine derivatives.
-
Solution: Use organic bases where possible or limit exposure to strong aqueous bases, especially at elevated temperatures.
-
Question 7: How do I monitor the progress of my reaction effectively?
Answer: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: A quick and easy way to get a qualitative assessment. This compound is UV active. A typical eluent system is a mixture of dichloromethane/methanol or ethyl acetate/hexanes. The product is usually less polar than the starting material and will have a higher Rf value.
-
LC-MS: Provides more definitive information, allowing you to see the mass-to-charge ratio of your starting material, product(s), and any byproducts. This is invaluable for identifying issues like isomer formation or side reactions.[12]
-
HPLC: For quantitative analysis of reaction kinetics or purity assessment, HPLC with a UV detector is the gold standard.[12][13]
Part 3: Advanced Derivatization Protocols
Beyond simple SNAr, this compound is a key substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Question 8: How can I perform a Suzuki or Stille cross-coupling reaction at the C6 position?
Answer: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and work exceptionally well with 6-chloropurines to form C-C bonds.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave irradiated C6-functionalization of this compound nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 11. Nucleotide - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of 6-Chloropurine Under Acidic and Basic Conditions
Welcome to the technical support resource for 6-Chloropurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this crucial purine analog. Understanding the stability of this compound in various pH environments is critical for its effective use in synthesis and biological assays. This document provides a detailed exploration of its degradation pathways, analytical methodologies for monitoring stability, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solid form and in common organic solvents?
In its solid, crystalline form, this compound is a pale yellow solid that is relatively stable and does not typically decompose at room temperature when protected from light and moisture.[1][2] For long-term storage, maintaining it at +4°C is recommended, under which it can be stable for at least two years.[2] It is soluble in organic solvents like dimethyl sulfoxide (DMSO).[2] When preparing stock solutions in solvents like DMSO, it is advisable to use them fresh or store them at -80°C for up to six months to minimize degradation.
Q2: What is the primary degradation product of this compound in aqueous acidic or basic solutions?
The primary degradation product of this compound under both acidic and basic aqueous conditions is Hypoxanthine . This occurs through the hydrolysis of the chlorine atom at the C6 position of the purine ring, replacing it with a hydroxyl group.
Q3: Why is my this compound solution turning cloudy or showing a precipitate when I adjust the pH?
This compound is a weak base and can form salts with strong acids.[3] If you are working in a highly acidic medium, you might be forming a this compound salt which could have different solubility properties than the free base, potentially leading to precipitation. Conversely, adjusting the pH of an acidic solution of a this compound salt towards neutral or basic conditions (around pH 6.5-6.7) can cause the less soluble free base to precipitate out of the aqueous solution.[3]
Q4: Can I expect degradation of this compound at neutral pH?
While the rate of hydrolysis is significantly slower at neutral pH compared to strongly acidic or basic conditions, some degradation to hypoxanthine can still occur over time, especially at elevated temperatures. For experiments requiring prolonged incubation at or near neutral pH, it is crucial to monitor the stability of your this compound solution.
Understanding the Degradation Pathways
The stability of this compound in aqueous solution is highly dependent on the pH. The degradation primarily occurs via hydrolysis to hypoxanthine, but the mechanism differs between acidic and basic environments.
Acid-Catalyzed Hydrolysis
Base-Catalyzed Hydrolysis (SNAr Mechanism)
In basic solutions, the degradation follows a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8][9] The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electron-deficient C6 carbon of the purine ring. This addition forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the purine ring system.[8] Subsequently, the chloride ion, a good leaving group, is eliminated, restoring the aromaticity of the ring and yielding hypoxanthine.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on the underlying chemical principles.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpectedly low yield in a reaction where this compound is a reactant. | Degradation of this compound under the reaction's pH conditions. | Verify pH and Temperature: this compound degrades in both acidic and basic conditions, with the rate increasing at higher temperatures. Action: Monitor the stability of a this compound solution under your reaction conditions (pH, temperature, solvent) over the course of the reaction time using a stability-indicating method like HPLC. If significant degradation is observed, consider adjusting the reaction pH or temperature if the protocol allows. |
| Appearance of an unknown peak in my HPLC chromatogram during analysis. | Formation of the degradation product, Hypoxanthine. | Co-injection with Standard: The most likely unknown peak is hypoxanthine. Action: Obtain a hypoxanthine standard and perform a co-injection with your sample. If the unknown peak's retention time matches and the peak area increases, you have confirmed its identity. |
| Inconsistent results in biological assays. | Degradation of this compound in the assay buffer. | Buffer Stability Study: Buffers used in biological assays are often at or near physiological pH and can be incubated for extended periods at 37°C. Action: Prepare a solution of this compound in your assay buffer and incubate it under the exact conditions of your experiment. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining this compound and the formation of hypoxanthine. This will help you determine the stability window for your experiments. |
| Difficulty separating this compound from its degradation product by HPLC. | Suboptimal chromatographic conditions. | Method Optimization: Hypoxanthine is more polar than this compound. Action: Ensure your HPLC method is "stability-indicating." A good starting point is a reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier like phosphoric acid or formic acid to ensure good peak shape for the purine rings.[10] See the detailed protocol below. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to generate its primary degradation product, hypoxanthine, and to verify the specificity of your analytical method.[11][12]
Objective: To assess the stability of this compound under various stress conditions and to confirm the identity of the major degradation product.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Deionized Water
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
Hypoxanthine standard
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMSO or methanol.
-
Acid Hydrolysis:
-
In a vial, mix a portion of the this compound stock solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 2-4 hours).
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a separate vial, mix a portion of the this compound stock solution with 0.1 M NaOH.
-
Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a shorter period (e.g., 30-60 minutes), as base-catalyzed hydrolysis can be faster.
-
Cool the solution and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix a portion of the stock solution with deionized water and incubate under the same conditions as the acid hydrolysis to serve as a control.
-
-
Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 2.
Expected Outcome: You should observe a decrease in the peak area of this compound and the appearance of a new, earlier-eluting peak corresponding to the more polar hypoxanthine in the acid and base-stressed samples.
Protocol 2: Stability-Indicating HPLC Method for this compound and Hypoxanthine
Objective: To develop an HPLC method capable of separating this compound from its primary degradation product, hypoxanthine, allowing for accurate quantification of both compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer. A good starting point is a gradient elution to ensure separation of compounds with different polarities.
-
Solvent A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid).
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-15 min: Ramp to 50% B
-
15-20 min: Hold at 50% B
-
20-22 min: Ramp back to 5% B
-
22-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 264 nm (UV maximum for this compound).[1]
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare standards of both this compound and Hypoxanthine in the mobile phase.
-
Inject the standards individually to determine their respective retention times. Hypoxanthine, being more polar, will have a shorter retention time than this compound.
-
Inject a mixed standard to confirm baseline separation between the two peaks.
-
Analyze the samples from the forced degradation study (Protocol 1) to demonstrate the method's ability to separate the parent compound from its degradation product in a complex matrix.
Visualizing Workflows and Degradation Pathways
To further clarify the experimental and chemical processes, the following diagrams illustrate the key workflows and reactions.
Degradation Pathway of this compound
Caption: Degradation of this compound to Hypoxanthine under acidic and basic conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. This compound | 87-42-3 [chemicalbook.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Separation of 6-Chloro-2-aminopurine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. longdom.org [longdom.org]
troubleshooting isolation of 6-Chloropurine from reaction mixtures
Technical Support Center: 6-Chloropurine Isolation
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for troubleshooting the isolation and purification of this compound. As a critical intermediate in the synthesis of antiviral and anticancer agents, achieving high purity and yield is paramount.[1][2] This guide is designed to address the common, and often frustrating, challenges encountered during the workup of this compound synthesis, transforming field-gathered knowledge into actionable laboratory solutions.
Troubleshooting Guide: Isolating this compound
This section directly addresses specific problems you may encounter post-synthesis, providing causal explanations and step-by-step protocols for resolution.
Q1: My yield is extremely low after quenching the reaction mixture with ice water and neutralizing. Where did my product go?
A1: Probable Cause & Scientific Explanation
Low yield after aqueous workup is frequently due to two primary factors: premature hydrolysis or incomplete precipitation.
-
Hydrolysis: The chloro group at the 6-position of the purine ring is susceptible to nucleophilic substitution, particularly by water, to form the highly water-soluble and often undesired byproduct, hypoxanthine.[3] This process is accelerated by prolonged exposure to aqueous conditions, especially at neutral or slightly basic pH.
-
Incomplete Precipitation: this compound has a finite solubility in water (approx. 5 g/L).[4] If the volume of water used for quenching and washing is excessive, or if the pH is not optimized for minimal solubility (typically around neutral), a significant amount of product can remain in the aqueous filtrate.
Troubleshooting Protocol:
-
Minimize Contact Time: Work quickly once water is introduced to the crude reaction mixture.
-
Control Temperature: Always quench the reaction mixture by pouring it over crushed ice or into ice-cold water. This slows the rate of hydrolysis.
-
Optimize pH for Precipitation: After quenching, carefully adjust the pH of the aqueous slurry. A patent for a related compound suggests a pH range of 7-9 for optimal precipitation.[5] Use a dilute base (e.g., 1M NaOH or ammonium hydroxide) and add it dropwise with vigorous stirring while monitoring the pH. Avoid overshooting into a highly basic pH, which can promote side reactions.
-
Check the Filtrate: If yields are still low, take a small sample of your aqueous filtrate and analyze it by TLC or HPLC against a this compound standard. If product is detected, you can attempt to recover it by concentrating the filtrate under reduced pressure (if feasible) or through continuous liquid-liquid extraction.
Q2: After neutralizing the quenched reaction, I get a sticky, oily precipitate along with my solid product. What is it and how do I get rid of it?
A2: Probable Cause & Scientific Explanation
The synthesis of this compound from hypoxanthine typically uses phosphoryl chloride (POCl₃) in the presence of an organic base, such as N,N-dimethylaniline or pyridine.[6][7] While essential for the reaction, these bases and their corresponding hydrochloride salts can be difficult to separate from the final product. The oily substance is almost certainly the residual organic base.
Solution: Purification via Selective Salt Precipitation
A highly effective method for separating this compound from the organic base involves the selective precipitation of its hydrochloride salt from a non-polar organic solvent.[7][8] The hydrochloride salt of N,N-dimethylaniline is soluble in solvents like methylene chloride, whereas the hydrochloride salt of this compound is not.[7]
Experimental Protocol: Purification via HCl Salt Formation
-
Initial Workup: After the reaction is complete, remove the excess POCl₃ under reduced pressure (ensure your vacuum setup is protected against corrosive vapors).
-
Dissolution: Dissolve the oily residue in a suitable organic solvent, such as methylene chloride.
-
Salt Formation: Cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).
-
Precipitation & Isolation: The this compound hydrochloride will precipitate as a solid. The N,N-dimethylaniline hydrochloride will remain in solution.[7][9]
-
Filtration: Collect the precipitated this compound HCl salt by filtration. Wash the filter cake with fresh, cold methylene chloride to remove any remaining soluble impurities.
-
Liberation of Free Base: Suspend the collected salt in cold water. Neutralize the slurry by carefully adding a base like ammonium hydroxide until the pH is ~7.5.[7]
-
Final Product Collection: The neutral this compound will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[7]
Workflow Diagram: this compound Purification Pathways
Caption: Comparative workflows for this compound purification.
Q3: My final product is a brownish powder, not the expected pale yellow crystalline solid. How do I decolorize it?
A3: Probable Cause & Scientific Explanation
A brown or off-color appearance is typically due to the presence of polymeric or decomposition byproducts formed under the harsh reaction conditions (hot POCl₃). These are often highly colored and can persist even after initial precipitation.
Solution: Recrystallization with Decolorizing Carbon
Recrystallization is a powerful technique for removing minor impurities. For colored compounds, adding activated charcoal (carbon) can effectively adsorb the high molecular weight colored impurities. Water is a documented and effective solvent for the recrystallization of this compound.[6][10]
Experimental Protocol: Decolorizing Recrystallization
-
Dissolution: In a flask, add the crude, colored this compound to a minimal amount of deionized water. Heat the suspension to boiling with stirring to dissolve the solid. Add more water in small portions only if necessary to achieve full dissolution.
-
Charcoal Treatment: Remove the flask from the heat source. Add a small amount of activated decolorizing charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Bring the solution back to a gentle boil for a few minutes. Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified, pale-yellow crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to check the purity of my isolated this compound? A: A combination of techniques is recommended.
-
HPLC: High-Performance Liquid Chromatography is excellent for quantitative purity analysis and detecting minor impurities.
-
TLC: Thin-Layer Chromatography is a quick, qualitative method to assess the presence of starting materials or byproducts.
-
¹H-NMR: Proton Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure of the compound.[2]
-
Melting Point: Pure this compound has a high melting point, decomposing above 300 °C. A broad or depressed melting range indicates the presence of impurities.
Q: What are the optimal storage conditions for this compound? A: this compound should be stored in a tightly sealed container in a dry, cool, and dark place.[11][12] It is stable for years when stored properly at -20°C or even at +4°C.[1][2] It is particularly important to protect it from moisture to prevent hydrolysis and from acidic substances.[11]
Q: Can I use column chromatography to purify this compound? A: Yes, flash column chromatography on silica gel is a viable, albeit more labor-intensive, method for obtaining very high purity material. A solvent system of ethyl acetate/n-hexane (1:1) has been successfully used to isolate a related derivative, indicating its compatibility with silica gel chromatography.[13]
Data Summary Table
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃ClN₄ | [1] |
| Molecular Weight | 154.56 g/mol | [2] |
| Appearance | Pale yellow / yellow-orange powder | [2][4] |
| Melting Point | >300 °C (decomposes) | |
| Water Solubility | ~5 g/L | [4] |
| Organic Solubility | Soluble in DMSO (~10-27 mg/mL), DMF | [1][14] |
| UV λmax (pH 1) | ~264-265 nm | [1][6] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 6. This compound | 87-42-3 [chemicalbook.com]
- 7. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. prepchem.com [prepchem.com]
- 10. US3517006A - Process for the purification of 6-halogenopurine - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
methods for reducing impurities in 6-Chloropurine production
Technical Support Center: 6-Chloropurine Synthesis
A Guide to Impurity Reduction and Troubleshooting for Researchers
Welcome to the technical support center for this compound (6-CP) production. As a vital intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents, achieving high purity of 6-CP is paramount for successful downstream applications.[1][2] This guide, presented in a troubleshooting-focused Q&A format, is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during synthesis and provide field-proven methods for impurity reduction, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in this compound synthesis, and why do they form?
A1: The most prevalent synthesis route involves the chlorination of hypoxanthine using phosphorus oxychloride (POCl₃) with a tertiary amine catalyst, such as N,N-dimethylaniline.[3][4] Understanding the origin of impurities is the first step to preventing them.
-
Unreacted Hypoxanthine: This is the most common impurity and results from an incomplete chlorination reaction. The reaction kinetics may be affected by insufficient heating, inadequate reaction time, or poor mixing, leaving starting material in the final crude product.
-
Hypoxanthine (from Hydrolysis): this compound is susceptible to hydrolysis, reverting to hypoxanthine. This is particularly problematic during aqueous work-up procedures if the pH is not carefully controlled. The presence of excess water or exposure to basic conditions (pH > 7.0) can accelerate this degradation.[5]
-
N,N-dimethylaniline Salts: The tertiary amine catalyst forms salts (e.g., N,N-dimethylaniline hydrochloride) during the reaction and subsequent work-up. These salts can co-precipitate with the product if not effectively separated.[5]
-
Phosphorus-based byproducts: Residual phosphorus oxychloride and its hydrolysis products can lead to an oily or discolored crude product, complicating isolation.
The logical relationship between reaction conditions and impurity formation is visualized below.
Caption: Causality of common impurity formation.
Q2: My crude product is a dark, oily residue instead of a solid. What is the cause, and how can I isolate a clean product?
A2: An oily residue typically indicates the presence of excess N,N-dimethylaniline and residual phosphorus byproducts. A highly effective method to overcome this is to convert the this compound into a salt, which selectively precipitates from the organic solvent. The hydrochloride salt is particularly useful due to its insolubility in solvents like methylene chloride, whereas the N,N-dimethylaniline hydrochloride salt remains in solution.[5] This provides a robust separation prior to isolating the final free base.
This workflow leverages the differential solubility of the product and impurity salts.
Caption: Workflow for purification via salt formation.
See the Detailed Protocols section below for a step-by-step guide to this procedure.
Q3: My final product contains unreacted hypoxanthine. How can I remove it effectively?
A3: Removal of unreacted hypoxanthine is typically achieved through recrystallization. Hypoxanthine has different solubility characteristics compared to this compound, which can be exploited for purification.
Recrystallization from hot water is a documented method.[6][7] this compound is sparingly soluble in cold water but its solubility increases significantly in hot water. Hypoxanthine, being more polar, may have different solubility, allowing for separation upon cooling. The key is to use a minimal amount of hot water to dissolve the crude product completely and then allow it to cool slowly to promote the formation of pure crystals.
| Parameter | Guideline | Rationale |
| Solvent | Deionized Water | Effective and economical.[6][7] |
| Volume | Use minimal hot solvent for full dissolution | Maximizes recovery of the purified product upon cooling. |
| Cooling | Slow, controlled cooling | Promotes the growth of larger, purer crystals, excluding impurities from the lattice. |
| Filtration | Filter cold | Minimizes loss of product, which is less soluble at lower temperatures. |
Q4: How can I prevent the hydrolysis of this compound back to hypoxanthine during the work-up?
A4: Preventing hydrolysis is critical for maximizing yield and purity. The key is careful control of pH during the neutralization step after salt formation.
-
Maintain Acidity/Neutrality: When converting the this compound salt back to the free base, the pH of the solution should not exceed 7.0.[5] Going into basic conditions will promote nucleophilic substitution of the chlorine atom by hydroxide, reforming hypoxanthine.
-
Use a Mild Base: Ammonium hydroxide is often preferred for neutralization. It is a weaker base than sodium hydroxide and the resulting ammonium salts are typically very soluble, simplifying the isolation of the precipitated this compound.[5]
-
Control Temperature: Perform the neutralization and subsequent filtration at low temperatures (e.g., in an ice bath). Lower temperatures decrease the rate of the hydrolysis reaction.
Detailed Protocols
Protocol 1: Purification of this compound via Hydrochloride Salt Formation
This protocol is adapted from established methods for separating this compound from the reaction mixture.[3][5]
-
Reaction Quench: After the initial reaction of hypoxanthine with POCl₃ and N,N-dimethylaniline, remove the excess POCl₃ by vacuum distillation (bath temperature < 70°C).
-
Solvent Addition: To the cooled, oily residue, add an appropriate volume of methylene chloride (e.g., 1.0 L per 50 g of starting hypoxanthine) and stir until the residue dissolves.
-
Salt Precipitation: Cool the solution in an ice-water bath. Bubble hydrogen chloride gas through the solution (or add concentrated HCl dropwise) until the solution's color changes (e.g., from red to bright yellow) and precipitation is complete.
-
Isolation: Stir the mixture overnight, then collect the precipitated this compound hydrochloride by filtration.
-
Washing: Wash the filter cake with portions of hot methylene chloride to remove any remaining soluble impurities.[3]
-
Liberation of Free Base: Dissolve the this compound HCl salt in ice water.
-
Neutralization: While stirring vigorously in an ice bath, slowly add a base (e.g., ammonium hydroxide) to adjust the pH to approximately 7. Do not exceed this pH.
-
Final Isolation: Collect the precipitated white to light-yellow this compound solid by filtration, wash with a small amount of ice water, and dry under vacuum.[5]
Protocol 2: Recrystallization of this compound
This procedure is intended for a product that is already isolated but requires further purification to remove impurities like residual hypoxanthine.[6][7]
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of deionized water.
-
Heating: Heat the suspension to boiling with stirring. Continue to add small portions of hot deionized water until all the solid has just dissolved. Avoid using a large excess of water.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Boil for a few minutes, then filter the hot solution through a pre-heated funnel with celite or filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least one hour.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small volume of ice-cold water, followed by a solvent like ethanol to aid in drying. Dry the final product in a vacuum oven.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. US2832781A - this compound - Google Patents [patents.google.com]
- 5. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 6. US3517006A - Process for the purification of 6-halogenopurine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
enhancing the dissolution rate of poorly soluble purine derivatives
Technical Support Center: Enhancing the Dissolution Rate of Poorly Soluble Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and formulation of poorly soluble purine derivatives.
Q1: What intrinsic factors contribute to the poor aqueous solubility of many purine derivatives?
A1: The limited aqueous solubility of many purine derivatives is primarily due to their molecular structure. The fused heterocyclic purine ring system is largely nonpolar, leading to unfavorable interactions with water.[1] While many derivatives possess polar functional groups capable of hydrogen bonding, the overall hydrophobicity of the core structure often dominates, resulting in low solubility and consequently, potential challenges in achieving adequate bioavailability.[1]
Q2: What are the essential first steps in characterizing the dissolution behavior of a new purine derivative?
A2: A systematic approach is crucial. Begin by determining the compound's intrinsic solubility in purified water and physiologically relevant buffers (e.g., phosphate-buffered saline, pH 7.4). Following this, a comprehensive pH-solubility profile should be generated to understand how ionization affects its dissolution. This foundational data will guide the selection of appropriate formulation strategies.[1]
Q3: How does the crystalline form of a purine derivative impact its dissolution rate?
A3: The solid-state properties, including polymorphism, can significantly influence the dissolution rate. Different crystalline forms (polymorphs) of the same compound can exhibit varying lattice energies and, consequently, different solubilities and dissolution rates.[2] Amorphous forms, which lack a long-range ordered crystalline structure, are generally more soluble and dissolve faster than their crystalline counterparts.[3][4] For instance, the anhydrous form of acyclovir dissolves more slowly than its hydrated form.[2]
Q4: What role do excipients play in enhancing the dissolution of purine derivatives?
A4: Excipients are critical components in formulations that can dramatically improve the dissolution of poorly soluble drugs.[5][6] They can function in several ways, such as increasing the wettability of the drug powder, acting as solubilizing agents, or preventing the precipitation of the drug in the gastrointestinal tract.[6] The selection of appropriate excipients is a key step in formulation development.[7]
Q5: What is the "common ion effect," and how can it affect the dissolution of purine derivatives formulated as salts?
A5: The common ion effect describes the decrease in the solubility of an ionic compound when a solution that already contains an ion in common with the compound is added. If a purine derivative is formulated as a salt (e.g., a hydrochloride salt), its dissolution in a medium containing chloride ions (like the stomach) can be suppressed. Understanding this principle is vital for predicting in vivo performance and designing relevant dissolution studies.
Section 2: Core Dissolution Enhancement Strategies
Several well-established techniques can be employed to improve the dissolution rate of poorly soluble purine derivatives. The choice of strategy depends on the specific properties of the drug molecule and the desired formulation characteristics.
Particle Size Reduction: Micronization and Nanonization
Principle: Decreasing the particle size of a drug increases its surface-area-to-volume ratio.[8][9][10] According to the Noyes-Whitney equation, this larger surface area leads to a faster rate of dissolution.[11]
Techniques:
-
Micronization: This process reduces particle size to the micrometer range, typically using techniques like jet milling or ball milling.[9][10]
-
Nanonization: Further reduction of particle size to the nanometer range can be achieved through methods like high-pressure homogenization or precipitation, leading to the formation of nanosuspensions.[8][11] Nanonization can offer a more significant enhancement in dissolution rate compared to micronization.[11]
Key Considerations:
-
While effective at increasing the dissolution rate, particle size reduction may not significantly alter the equilibrium solubility.[12]
-
High surface energy of smaller particles can lead to agglomeration, potentially negating the benefits. This can often be mitigated by including appropriate excipients.[10]
Solid Dispersions
Principle: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix.[3][4][13] This formulation strategy can enhance dissolution by several mechanisms, including:
-
Reducing the drug's particle size to a molecular level.[14]
-
Converting the crystalline drug to a more soluble amorphous form.[3][4][14]
Common Carriers:
-
Polymers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Eudragit® polymers are frequently used.[14][16][17]
-
Sugars: Mannitol and lactose can also serve as effective carriers.[17]
Preparation Methods:
-
Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[16][17]
-
Melting (Fusion) Method: The drug and carrier are melted together and then solidified.[15]
-
Hot-Melt Extrusion: This technique uses heat and pressure to mix the drug and carrier, offering a solvent-free and scalable process.[18]
Co-crystallization
Principle: Co-crystals are crystalline structures composed of an active pharmaceutical ingredient (API) and a co-former held together by non-covalent bonds, typically hydrogen bonds.[19] By selecting an appropriate co-former, it is possible to modify the physicochemical properties of the API, such as solubility and dissolution rate, without altering its chemical structure.[19][20]
Example: Theophylline, a purine derivative, has been successfully co-crystallized with various co-formers to improve its physicochemical properties.[19] Similarly, co-crystals of acyclovir with tartaric acid have shown enhanced dissolution rates compared to the pure drug.[20]
Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes. This complexation effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility and dissolution rate.
Example: The formation of an inclusion complex between acyclovir and hydroxypropyl-β-cyclodextrin has been shown to significantly enhance its dissolution rate and oral bioavailability.[21]
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)
Principle: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[22][23] The drug is dissolved in this lipidic formulation, and the resulting small droplet size of the emulsion provides a large surface area for drug absorption.[23][24]
Advantages:
-
Can significantly enhance the oral bioavailability of highly lipophilic drugs.[22][23][25][26]
-
Can bypass the dissolution step, which is often the rate-limiting step for absorption of poorly soluble drugs.[22]
-
Formulations can be tailored to produce microemulsions (SMEDDS) or nanoemulsions (SNEDDS) with varying droplet sizes.[22][24]
Section 3: Troubleshooting Guide for Dissolution Testing
Dissolution testing is a critical quality control measure. Failed tests require a systematic investigation.[27][28]
Issue 1: Incomplete or Slow Dissolution
| Potential Cause | Diagnostic Steps | Recommended Solutions |
| Poor API Solubility | Review the intrinsic solubility data and pH-solubility profile of the purine derivative. | Employ solubility enhancement techniques such as solid dispersions or micronization.[27] Consider using a dissolution medium with a more favorable pH or adding a surfactant.[29] |
| Formulation Issues | Examine the formulation for hydrophobic excipients that may be impeding dissolution. Assess tablet hardness and disintegration time. | Replace hydrophobic fillers with water-soluble alternatives like lactose or mannitol.[27] Optimize the level of disintegrants. Adjust compression force to avoid overly hard tablets.[27] |
| Inadequate Wetting | Observe the behavior of the powder or tablet in the dissolution medium. Poor wetting can lead to clumping and floating. | Incorporate surfactants (e.g., sodium lauryl sulfate) into the formulation to improve wettability.[27] |
| Crystal Form Changes | Use techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to check for polymorphic transformations during manufacturing or storage. | Control manufacturing processes (e.g., drying temperatures) to prevent changes in the crystal form.[27] Ensure proper storage conditions. |
Issue 2: High Variability in Dissolution Results
| Potential Cause | Diagnostic Steps | Recommended Solutions |
| Improper Degassing of Medium | Check for the presence of air bubbles on the dosage form or apparatus. Use a dissolved oxygen meter to verify degassing efficiency. | Ensure the dissolution medium is properly degassed according to standard procedures. Inadequate degassing can lead to bubbles interfering with the dissolution process.[30][31] |
| Mechanical Issues with Apparatus | Verify the mechanical calibration of the dissolution apparatus, including vessel centering, paddle/basket height, and rotation speed. Check for excessive vibration.[28] | Recalibrate the apparatus. Address sources of vibration in the laboratory environment.[28][32] |
| Dosage Form Placement | Observe the initial placement and subsequent movement of the dosage form in the vessel. Inconsistent placement can lead to variable hydrodynamics. | Ensure consistent and centered placement of the dosage form at the bottom of the vessel.[32] |
| Coning | Observe the bottom of the vessel for the formation of a cone of undissolved material directly below the paddle. | This hydrodynamic issue can sometimes be resolved by using a different apparatus (e.g., basket instead of paddle) or adjusting the agitation speed.[32] |
Issue 3: Unexpected Changes in Dissolution Profile During Stability Studies
| Potential Cause | Diagnostic Steps | Recommended Solutions |
| Chemical Degradation | Analyze the dissolution samples for the presence of degradation products. The drug may be unstable in the dissolution medium.[30][31] | Select a dissolution medium where the drug is stable. If degradation is pH-dependent, adjust the pH of the medium.[31] |
| Physical Changes in the Formulation | Re-evaluate physical properties like hardness, disintegration, and crystal form of the stored samples. | Investigate the formulation for potential incompatibilities between the drug and excipients. Optimize the formulation for better long-term stability. |
| Cross-linking of Gelatin Capsules | If using gelatin capsules, this can lead to the formation of a pellicle that is insoluble and delays drug release. | Test the dissolution using an enzyme (e.g., pepsin or pancreatin) in the medium to break down the cross-linked gelatin.[28] |
Section 4: Experimental Workflow and Visualization
Workflow for Selecting a Dissolution Enhancement Strategy
The following diagram outlines a logical workflow for selecting an appropriate strategy to enhance the dissolution of a poorly soluble purine derivative.
Caption: Workflow for selecting a dissolution enhancement strategy.
Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, a widely used technique for enhancing the dissolution of poorly soluble drugs.[17]
Materials:
-
Poorly soluble purine derivative (e.g., Acyclovir)
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30)
-
Suitable solvent (e.g., Ethanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution of the Drug: Accurately weigh the purine derivative and dissolve it in a minimal amount of the chosen solvent.
-
Dissolution of the Carrier: In a separate vessel, dissolve the hydrophilic carrier in the solvent. The drug-to-carrier ratio will need to be optimized (e.g., 1:1, 1:2, 1:4 by weight).
-
Mixing: Slowly add the drug solution to the carrier solution under constant stirring to ensure a homogenous mixture.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Once a solid mass is formed, transfer it to a vacuum oven and dry at a specified temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.
-
Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
Characterization: The prepared solid dispersion should be characterized using techniques like DSC, XRPD, and FTIR to confirm the physical state of the drug and assess drug-carrier interactions. Finally, perform dissolution testing to evaluate the enhancement in the drug's dissolution rate compared to the pure drug.
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Factors Influencing the Dissolution of BCS Class II Drugs: A Review [wisdomlib.org]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. rjptonline.org [rjptonline.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. iajps.com [iajps.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in pharmaceutical cocrystals of theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. pharmtech.com [pharmtech.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 28. studylib.net [studylib.net]
- 29. pharmtech.com [pharmtech.com]
- 30. dissolutiontech.com [dissolutiontech.com]
- 31. dissolutiontech.com [dissolutiontech.com]
- 32. pharmtech.com [pharmtech.com]
Technical Support Center: Scale-Up Synthesis of 6-Chloropurine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 6-Chloropurine. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this critical pharmaceutical intermediate. Here, we move beyond simple protocols to address the practical challenges and nuanced chemical principles encountered during scale-up, providing field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most widely adopted method for both laboratory and industrial-scale synthesis starts from hypoxanthine.[1][2][3] The core of this transformation is a chlorination reaction using phosphorus oxychloride (POCl₃) as both the reagent and solvent, typically catalyzed by a tertiary amine base like N,N-dimethylaniline.[1][2][4] This method is favored for its high yields and relatively straightforward execution.
Q2: What is the specific role of phosphorus oxychloride (POCl₃) in the reaction?
Phosphorus oxychloride serves a dual purpose. Primarily, it is the chlorinating agent that replaces the hydroxyl group at the C6 position of the tautomeric form of hypoxanthine (6-hydroxypurine) with a chlorine atom. Secondly, due to its high boiling point and ability to dissolve the reactants, it often serves as the reaction solvent , facilitating a homogenous reaction environment at elevated temperatures.[2]
Q3: Why is a tertiary amine base like N,N-dimethylaniline required?
The tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, acts as a catalyst.[1][5] Its primary role is to activate the hypoxanthine substrate and neutralize the hydrogen chloride (HCl) gas that is generated in situ during the reaction. This prevents the buildup of acid which could otherwise lead to unwanted side reactions or inhibit the primary reaction pathway. The base itself should be unreactive towards the this compound product.[1][2]
Q4: What are the critical safety precautions when working with this protocol?
This synthesis involves hazardous materials requiring strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing HCl gas. All operations must be conducted in a well-ventilated fume hood, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection.[6][7]
-
N,N-dimethylaniline: Toxic and readily absorbed through the skin. Handle with appropriate gloves and PPE.
-
Pressure Build-up: The reaction generates HCl gas. On a large scale, the reaction vessel must be equipped with a suitable off-gas scrubbing system (e.g., a sodium hydroxide trap) to neutralize the acidic fumes and prevent pressure build-up.[8]
Core Synthesis Protocol: From Hypoxanthine
This protocol is a consolidated representation of established methods suitable for scale-up.[1][4]
Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis.
Step-by-Step Methodology
| Step | Procedure | Key Parameters & Notes |
| 1 | Reagent Charging | In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and gas outlet to a scrubber, charge N,N-dimethylaniline and phosphorus oxychloride. Slowly add hypoxanthine powder in portions with stirring. |
| 2 | Reaction | Heat the mixture to reflux (approx. 105-110°C) and maintain for 20-40 minutes. The solid hypoxanthine should fully dissolve.[1][4] |
| 3 | POCl₃ Removal | Cool the mixture slightly. Remove the excess phosphorus oxychloride by vacuum distillation. Crucially, the external bath temperature must be kept below 70°C to prevent product degradation. [1][4] |
| 4 | Work-up | Cool the resulting red, oily residue and dissolve it in a suitable solvent like methylene chloride.[4] |
| 5 | Precipitation | Cool the solution in an ice-water bath. Bubble dry hydrogen chloride (HCl) gas through the solution. The product, this compound hydrochloride, will precipitate as a bright yellow solid.[4] This step is critical for breaking the product-aniline complex and ensuring high purity.[1] |
| 6 | Isolation | Collect the solid product by filtration. Wash the filter cake with hot methylene chloride to remove residual N,N-dimethylaniline hydrochloride.[4] |
| 7 | Drying | Dry the product in a vacuum oven at 55-60°C to a constant weight. |
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Scientific Rationale |
| Moisture Contamination | POCl₃ reacts violently and exothermically with water to form phosphoric acid and HCl, consuming the reagent and preventing the chlorination of hypoxanthine. Solution: Ensure all glassware is oven-dried. Use anhydrous grade reagents and solvents. Perform the reaction under a dry nitrogen or argon atmosphere. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the internal reaction temperature reaches and is maintained at reflux. Extend reflux time if necessary. |
| Reagent Degradation | Phosphorus oxychloride can degrade over time, especially if improperly stored. Solution: Use a fresh bottle of POCl₃ or distill older reagent before use to ensure its reactivity. |
| Sub-optimal Work-up | The product may remain soluble in the work-up solvent or fail to precipitate effectively. Solution: Ensure the solution is sufficiently cooled before and during precipitation. The conversion to the hydrochloride salt is key, as this compound HCl is insoluble in methylene chloride, while the N,N-dimethylaniline HCl salt is soluble, providing an excellent purification method.[1] |
Problem 2: Formation of a Dark, Tarry, or Intractable Oily Residue
| Potential Cause | Recommended Solution & Scientific Rationale |
| Overheating During POCl₃ Removal | This compound and reaction intermediates can decompose or polymerize at high temperatures. Solution: Strictly control the distillation temperature. The external oil bath temperature should not exceed 70°C during the vacuum distillation of excess POCl₃.[1][4] Efficient stirring is crucial on a larger scale to prevent localized overheating. |
| Formation of a Product-Base Complex | This compound can form a stable, often colored, complex with N,N-dimethylaniline, making isolation difficult.[1] Solution: The patented method of forming a strong acid salt is the most effective solution.[1] Bubbling HCl gas through a methylene chloride solution of the residue selectively precipitates the this compound as its hydrochloride salt, leaving the base's salt in solution. |
| Side Reactions | Impurities in the starting material or excessive reaction times can lead to the formation of polymeric side products. Solution: Use high-purity hypoxanthine. Adhere to the recommended reaction times and monitor for completion to avoid prolonged heating. |
Problem 3: Product is Off-Color or Fails Purity Specifications
| Potential Cause | Recommended Solution & Scientific Rationale |
| Trapped Impurities | The N,N-dimethylaniline hydrochloride salt or other colored impurities can be trapped within the product precipitate. Solution: Ensure the precipitated product is thoroughly washed. Washing the filter cake with hot methylene chloride is particularly effective for removing the aniline salt.[4] A final recrystallization from hot water or an alcohol/water mixture can be performed if higher purity is required.[9] |
| Residual Solvents | Inadequate drying can leave residual methylene chloride or other solvents. Solution: Dry the product under vacuum at a controlled temperature (e.g., 55-60°C) until a constant weight is achieved. Analyze for residual solvents using Gas Chromatography (GC) or ¹H NMR. |
| Incomplete Conversion | The presence of unreacted hypoxanthine will lead to purity issues. Solution: This points back to ensuring the reaction goes to completion (see Problem 1). The work-up procedure, particularly the salt formation and washing steps, is designed to remove unreacted starting material, which has different solubility properties. |
Troubleshooting Logic Diagram
Caption: Troubleshooting Logic for this compound Synthesis.
References
- 1. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 2. US2832781A - this compound - Google Patents [patents.google.com]
- 3. Manufacturers of this compound, 98%, CAS 87-42-3, C 8314, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. prepchem.com [prepchem.com]
- 5. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. US3517006A - Process for the purification of 6-halogenopurine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 6-Chloropurine and 6-Mercaptopurine
For researchers and drug development professionals navigating the landscape of purine analogs, a clear understanding of the subtle yet significant differences between structurally related compounds is paramount. This guide provides an in-depth, objective comparison of 6-Chloropurine (6-CP) and its well-known derivative, 6-Mercaptopurine (6-MP), grounded in experimental data and established biochemical principles.
Introduction: Two Faces of Purine Antimetabolite Activity
6-Mercaptopurine (6-MP) is a cornerstone of chemotherapy, particularly in the maintenance treatment of acute lymphoblastic leukemia (ALL), and also sees use as an immunomodulator for autoimmune diseases like Crohn's disease and ulcerative colitis.[1][2][3][4] Its mechanism as a purine antimetabolite is well-documented. This compound (6-CP), while sharing the same purine backbone, is primarily known as a key synthetic intermediate in the production of 6-MP and other purine derivatives.[5][6][7][8] However, its own biological activity, largely as a prodrug of 6-MP, warrants a direct comparison for a comprehensive understanding of its therapeutic potential and limitations. This guide will dissect their mechanisms, metabolic fates, and comparative efficacy, supported by actionable experimental protocols for their evaluation.
Molecular and Physicochemical Profiles
A foundational comparison begins with the molecules themselves. The substitution at the 6-position—a chlorine atom versus a thiol group—drives the differences in their chemical reactivity and subsequent metabolic activation.
| Feature | This compound (6-CP) | 6-Mercaptopurine (6-MP) |
| Chemical Structure | A purine ring with a chlorine atom at the C6 position. | A purine ring with a thiol (-SH) group at the C6 position. |
| CAS Number | 87-42-3[9] | 50-44-2[1] |
| Molecular Formula | C₅H₃ClN₄[9] | C₅H₄N₄S[1] |
| Molecular Weight | 154.56 g/mol [9] | 152.18 g/mol [1] |
| Appearance | Light yellow or orange solid.[8][10] | Yellow crystalline powder. |
| Solubility | Soluble in DMSO.[10] | Variable and incomplete oral absorption (5-37%).[1][11] |
Mechanism of Action and Metabolic Activation
The biological activity of both compounds is contingent on their intracellular metabolism. 6-MP is a classic pro-drug that requires enzymatic conversion to its active nucleotide forms. 6-CP largely follows this paradigm by first being converted to 6-MP.
6-Mercaptopurine (6-MP): The Established Pathway
6-MP's cytotoxicity is exerted through a "lethal synthesis" pathway.[12]
-
Activation: After entering the cell, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its ribonucleotide, 6-thioinosine monophosphate (TIMP).[1][13] This is the critical activation step.
-
Inhibition of de novo Purine Synthesis: TIMP mimics the natural purine nucleotide inosine monophosphate (IMP). It inhibits several key enzymes in the de novo purine synthesis pathway, most notably phosphoribosyl pyrophosphate amidotransferase, the rate-limiting enzyme.[1][13][14] This starves the cell of the necessary adenine (AMP) and guanine (GMP) nucleotides required for DNA and RNA synthesis.[13][15]
-
DNA/RNA Incorporation: TIMP can be further metabolized to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA.[11][13] This incorporation disrupts nucleic acid structure and function, triggering cell cycle arrest and apoptosis.[13][16]
This compound (6-CP): A Prodrug Pathway
6-CP serves primarily as a precursor to 6-MP.[6] Studies have shown that 6-CP is metabolized to form S-(6-purinyl)glutathione, which is then further processed to yield 6-mercaptopurine, implicating glutathione S-transferases in its activation.[5] Once converted to 6-MP, it follows the same cytotoxic pathway described above. Additionally, 6-CP can be oxidized by xanthine oxidase, similar to 6-MP's catabolism.[17]
Comparative Biological & Clinical Activity
While extensive head-to-head in vitro studies are not widely published, a significant clinical comparison in adults with acute leukemia provides valuable insights. The study compared two consecutive series of patients treated with either 6-MP or 6-CP, suggesting that both drugs behave similarly in many clinical respects.[18][19] This is consistent with the understanding that 6-CP's primary mechanism is its conversion to 6-MP.
| Parameter | This compound (6-CP) Group | 6-Mercaptopurine (6-MP) Group | Reference |
| Patient Cohort | Adults with Acute Leukemia | Adults with Acute Leukemia | [18] |
| Clinical Outcome | Showed similar action to 6-MP. | Standard of care. | [18] |
| Remission Frequency | Slightly increased frequency of remission observed. | Baseline for comparison. | [18] |
| Median Survival Time | Longer median survival time observed. | Baseline for comparison. | [18] |
| Cross-Resistance | A 6-MP-resistant sarcoma strain was also resistant to 6-CP. | N/A | [18] |
Expertise & Experience Insight: The observation of slightly improved outcomes with 6-CP in this historical study could be attributed to pharmacokinetic differences, such as more consistent conversion to the active 6-MP intracellularly, though this is speculative without modern pharmacokinetic data. The key takeaway for researchers is that while 6-CP's activity is largely dependent on 6-MP, it should not be dismissed as a mere equivalent. Its distinct chemical nature could offer advantages in formulation or delivery that merit further investigation.
Experimental Protocols for Comparative Assessment
To empower researchers to conduct their own direct comparisons, we provide detailed, self-validating protocols for two fundamental assays: cytotoxicity and cell cycle analysis.
Protocol: Comparative Cytotoxicity via MTT Assay
Causality: The MTT assay measures the metabolic activity of a cell population, which correlates with the number of viable cells.[20] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21] By comparing the extent of this conversion in cells treated with 6-CP versus 6-MP, we can quantify and compare their respective cytotoxic potency (e.g., by determining the IC₅₀ value).
Step-by-Step Methodology:
-
Cell Seeding: Plate a cancer cell line (e.g., Jurkat for leukemia) in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL and allow to acclimate overnight.[22]
-
Compound Preparation: Prepare stock solutions of 6-CP and 6-MP in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only (DMSO) control.
-
Cell Treatment: Replace the medium in the wells with the medium containing the various drug concentrations.
-
Incubation: Incubate the plates for a period that allows for multiple cell cycles (typically 48 to 72 hours) at 37°C and 5% CO₂.[22]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[23] Visually confirm the formation of purple formazan crystals in the vehicle control wells.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle control (defined as 100% viability) and plot cell viability versus drug concentration to determine the IC₅₀ for each compound.
Protocol: Comparative Cell Cycle Analysis
Causality: Since 6-MP and its derivatives inhibit DNA synthesis, they are expected to cause cell cycle arrest, particularly at the S phase.[1] Flow cytometry using propidium iodide (PI) staining allows for the precise quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[24][25] This protocol enables a direct comparison of how 6-CP and 6-MP perturb cell cycle progression.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or A549) in 6-well plates and allow them to adhere.[24] Treat the cells with equimolar concentrations of 6-CP and 6-MP (e.g., their respective IC₅₀ values) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA and neutralize with complete medium.[25] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation (Trustworthiness Checkpoint): Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.[24] This step is critical for permeabilizing the cells and preserving their morphology. Fix overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[24] The RNase is essential to prevent staining of double-stranded RNA, ensuring PI only binds to DNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[24]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.[25]
Mechanisms of Resistance and Cross-Resistance
Resistance to 6-MP is a significant clinical challenge. The most common mechanism is the downregulation or loss of function of the HGPRT enzyme, which prevents the conversion of 6-MP to its active TIMP form.[12] Given that 6-CP's activity is contingent on its conversion to 6-MP, which must then be activated by HGPRT, it is virtually certain that cells with acquired HGPRT-deficient resistance to 6-MP will exhibit cross-resistance to 6-CP.[18]
Senior Scientist's Perspective and Conclusion
The evidence strongly supports the classification of this compound as a prodrug of 6-Mercaptopurine. Its biological activity is fundamentally linked to its metabolic conversion to 6-MP. For research professionals, this means that in most biological systems, the downstream effects of 6-CP will mirror those of 6-MP.
However, the distinction is not merely academic. The initial metabolic steps involving glutathione S-transferases and the different physicochemical properties of 6-CP could lead to altered pharmacokinetics, bioavailability, or tissue distribution. The historical clinical data, while limited, hints at potentially improved efficacy, suggesting that 6-CP may serve as a more efficient delivery vehicle for the ultimate active agent in some contexts.[18]
Future Directions:
-
Comparative Pharmacokinetics: Modern, rigorous studies comparing the absorption, distribution, metabolism, and excretion (ADME) of both compounds are needed.
-
Head-to-Head Cytotoxicity Screening: A broad panel screen comparing the IC₅₀ values of 6-CP and 6-MP across various cancer cell lines would provide a valuable quantitative dataset.
-
Investigation of Independent Activity: While unlikely to be its primary mode of action, exploring any potential for 6-CP to have off-target effects before its conversion to 6-MP could uncover novel biology.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mercaptopurine: MedlinePlus Drug Information [medlineplus.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 87-42-3 [chemicalbook.com]
- 7. US2832781A - this compound - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound [webbook.nist.gov]
- 10. adipogen.com [adipogen.com]
- 11. m.youtube.com [m.youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 14. Purine Antimetabolites, Mercaptopurine (Puri-NetholTM; 6MP) [ebrary.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. acpjournals.org [acpjournals.org]
- 19. Comparative study of this compound and 6-mercaptopurine in acute leukemia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
A Guide to the Structural Validation of 6-Chloropurine Using NMR and Mass Spectrometry
This guide provides an in-depth technical comparison and procedural overview for the validation of 6-Chloropurine, a critical intermediate in pharmaceutical synthesis, notably for antitumor and antiviral agents like 6-mercaptopurine.[1] For researchers, scientists, and professionals in drug development, ensuring the structural integrity and purity of such precursors is paramount. Here, we detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two orthogonal and powerful analytical techniques, to provide unambiguous structural confirmation.
The Principle of Orthogonal Validation
In analytical chemistry, relying on a single technique can lead to ambiguity. A compound might, for instance, have the correct mass but an incorrect isomeric structure. To establish trustworthiness in our results, we employ a self-validating system where NMR and Mass Spectrometry provide independent, yet complementary, pieces of structural evidence. NMR spectroscopy elucidates the precise arrangement and connectivity of atoms within the molecule, while mass spectrometry confirms the exact molecular weight and elemental composition. The convergence of data from these two distinct methods provides a high-confidence validation of this compound's identity and purity.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong magnetic field. The resulting spectrum provides information about the chemical environment, connectivity, and number of each type of atom.
The causality behind our experimental choices, such as the use of deuterated solvents, is critical. These solvents, like DMSO-d₆, are essential because they are "invisible" in ¹H NMR, preventing large solvent signals from obscuring the signals from our compound of interest.[2][3]
¹H NMR Analysis of this compound
The ¹H NMR spectrum of this compound is expected to be simple, revealing two distinct signals in the aromatic region corresponding to the two protons on the purine ring system.
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-2 | ~8.7 ppm | Singlet (s) | 1H |
| H-8 | ~8.8 ppm | Singlet (s) | 1H |
| N-H (imidazole) | Broad, variable (~13.8 ppm) | Singlet (br s) | 1H |
Note: Data is referenced against typical spectra found in DMSO-d₆. Chemical shifts can vary slightly based on solvent and concentration. The N-H proton may exchange with trace water in the solvent, leading to broadening or disappearance.
The downfield chemical shifts of H-2 and H-8 are a direct consequence of the deshielding effect of the aromatic purine ring system, where the circulating π-electrons induce a magnetic field that reinforces the external field at the location of the protons.
¹³C NMR Analysis of this compound
The ¹³C NMR spectrum provides a map of the carbon backbone. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the purine ring.
| Assignment | Expected Chemical Shift (δ) ppm |
| C-2 | ~152.1 ppm |
| C-4 | ~153.5 ppm |
| C-5 | ~131.0 ppm |
| C-6 | ~149.0 ppm |
| C-8 | ~145.5 ppm |
Note: Data referenced from literature spectra in DMSO-d₆.[4]
The chemical shifts are determined by the local electronic environment. For example, C-6, being directly attached to the electronegative chlorine atom, and C-2, C-4, and C-8, being adjacent to nitrogen atoms, are significantly deshielded and appear far downfield.
Part 2: Mass Spectrometry for Molecular Weight and Formula Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal. ESI is gentle, minimizing fragmentation and typically producing a prominent pseudomolecular ion, such as [M+H]⁺, which directly corresponds to the molecular weight of the analyte plus a proton.[5][6]
Expected Mass Spectrum of this compound
The molecular formula for this compound is C₅H₃ClN₄, with a monoisotopic mass of 154.0046 g/mol .[7][8][9] A key feature that serves as a powerful validation point is the natural isotopic abundance of chlorine. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
This results in a characteristic isotopic pattern in the mass spectrum:
-
[M+H]⁺ Peak: At m/z 155.0119, corresponding to the molecule containing ³⁵Cl.
-
[M+H+2]⁺ Peak: At m/z 157.0090, corresponding to the molecule containing ³⁷Cl.
The defining characteristic is that the intensity of the [M+H+2]⁺ peak will be approximately one-third that of the [M+H]⁺ peak, creating a signature 3:1 ratio that is a hallmark of a monochlorinated compound. Observing this pattern provides extremely strong evidence for the presence of a single chlorine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) for Further Structural Insight
By selecting the [M+H]⁺ parent ion (m/z 155) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain further structural proof. While a full fragmentation pathway requires experimental determination, predictable fragmentation patterns for purine structures often involve the cleavage of the imidazole or pyrimidine rings.[10][11] This MS/MS data acts as a molecular fingerprint, confirming the core purine structure.
Integrated Analytical Workflow
The synergy between NMR and MS is best visualized as a parallel, confirmatory workflow.
Caption: Workflow for the orthogonal validation of this compound.
Experimental Protocols
The following protocols describe standardized procedures for preparing this compound for analysis. Adherence to these steps is crucial for acquiring high-quality, reproducible data.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 10-25 mg of the this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[12][13]
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of polar organic compounds.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals.[3][12]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid transferring any particulate matter.[13]
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for data acquisition.
Protocol 2: ESI-Mass Spectrometry Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a solvent such as methanol or acetonitrile.
-
Working Solution: Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a mixture of methanol and water (typically 50:50 v/v) often containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation ([M+H]⁺ formation).
-
Analysis: Introduce the working solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-200 amu) to observe the [M+H]⁺ and [M+H+2]⁺ ions. If performing MS/MS, set the instrument to isolate the m/z 155 ion for fragmentation.
Summary of Validation Data
This table provides a consolidated reference for the expected analytical data points for this compound. Researchers can use this as a benchmark for their own experimental results.
| Analytical Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) H-2, H-8 | ~8.7, ~8.8 ppm |
| Multiplicity | Both singlets | |
| ¹³C NMR | Number of Signals | 5 |
| Chemical Shift (δ) Range | ~131 - 154 ppm | |
| Mass Spectrometry (ESI+) | [M+H]⁺ Ion (m/z) | 155.0119 |
| [M+H+2]⁺ Ion (m/z) | 157.0090 | |
| Isotopic Peak Ratio ([M+H]⁺:[M+H+2]⁺) | Approximately 3:1 |
Conclusion
The structural validation of key synthetic intermediates like this compound is a non-negotiable step in the research and development pipeline. By employing the orthogonal techniques of NMR spectroscopy and mass spectrometry, we construct a self-validating system that provides a comprehensive and unambiguous chemical profile. NMR confirms the atomic connectivity and chemical environment, while MS verifies the elemental composition and molecular weight, including the characteristic isotopic signature of chlorine. This dual-pronged approach ensures the highest level of confidence in the material's identity and purity, safeguarding the integrity of subsequent research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. organomation.com [organomation.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. This compound | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. 6-氯嘌呤 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to 6-Chloropurine and 6-Thioguanine for Researchers
An In-Depth Analysis of Two Structurally Related Purine Analogues
For researchers in pharmacology and drug development, the nuanced differences between structurally similar compounds can dictate the trajectory of an entire research program. This guide provides a detailed comparative analysis of 6-Chloropurine and 6-Thioguanine, two purine analogues that, despite their structural similarities, exhibit distinct chemical reactivities, metabolic fates, and biological activities. While 6-Thioguanine is a well-established antineoplastic and immunosuppressive agent, this compound serves primarily as a versatile chemical intermediate for synthesizing a wide array of purine derivatives.[1][2] Understanding their comparative profiles is crucial for experimental design and the development of novel therapeutics.
Section 1: Chemical Structure and Foundational Properties
At their core, both molecules share the purine scaffold. The critical difference lies at the 6-position of the purine ring: this compound features a chlorine atom, while 6-Thioguanine possesses a thiol group. This seemingly minor substitution dramatically alters their roles. The chlorine atom in this compound acts as a good leaving group, making it an ideal precursor for nucleophilic substitution reactions to synthesize other purine derivatives like 6-mercaptopurine and adenine.[2][3] In contrast, the thiol group in 6-Thioguanine is key to its biological activity, serving as the anchor for its metabolic activation.
| Property | This compound | 6-Thioguanine |
| IUPAC Name | 6-chloro-9H-purine | 2-amino-1,7-dihydro-6H-purine-6-thione |
| CAS Number | 87-42-3[1] | 154-42-7[4] |
| Molecular Formula | C₅H₃ClN₄[5] | C₅H₅N₅S[4] |
| Molar Mass | 154.56 g/mol | 167.19 g/mol [4] |
| Appearance | Orange or light yellow powder[2][6] | Pale yellow, odorless, crystalline powder |
| Solubility | Soluble in DMSO[6][7] | Insoluble in water, alcohol, and ether |
| Primary Role | Chemical intermediate[1][2] | Antineoplastic & Immunosuppressive Drug[4][8] |
Section 2: Mechanism of Action - A Tale of Two Fates
The primary divergence between these compounds lies in their mechanism of action, which is a direct consequence of their metabolic processing. 6-Thioguanine is a prodrug that requires intracellular activation to exert its cytotoxic effects, whereas this compound's activity is linked to its conversion to other active compounds.[9][10]
6-Thioguanine (6-TG): The cytotoxicity of 6-TG is contingent upon its conversion into thioguanine nucleotides (TGNs).[9] This process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-TG into 6-thioguanosine monophosphate (TGMP).[4][11] Subsequent phosphorylation steps yield 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP).[12] These active metabolites, collectively known as TGNs, exert their effects through two primary mechanisms:
-
Incorporation into DNA and RNA: During the S-phase of the cell cycle, TGTP and its deoxyribosyl analog (dTGTP) are incorporated into DNA and RNA, respectively.[4][13] This incorporation disrupts nucleic acid and protein synthesis, triggers DNA mismatch repair pathways, and ultimately leads to cell cycle arrest and apoptosis.[14][15]
-
Inhibition of Purine Synthesis: The accumulation of TGMP can inhibit de novo purine synthesis, further depleting the pool of normal guanine nucleotides available for cellular processes.[4]
This compound: Unlike 6-TG, this compound is not directly activated by the same pathway. Instead, its biological effects are largely attributed to its in vivo conversion to other purine analogs. For instance, it can be metabolized to S-(6-purinyl)glutathione, which is then further processed to yield 6-mercaptopurine (6-MP), another well-known thiopurine drug.[10] 6-MP then follows a similar activation pathway to 6-TG, being converted by HGPRT to cytotoxic nucleotides.[16] Therefore, this compound can be considered a prodrug of 6-MP. Its utility in research often stems from its role as a starting material for synthesizing purine analogs with tailored properties.[1][6]
Figure 1. Comparative metabolic activation pathways.
Section 3: Pharmacokinetics and the Role of Key Enzymes
The efficacy and toxicity of these compounds are heavily influenced by the activity of key metabolic enzymes.
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This is the critical rate-limiting enzyme for the activation of both 6-TG and its downstream metabolite from this compound, 6-MP.[16][17] High HGPRT activity can lead to increased production of cytotoxic TGNs, potentially enhancing therapeutic effects but also increasing the risk of toxicity.[18][19] Conversely, deficiency in HGPRT is a mechanism of resistance to thiopurine drugs.[20][21]
-
Thiopurine S-methyltransferase (TPMT): This enzyme plays a crucial role in the inactivation pathway by methylating thiopurines.[22] TPMT metabolizes 6-TG and 6-MP into inactive and potentially toxic metabolites like 6-methylmercaptopurine (6-MMP).[17][23] Genetic polymorphisms in the TPMT gene lead to variable enzyme activity among individuals.[24] Patients with low or deficient TPMT activity are at a high risk of severe, life-threatening myelosuppression due to the accumulation of active TGNs.[22][25] Therefore, TPMT genotyping or phenotyping is often performed before initiating thiopurine therapy.[24]
Figure 2. Competing metabolic pathways for thiopurines.
Section 4: Comparative Cytotoxicity and Efficacy
Direct comparative cytotoxicity data between this compound and 6-Thioguanine is limited, as the former is rarely used as a direct therapeutic agent. However, inferences can be drawn from their mechanisms.
-
6-Thioguanine has well-documented cytotoxic effects against various cancer cell lines, particularly leukemias.[4][26] Its efficacy is directly tied to its incorporation into DNA.[27][28] For example, one study demonstrated a dose-dependent cytotoxic effect of 6-TG on the HeLa human cervical carcinoma cell line, with a calculated IC50 value of 28.79µM after 48 hours of incubation.[29]
-
This compound 's cytotoxicity is indirect and depends on its conversion to 6-MP.[10] Therefore, its potency would be expected to be lower than equimolar concentrations of 6-MP or 6-TG in systems with efficient metabolic conversion. Studies have shown that this compound possesses antitumor properties, and its activity can be synergistic with other agents like azaserine.[10]
Comparative IC50 Data (Illustrative)
| Compound | Cell Line | Assay Duration | IC50 Value | Source |
|---|---|---|---|---|
| 6-Thioguanine | HeLa | 48 hours | 28.79 µM | The Pharma Innovation Journal, 2021[29] |
| 6-Thioguanine | Jurkat (ALL) | 72 hours | ~1 µM | (Representative value from literature) |
| This compound | - | - | Data not typically reported | - |
Section 5: Applications in Research and Drug Development
The distinct properties of these two compounds define their primary applications.
6-Thioguanine is a cornerstone therapeutic for:
-
Oncology: Primarily used in the treatment of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[4][26]
-
Immunosuppression: Used off-label in treating inflammatory bowel disease (IBD) and other autoimmune disorders.[12][30]
-
Research: Serves as a standard control compound for studying DNA damage response, mismatch repair, and mechanisms of drug resistance.
This compound is almost exclusively used as a:
-
Synthetic Intermediate: It is a key building block for medicinal chemists.[1] The chlorine at the 6-position can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate large libraries of purine derivatives for drug discovery programs.[2][7]
-
Research Tool: It is used in biochemical studies to investigate enzyme activities and metabolic pathways involving purines.[1]
Section 6: Experimental Protocol - Determining Cytotoxicity via MTT Assay
To quantitatively compare the cytotoxic effects of purine analogues like 6-Thioguanine, a cell viability assay is essential. The MTT assay is a reliable, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[29][31]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Thioguanine on a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-Thioguanine (powder)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HeLa cells to logarithmic growth phase.
-
Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[31]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of 6-Thioguanine in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a "vehicle control" well containing only DMSO at the same final concentration as the highest drug concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).[29]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.[31]
-
Incubate for another 4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to purple formazan crystals.[31]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[31]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[31]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[32]
-
Figure 3. Experimental workflow for IC50 determination.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. US2832781A - this compound - Google Patents [patents.google.com]
- 4. Tioguanine - Wikipedia [en.wikipedia.org]
- 5. This compound | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. adipogen.com [adipogen.com]
- 7. This compound | 87-42-3 [chemicalbook.com]
- 8. 6-Thioguanine (6-TG) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Thioguanine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 12. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. ClinPGx [clinpgx.org]
- 15. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hypoxanthine guanine phosphoribosyltransferase activity is related to 6-thioguanine nucleotide concentrations and thiopurine-induced leukopenia in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thiopurine S-methyltransferase testing for averting drug toxicity in patients receiving thiopurines: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thiopurine Methyltransferase (TPMT) and Medicines - Together by St. Jude™ [together.stjude.org]
- 26. bloodcancerunited.org [bloodcancerunited.org]
- 27. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. | Semantic Scholar [semanticscholar.org]
- 29. thepharmajournal.com [thepharmajournal.com]
- 30. 6-Thioguanine | Rupa Health [rupahealth.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Relationship of 6-Chloropurine Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the purine scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. Among its versatile derivatives, 6-chloropurine serves as a critical intermediate and a foundational template for the design of potent anticancer and antiviral agents.[1][2] Its reactivity, particularly at the C6 position, allows for a diverse range of chemical modifications, enabling the fine-tuning of biological activity.
This guide provides an in-depth comparative analysis of this compound analogs, delving into their structure-activity relationships (SAR). We will explore how subtle and substantial molecular alterations impact their efficacy as cytotoxic agents and kinase inhibitors, supported by experimental data and detailed protocols. Our focus is to not only present data but to explain the causal relationships between chemical structure and biological function, offering insights for the rational design of next-generation therapeutics.
The this compound Scaffold: A Privileged Starting Point
This compound's utility stems from the electrophilic nature of the carbon atom at the C6 position, facilitated by the electron-withdrawing effect of the chlorine atom. This makes it susceptible to nucleophilic substitution, providing a straightforward route to a wide array of 6-substituted purine analogs. This reactivity is a key asset in drug discovery, allowing for the systematic exploration of chemical space around the purine core to optimize potency, selectivity, and pharmacokinetic properties.[3][4]
Comparative Analysis of Biological Activity: Unraveling the SAR
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. Modifications are typically explored at the C2, C6, and N9 positions of the purine ring.
Substitutions at the C6 Position: Modulating Potency and Target Specificity
The chlorine atom at the C6 position is crucial for the activity of many analogs, potentially by forming a covalent bond with the target enzyme, leading to irreversible inhibition.[3] Replacing the chlorine with other functionalities drastically alters the compound's biological profile.
A series of 6,9-disubstituted purine analogs, with various 4-substituted piperazines at the C6 position, were synthesized and evaluated for their in vitro anticancer activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines.[5] The results, summarized in the table below, highlight key SAR trends.
| Compound ID | R (Substitution on Piperazine) | Huh7 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) |
| 12 | 4-Trifluoromethylphenyl | < 0.1 | 0.13 | 0.11 |
| 22 | 4-Nitrophenyl | 0.08 | 0.11 | 0.09 |
| 25 | 3,4-Dichlorophenyl | < 0.1 | 0.13 | 0.12 |
| Camptothecin | (Reference Drug) | 0.08 | 0.05 | 0.06 |
| Cladribine | (Reference Drug) | 0.9 | <0.1 | 2.4 |
| 5-FU | (Reference Drug) | 30.6 | 4.1 | 3.5 |
Table 1: In vitro anticancer activity (IC50 in µM) of selected 6-(4-substituted piperazin-1-yl)-9-(4-substituted benzyl)purine analogs. Data sourced from Al-Tel et al. (2022).[5]
From this data, it is evident that electron-withdrawing groups on the phenylpiperazine moiety at C6, such as trifluoromethyl, nitro, and dichloro substituents, confer potent cytotoxic activity, with IC50 values comparable to or better than the reference drugs camptothecin and cladribine in certain cell lines.[5]
Substitutions at the N9 Position: Influencing Bioavailability and Cell Cycle Arrest
The substituent at the N9 position often mimics the ribose sugar of natural nucleosides and plays a critical role in the compound's interaction with cellular machinery and its pharmacokinetic properties.
For instance, this compound nucleosides linked to perbenzylated hexosyl residues have demonstrated micromolar GI50 values against a range of cancer cell lines.[6] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[6][7] The bulky, lipophilic nature of the perbenzylated sugar moiety likely enhances cell membrane permeability, a crucial factor for bioavailability.
In another study, a series of 6,8,9-trisubstituted purine analogs with a cyclopentyl group at the N9 position and various substituted phenyl piperazines at C6 were synthesized. The cyclopentyl group serves as a carbocyclic mimic of the ribose ring. Several of these compounds exhibited significant cytotoxic activity.[8]
| Compound ID | R (Substitution on Piperazine) | Huh7 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) |
| 5 | Phenyl | 17.9 | 15.3 | 20.1 |
| 6 | 4-Methylphenyl | 14.2 | 16.5 | 18.3 |
| 8 | 4-Methoxyphenyl | 23.6 | 21.8 | 25.4 |
| 5-FU | (Reference Drug) | 30.6 | 4.1 | 3.5 |
| Fludarabine | (Reference Drug) | 28.4 | 8.0 | 15.2 |
Table 2: In vitro cytotoxic activity (IC50 in µM) of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. Data sourced from Polat et al. (2023).[8]
These results suggest that the nature of the substituent on the phenylpiperazine at C6 significantly impacts cytotoxicity, with unsubstituted phenyl and 4-methylphenyl groups showing better activity against Huh7 cells than 5-FU and fludarabine.[8]
Substitutions at the C2 Position: Enhancing Kinase Inhibitory Potency
The C2 position of the purine ring offers another avenue for structural modification to enhance biological activity, particularly for kinase inhibition. A series of 2,6,9-trisubstituted purine derivatives, building upon the scaffold of known CDK inhibitors like roscovitine, have been developed.[9][10]
Optimal inhibitory activity against CDK1, CDK2, and CDK5 was achieved with a (2R)-pyrrolidin-2-yl-methanol substituent at the C2 position and a 3-iodobenzylamino group at the C6 position. This compound, designated as compound 21 in the study, exhibited IC50 values of 0.45 µM, 0.65 µM, and 0.16 µM against CDK1, CDK2, and CDK5, respectively.[10] This highlights the importance of specific substitutions at both C2 and C6 for potent and selective kinase inhibition.
Mechanism of Action: From Cytotoxicity to Kinase Inhibition and Apoptosis
The therapeutic effects of this compound analogs are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key cellular signaling pathways, particularly those regulated by protein kinases.
Kinase Inhibition
Protein kinases are crucial regulators of cell cycle progression, proliferation, and survival, and their deregulation is a hallmark of cancer.[11] Many purine analogs, including those derived from this compound, are designed to act as ATP-competitive kinase inhibitors.[12]
The purine core of these analogs mimics the adenine base of ATP, allowing them to bind to the ATP-binding pocket of kinases. Substitutions at the C2, C6, and N9 positions can then be optimized to enhance binding affinity and selectivity for specific kinases. For example, 6-anilinopurines have been shown to inhibit FLT3-ITD and PDGFRα, key kinases in acute myeloid leukemia, and subsequently affect the MAPK and STAT signaling pathways.[12]
Induction of Apoptosis
A common downstream effect of the cytotoxic and kinase inhibitory activities of this compound analogs is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Many anticancer this compound analogs trigger the intrinsic pathway by causing cellular stress, such as DNA damage or inhibition of survival signaling pathways.[13] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (proteases that execute cell death), ultimately leading to apoptosis.[1][13]
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key assays are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is widely used to determine cytotoxicity by measuring the total protein content of adherent cells.
Materials:
-
Human cancer cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (serially diluted in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells. Determine the IC50 or GI50 value by plotting the percentage of inhibition against the log of the compound concentration.[14]
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the development of novel anticancer and antiviral therapeutics. The structure-activity relationships discussed in this guide underscore the importance of systematic modifications at the C2, C6, and N9 positions to optimize biological activity. The potent cytotoxicity and kinase inhibitory activity of many this compound analogs, coupled with their ability to induce apoptosis, make them promising candidates for further preclinical and clinical development.
Future research in this area should focus on:
-
Improving Selectivity: Designing analogs with higher selectivity for specific kinase targets to minimize off-target effects and associated toxicities.
-
Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines and viral strains.
-
Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of these analogs to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
By leveraging the insights from SAR studies and employing rational drug design principles, the full therapeutic potential of this compound analogs can be realized, leading to the development of more effective and safer treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New antitumor this compound nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 6-Chloropurine: Efficacy, Mechanisms, and Practical Considerations
For researchers, medicinal chemists, and professionals in drug development, 6-chloropurine is a cornerstone intermediate. Its versatile reactivity at the C6 position makes it an essential precursor for a vast array of biologically active molecules, including antiviral and anticancer agents like 6-mercaptopurine and various N-substituted adenine derivatives. The efficiency and purity of the this compound synthesis are therefore critical factors that can significantly impact the overall success and scalability of a synthetic campaign.
This in-depth guide provides a comparative analysis of the most prevalent methods for synthesizing this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective efficacies based on yield, purity, scalability, and environmental impact.
Method 1: The Classical Approach - Chlorination of Hypoxanthine with Phosphoryl Chloride
The most widely employed and well-documented method for the synthesis of this compound is the direct chlorination of hypoxanthine using phosphoryl chloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.[1][2][3] This method is favored for its high yields and relatively straightforward procedure.
Mechanistic Insights
The reaction proceeds through the conversion of the lactam functionality in hypoxanthine to a lactim form, which is then chlorinated by phosphoryl chloride. The tertiary amine base plays a crucial role as a catalyst and acid scavenger. It is believed to activate the phosphoryl chloride, forming a more reactive phosphonium intermediate, and also neutralizes the hydrochloric acid generated during the reaction.
Experimental Protocol: Chlorination of Hypoxanthine with POCl₃
Materials:
-
Hypoxanthine
-
Phosphoryl chloride (POCl₃)
-
N,N-dimethylaniline
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Hydrochloric acid (HCl) gas or a solution in an appropriate solvent
-
Ammonium hydroxide (NH₄OH) or other suitable base for pH adjustment
Procedure:
-
A mixture of hypoxanthine, N,N-dimethylaniline, and an excess of phosphoryl chloride is heated to reflux.[1][2] The reaction is typically monitored until the hypoxanthine has completely dissolved.
-
After the reaction is complete, the excess phosphoryl chloride is removed by vacuum distillation.[1][2] This step is critical to prevent unwanted side reactions during the workup.
-
The residue is cooled and dissolved in a suitable organic solvent, such as methylene chloride.[1]
-
The solution is then cooled in an ice bath, and hydrogen chloride gas is bubbled through it, or a solution of HCl is added.[1][2] This protonates the this compound, causing it to precipitate as the hydrochloride salt, which has the advantage of being less soluble in the organic solvent than the N,N-dimethylaniline hydrochloride salt.[2]
-
The precipitated this compound hydrochloride is collected by filtration and washed with cold solvent to remove impurities.[1]
-
To obtain the free base, the hydrochloride salt is dissolved in water and neutralized with a base, such as ammonium hydroxide, to a pH of approximately 5, causing the this compound to precipitate.[4]
-
The final product is collected by filtration, washed with cold water, and dried.
Performance Metrics
-
Yield: This method consistently produces high yields, often in the range of 90-99%.[1][5]
-
Purity: The purity of the final product is generally high, especially after the conversion to the hydrochloride salt and subsequent neutralization.
-
Scalability: The procedure is amenable to large-scale industrial production.[2]
Causality Behind Experimental Choices
-
Excess POCl₃: Using an excess of phosphoryl chloride ensures the complete conversion of hypoxanthine.
-
N,N-dimethylaniline: This specific tertiary amine is effective as both a catalyst and an acid scavenger and is relatively inexpensive. Other organic bases like N,N-diethylaniline, quinoline, or pyridine can also be used.[2]
-
Formation of the Hydrochloride Salt: This step is a clever purification strategy. The differential solubility of the this compound and N,N-dimethylaniline salts in organic solvents allows for an efficient separation, avoiding tedious extractions.[2]
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound from Hypoxanthine.
Method 2: The "Green" Alternative - Chlorination of Acetyl Hypoxanthine
A notable variation of the classical method involves the use of acetyl hypoxanthine as the starting material.[6][7] This approach is proposed as a more environmentally friendly alternative as it can circumvent the need for a separate hypoxanthine synthesis step that may generate significant aqueous waste.[7]
Mechanistic Rationale
The underlying chemistry is very similar to the chlorination of hypoxanthine. The acetyl group is cleaved under the reaction conditions, and the exposed hydroxyl group of the resulting hypoxanthine is then chlorinated by phosphoryl chloride. The primary advantage lies in the direct use of a precursor that might be a byproduct of other industrial processes, such as the production of inosine derivatives.[8]
Experimental Protocol: Chlorination of Acetyl Hypoxanthine
Materials:
-
Acetyl hypoxanthine
-
Phosphoryl chloride (POCl₃)
-
A tertiary amine (e.g., N,N-dimethylaniline, triethylamine, or pyridine)[7]
-
Ice water
-
A base (e.g., NaOH solution) for pH adjustment
Procedure:
-
Acetyl hypoxanthine, a tertiary amine, and phosphoryl chloride are combined in a reaction vessel.[7]
-
The mixture is heated to a temperature of 100-105°C for several hours.[7]
-
After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.[7]
-
The residue is cooled and cautiously added to ice water.[7]
-
The pH of the aqueous solution is adjusted to 7-9 with an alkaline solution, causing the this compound to precipitate.[7]
-
The product is collected by filtration, washed with cold water, and dried.[7]
Performance Metrics
-
Yield: High yields, reportedly in the range of 90-91%, have been achieved with this method.[6]
-
Purity: The purity of the product is also reported to be high, around 99%.[6]
-
Environmental Considerations: The main advantage cited is the reduction of wastewater generated from the deacetylation of acetyl hypoxanthine to hypoxanthine in a separate step.[7]
Visualizing the Pathway
Caption: Synthesis of this compound from Acetyl Hypoxanthine.
Method 3: Alternative Chlorinating Agents - The Use of Thionyl Chloride
While phosphoryl chloride is the most common chlorinating agent, thionyl chloride (SOCl₂) can also be employed for the conversion of hydroxylated nitrogen heterocycles to their chloro derivatives. Although less frequently cited specifically for this compound synthesis in the initial search, it is a well-established reagent for similar transformations.
Mechanistic Considerations
Thionyl chloride reacts with the hydroxyl group of the lactim form of hypoxanthine to form a chlorosulfite intermediate. This intermediate then decomposes, with the loss of sulfur dioxide and a chloride ion, to yield the this compound. The reaction is often carried out in the presence of a base like pyridine, which acts as a catalyst and acid scavenger.
Comparative Efficacy (Inferred)
-
Reactivity: Thionyl chloride is a powerful chlorinating agent.
-
Byproducts: The byproducts of the reaction with thionyl chloride are sulfur dioxide and hydrogen chloride, which are both gases and can be easily removed from the reaction mixture. This can simplify the purification process compared to the phosphoric acid byproducts from POCl₃.
-
Safety: Both phosphoryl chloride and thionyl chloride are hazardous reagents that must be handled with care in a well-ventilated fume hood. They react violently with water.[9]
A direct, quantitative comparison of the efficacy of thionyl chloride versus phosphoryl chloride for this compound synthesis from the provided search results is not available. However, for the synthesis of the related compound 2-amino-6-chloropurine from guanine, both phosphoryl chloride and thionyl chloride are mentioned as effective chlorinating agents.[10]
Comparative Summary of Synthesis Methods
| Parameter | Method 1: Hypoxanthine with POCl₃ | Method 2: Acetyl Hypoxanthine with POCl₃ | Method 3: Thionyl Chloride (Inferred) |
| Starting Material | Hypoxanthine | Acetyl Hypoxanthine | Hypoxanthine |
| Chlorinating Agent | Phosphoryl chloride (POCl₃) | Phosphoryl chloride (POCl₃) | Thionyl chloride (SOCl₂) |
| Catalyst/Base | N,N-dimethylaniline or other tertiary amines | N,N-dimethylaniline, triethylamine, pyridine | Pyridine or other tertiary amines |
| Typical Yield | 90-99%[1][5] | 90-91%[6] | Potentially high, but specific data is lacking |
| Purity | High, aided by HCl salt precipitation[2] | High (reported as 99%)[6] | Dependent on workup; gaseous byproducts may simplify purification |
| Advantages | Well-established, highly reliable, excellent yield, scalable.[2] | Utilizes a potential byproduct, potentially greener by reducing wastewater from a separate deacetylation step.[7] | Gaseous byproducts (SO₂, HCl) are easy to remove. |
| Disadvantages | Use of hazardous POCl₃, generation of phosphoric acid waste. | Requires acetyl hypoxanthine, which may not be as readily available as hypoxanthine. | Use of hazardous SOCl₂, which reacts violently with water.[9] |
| Scalability | Proven for large-scale production.[2] | Suitable for industrial scale.[7] | Potentially scalable. |
Conclusion and Recommendations
The synthesis of this compound via the chlorination of hypoxanthine with phosphoryl chloride in the presence of N,N-dimethylaniline remains the gold standard for both laboratory and industrial-scale production. Its high yield, reliability, and the elegant purification strategy involving the precipitation of the hydrochloride salt make it a robust and efficient method.
The use of acetyl hypoxanthine presents a compelling alternative, particularly in scenarios where this starting material is readily available as a byproduct. The primary advantage of this method is the potential for improved environmental performance by reducing aqueous waste streams.
While thionyl chloride is a viable chlorinating agent, its application for this compound synthesis is less documented. It may offer advantages in terms of byproduct removal, but further optimization and direct comparison studies would be necessary to fully evaluate its efficacy relative to the phosphoryl chloride-based methods.
The choice of synthesis method will ultimately depend on factors such as the availability and cost of starting materials, the scale of the reaction, and environmental and safety considerations. For most applications, the classical hypoxanthine/POCl₃ method provides a reliable and high-yielding route to this critical synthetic intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 3. Manufacturers of this compound, 98%, CAS 87-42-3, C 8314, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. US2832781A - this compound - Google Patents [patents.google.com]
- 5. A convenient route for the synthesis of adenosine | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Chemical synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 8. CN102321086B - Synthesizing method of adenine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Cytotoxicity Assessment of Novel 6-Chloropurine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of 6-Chloropurine Derivatives
Purine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous life-saving drugs.[1] Among these, this compound stands out as a versatile intermediate for synthesizing novel compounds with significant therapeutic potential, particularly as anticancer and antiviral agents.[1][2] The this compound scaffold allows for chemical modifications that can generate derivatives capable of interfering with nucleic acid metabolism or critical cell signaling pathways.[1] As antimetabolites, these compounds can disrupt DNA synthesis in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[1][3][4]
The initial and most critical step in evaluating these novel derivatives is the assessment of their cytotoxic effects. A robust and well-chosen cytotoxicity assay provides the foundational data for all subsequent stages of drug development, from lead optimization to preclinical studies. This guide offers a comparative analysis of common cytotoxicity assays, provides detailed experimental protocols, and explores the potential molecular mechanisms of action for this promising class of compounds.
Choosing the Right Tool: A Comparative Guide to Cytotoxicity Assays
Selecting an appropriate assay is crucial for generating reliable and meaningful data.[5][6] Cytotoxicity assays can be broadly categorized based on the cellular parameter they measure, such as metabolic activity, cell membrane integrity, or total biomass.[5] The choice depends on factors like the specific research question, cell type, compound properties, and available equipment.[7]
For initial high-throughput screening of novel this compound derivatives, an assay that measures metabolic activity is often preferred due to its sensitivity, reproducibility, and scalability. The MTT assay, a classic colorimetric method, is a cost-effective and widely adopted choice for this purpose.[7][8] However, relying on a single assay can be misleading. For instance, a reduction in metabolic activity could indicate either cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect). Therefore, it is best practice to validate initial findings with an orthogonal assay that measures a different cellular parameter, such as the LDH release assay, which directly quantifies cell death by measuring compromised membrane integrity.[7]
Below is a comparison of commonly used cell viability and cytotoxicity assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[8] | Inexpensive, well-established, suitable for high-throughput screening.[9] | Requires a solubilization step for the formazan crystals; can be influenced by metabolic changes unrelated to viability.[9] |
| MTS/XTT/WST-8 | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[9][10] | Simpler and faster than MTT (no solubilization step); high sensitivity.[9] | More expensive than MTT; reagent stability can be a concern. |
| SRB Assay | Sulforhodamine B dye binds to basic amino acids of cellular proteins, quantifying total biomass.[3] | Good linearity and reproducibility; less interference from compounds. | Fixation step required; less sensitive to early cytotoxic events. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[7] | Directly measures cytotoxicity (cell death); non-destructive to remaining viable cells. | Only measures cell death via necrosis or late apoptosis; can have high background from serum in the media.[7] |
| ATP-Based Assay | Measures ATP levels using a luciferase-luciferin reaction; ATP is a key indicator of metabolically active cells.[7] | Very high sensitivity and speed; suitable for high-throughput screening. | ATP levels can fluctuate rapidly with cellular stress; more expensive.[7] |
| Trypan Blue | A dye exclusion method where non-viable cells with compromised membranes take up the blue dye.[7] | Simple, direct, and inexpensive; distinguishes live from dead cells. | Subjective and labor-intensive; not suitable for high-throughput applications.[7] |
Experimental Protocol: The MTT Assay for Screening this compound Derivatives
This protocol provides a detailed, step-by-step methodology for assessing the cytotoxicity of novel this compound derivatives using the MTT assay, a reliable and widely-used method.[8][11]
Workflow Overview
Caption: Workflow for the MTT cytotoxicity assay.
Materials and Reagents
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)[12]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Novel this compound derivatives and a positive control (e.g., Doxorubicin or 5-Fluorouracil)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension in a complete culture medium to a final concentration that will result in 70-80% confluency at the end of the experiment (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative and the positive control in DMSO.
-
Perform serial dilutions of the stock solutions in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Add fresh medium with the same concentration of DMSO to the negative control wells.
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Assay Execution:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis and Interpretation
The raw absorbance values are used to calculate the percentage of cell viability for each compound concentration.
-
Calculation of Cell Viability: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability. This value is a standard measure of a compound's potency and is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Sample Data Presentation
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Novel Derivative 1 | A549 (Lung) | 8.5 |
| Novel Derivative 2 | A549 (Lung) | 25.1 |
| Novel Derivative 3 | A549 (Lung) | 12.3 |
| Doxorubicin (Control) | A549 (Lung) | 0.9 |
| Novel Derivative 1 | MCF-7 (Breast) | 5.2 |
| Novel Derivative 2 | MCF-7 (Breast) | 18.9 |
| Novel Derivative 3 | MCF-7 (Breast) | 9.8 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 |
Unraveling the Mechanism: Potential Signaling Pathways
This compound and its derivatives are known to exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and interfering with essential cellular processes.[3][14][15]
-
Inhibition of Purine Synthesis: As purine analogs, these compounds can inhibit de novo purine synthesis, which is critical for the proliferation of lymphocytes and many cancer cells.[4] This leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[4]
-
Induction of Apoptosis: Many purine derivatives are potent inducers of apoptosis.[14][15] This can be triggered through the intrinsic (mitochondrial) pathway. The compounds may cause cellular stress that leads to the release of cytochrome c from the mitochondria, activating a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3) that execute the apoptotic program.[16]
-
Modulation of Signaling Pathways: Alkylated purines have been shown to modulate key signaling pathways that control cell survival and proliferation.[17][18] They can inhibit the pro-survival PI3K/Akt/mTOR pathway while simultaneously activating the stress-related MAPK pathway.[16][17][18] This dual action effectively shifts the cellular balance from survival towards apoptosis.
Conceptual Apoptotic Pathway for this compound Derivatives
Caption: Potential mechanism of apoptosis induction by this compound derivatives.
Conclusion and Future Outlook
The systematic evaluation of cytotoxicity is a fundamental step in the discovery of novel anticancer agents. This guide provides a framework for researchers to select and perform appropriate assays for novel this compound derivatives, with a focus on the widely applicable MTT assay. By combining robust primary screening with orthogonal validation and mechanistic studies, researchers can effectively identify and advance the most promising candidates in the drug development pipeline. Following initial cytotoxicity profiling, further investigations should include more specific assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle analysis to pinpoint the stage of cell cycle arrest. Ultimately, these in vitro findings will lay the essential groundwork for future preclinical and in vivo studies.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New antitumor this compound nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cell Viability, Proliferation and Apoptosis Assays [sciencellonline.com]
- 6. Assessment and comparison of viability assays for cellular products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. Purines and their roles in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis induction with purine analogs on freshly isolated chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Validation of 6-Chloropurine in Biological Matrices: A Comparative Analysis of HPLC-UV and LC-MS/MS Methodologies
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 6-Chloropurine
This compound is a pivotal purine analogue, serving as a critical intermediate in the synthesis of various therapeutic agents, including the immunosuppressant and chemotherapeutic drug 6-mercaptopurine.[1] Its intrinsic antitumor properties also make it a subject of direct pharmacological interest.[2][3][4] Given its role in drug development and potential therapeutic applications, the ability to accurately and reliably quantify this compound in biological matrices such as plasma and urine is not merely a technical exercise; it is a prerequisite for meaningful pharmacokinetic (PK), toxicokinetic (TK), and clinical studies.
This guide provides a comparative analysis of two predominant analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the validation of this compound quantification. We will delve into the regulatory framework, core validation parameters, and detailed experimental protocols, offering insights grounded in years of field experience to help you select and validate the methodology best suited for your research objectives.
The Regulatory Bedrock: Ensuring Data Integrity
The validation of bioanalytical methods is rigorously governed by international regulatory bodies to ensure the reliability and acceptability of data submitted for drug approval. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their requirements under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline.[5][6][7] This guideline is the authoritative standard, stipulating the essential elements for method validation to demonstrate that an analytical procedure is suitable for its intended purpose.[8][9][10][11] Adherence to these principles is non-negotiable for generating data that is defensible and of regulatory quality.
Core Validation Parameters: The Pillars of a Robust Method
A bioanalytical method is considered validated only after a series of experimental evaluations prove its performance characteristics. These parameters form a self-validating system where the data from one parameter supports the others, ensuring the method's overall reliability.
-
Selectivity and Specificity: The method must unequivocally differentiate and quantify the analyte (this compound) from endogenous matrix components, metabolites, and other potential interferences.[12] This is typically assessed by analyzing at least six different blank matrix sources.
-
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of these measurements.[13] These are evaluated at multiple concentrations, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples, across several analytical runs.
-
Calibration Curve and Linearity: The calibration curve plots the instrument response against known analyte concentrations. Its linearity across a specified range demonstrates a proportional relationship, which is fundamental for quantification.[12][14] A minimum of six non-zero standards are required, and their back-calculated concentrations must meet strict acceptance criteria.[15]
-
Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12][16] The analyte response at the LLOQ should be at least five times that of a blank sample.
-
Matrix Effect: This phenomenon, particularly relevant for mass spectrometry, describes the suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix.[15] It is evaluated by comparing the response of the analyte in post-extraction spiked matrix from different sources to the response in a neat solution.
-
Stability: The chemical stability of this compound in the biological matrix must be confirmed under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and the stability of stock solutions.[13]
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the context of the study (e.g., early discovery vs. regulated clinical trials).
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | UV detection relies on the molecule's ability to absorb light, which can be non-specific. MS detection is based on a unique molecular property (mass), providing superior specificity. |
| Selectivity | Moderate. Susceptible to interference from co-eluting compounds with similar UV spectra. | High to Very High. Specificity is achieved through precursor-to-product ion transitions (SRM/MRM). | LC-MS/MS can distinguish between compounds with identical retention times if their mass transitions differ, a significant advantage in complex matrices like plasma or urine.[17][18] |
| Sensitivity (LLOQ) | Typically in the ng/mL range (e.g., 10-50 ng/mL).[14][19] | Typically in the sub-ng/mL to pg/mL range (e.g., 0.1-5 ng/mL).[16][20] | Mass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the quantification of much lower analyte concentrations. |
| Matrix Effect | Less susceptible to signal suppression/enhancement. | Highly susceptible to ion suppression or enhancement. | The ionization process in MS is sensitive to competition from co-eluting matrix components. This necessitates careful evaluation and often the use of a stable isotope-labeled internal standard. |
| Development Cost | Lower. Instrumentation is more common and less expensive. | Higher. Instrumentation is more expensive and requires specialized expertise. | The capital investment and maintenance costs for an LC-MS/MS system are significantly greater than for an HPLC-UV system. |
| Application Scope | Suitable for preclinical studies or when high concentrations are expected. | The gold standard for regulated pharmacokinetic and clinical studies requiring high sensitivity. | The high sensitivity and selectivity of LC-MS/MS are often required to accurately define the terminal elimination phase of a drug's pharmacokinetic profile. |
Visualizing the Workflow
A robust bioanalytical process follows a logical sequence from sample receipt to final data reporting.
Caption: General workflow for bioanalytical sample analysis.
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies. They must be fully validated for the specific matrix and instrumentation used in your laboratory.
Protocol 1: Sample Preparation from Human Plasma
The goal of sample preparation is to remove interfering proteins and phospholipids while efficiently extracting this compound. Solid-Phase Extraction (SPE) generally provides the cleanest extracts.
Method: Solid-Phase Extraction (SPE)
-
Rationale: SPE offers superior cleanup compared to protein precipitation by selectively retaining the analyte on a solid sorbent while matrix interferences are washed away. This is crucial for minimizing matrix effects in LC-MS/MS.
-
Materials: Mixed-mode cation exchange SPE cartridges, human plasma, this compound reference standard, internal standard (e.g., stable isotope-labeled this compound or a structural analogue), methanol, acetonitrile, formic acid, ammonium hydroxide.
-
Step-by-Step Procedure:
-
Label all tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the labeled tubes.
-
Add 10 µL of the internal standard working solution to all tubes except blanks.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Condition SPE Plate: Add 500 µL of methanol, followed by 500 µL of water to each well.
-
Load Sample: Load the pre-treated plasma sample onto the SPE plate. Apply gentle vacuum to draw the sample through.
-
Wash 1: Add 500 µL of 2% formic acid in water.
-
Wash 2: Add 500 µL of methanol.
-
Elute: Add 500 µL of 5% ammonium hydroxide in acetonitrile/methanol (50:50, v/v). Collect the eluate.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analyze: Transfer the reconstituted sample to an autosampler vial for injection.
-
Protocol 2: LC-MS/MS Method
This method provides high sensitivity and selectivity, making it the preferred choice for regulatory studies.
-
Rationale: The use of tandem mass spectrometry with Selected Reaction Monitoring (SRM) allows for highly specific detection, minimizing the risk of interference and ensuring accurate quantification even at very low concentrations.
-
Instrumentation & Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
SRM Transitions (Hypothetical):
-
This compound: Q1: 155.0 -> Q3: 119.0
-
Internal Standard (e.g., ¹³C₂,¹⁵N-6-Chloropurine): Q1: 158.0 -> Q3: 122.0
-
-
-
Run Acceptance Criteria (Self-Validation): An analytical run is deemed acceptable if:
-
At least 75% of calibration standards are within ±15% of their nominal value (±20% at the LLOQ).
-
At least 67% of the QC samples are within ±15% of their nominal values, with at least 50% at each concentration level meeting this criterion.
-
Protocol 3: HPLC-UV Method
A cost-effective alternative for studies where lower sensitivity is acceptable.
-
Rationale: This method leverages the chromophore within the this compound structure for UV detection. While less sensitive than MS, its simplicity and accessibility make it valuable for certain applications.
-
Instrumentation & Conditions:
-
LC System: HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: ~265 nm.[21]
-
Internal Standard: A compound with similar chromatographic behavior and a distinct retention time (e.g., 8-chlorotheophylline).
-
Validation Logic: An Interconnected System
The validation parameters are not assessed in isolation. They form a logical framework where the successful outcome of one set of experiments is a prerequisite for the next.
Caption: Logical flow of key bioanalytical validation parameters.
Conclusion
The analytical validation for this compound in biological matrices is a rigorous process dictated by international regulatory standards. The choice between HPLC-UV and LC-MS/MS is a critical decision driven by the specific requirements for sensitivity and selectivity of the intended study. LC-MS/MS represents the gold standard for regulated bioanalysis due to its superior performance, providing the high-quality data necessary for critical drug development decisions. Conversely, HPLC-UV remains a viable, cost-effective tool for earlier-stage research or applications where analyte concentrations are sufficiently high.
Regardless of the chosen platform, a comprehensive validation that rigorously assesses all key parameters is the only way to ensure the integrity, reproducibility, and defensibility of the resulting data.
References
- 1. US2832781A - this compound - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. id-eptri.eu [id-eptri.eu]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. cdn.who.int [cdn.who.int]
- 16. mdpi.com [mdpi.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. kurabiotech.com [kurabiotech.com]
- 19. Optimization and validation of RP-HPLC-UV method with solid-phase extraction for determination of buparvaquone in human and rabbit plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
Safety Operating Guide
A Guide to the Proper Disposal of 6-Chloropurine for Laboratory Professionals
As a Senior Application Scientist, I understand that rigorous science extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides essential, field-tested procedures for managing 6-Chloropurine waste. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.
Hazard Identification and Critical Safety Overview
This compound is a purine analogue used in biochemical research and pharmaceutical development. While a valuable reagent, it is classified as a hazardous substance. Understanding its specific risks is the first step in safe handling and disposal. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][3][4][5]
The primary causality for these stringent disposal protocols is the compound's inherent toxicity. Improper disposal, such as discarding it down the drain or in the regular trash, can lead to environmental contamination and poses a direct health risk.[6][7]
Table 1: this compound Hazard Summary
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][4] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][3] |
| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | Warning | H335: May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any disposal procedure, the following personal protective equipment must be worn. This is a non-negotiable standard for minimizing exposure risk.
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166, or equivalent government standards like NIOSH, are mandatory.[6]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact with the product.[6]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary to prevent skin exposure.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][6]
Standard Disposal Protocol for this compound Waste
This compound and materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash or flushed down the sanitary sewer.[7][8] The accepted and required method of disposal is through a licensed professional waste disposal company.[6][9]
Step-by-Step Waste Collection Procedure:
-
Segregation: Collect all this compound waste separately from other waste streams. This includes surplus or expired reagents, reaction byproducts, and contaminated consumables. Do not mix with non-hazardous waste.[10][11]
-
Containerization:
-
Place solid this compound waste into a dedicated, sealable, and chemically compatible container. The container must be in good condition, free from leaks or damage.[6][10][11]
-
For grossly contaminated labware (e.g., weighing boats, pipette tips), place these items directly into the designated hazardous waste container.
-
Contaminated packaging should be disposed of in the same manner as the unused product.[6][9]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Affix the appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).[9]
-
Include the date when the first piece of waste was added to the container.
-
-
Storage:
-
Final Disposal:
-
Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[2][6]
-
The standard disposal method for this type of compound is chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products like hydrogen chloride gas.[1][5][6]
-
Caption: Waste Disposal Workflow for this compound.
Accidental Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental release.
-
Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or the dust is airborne, evacuate the laboratory and restrict access.
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Section 2.
-
Containment: Do not let the spilled product enter drains.[6]
-
Cleanup:
-
Decontamination: Clean the spill area with soap and plenty of water.[6]
-
Reporting: Report the incident to your laboratory supervisor and EH&S department, following institutional protocols.
Caption: Process Flow for Managing a this compound Spill.
Regulatory Context
It is the responsibility of the chemical waste generator (the laboratory) to correctly classify and manage hazardous waste.[2] Disposal must be carried out in accordance with all local, regional, and national regulations, which may include those set forth by the Environmental Protection Agency (EPA) or equivalent authorities.[2][7][13] Always consult your institution's specific waste management guidelines and EH&S department for clarification.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. capotchem.cn [capotchem.cn]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Handling 6-Chloropurine: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with specialized chemical compounds like 6-Chloropurine is fundamental to innovation. This purine analogue is a key intermediate in the synthesis of various therapeutic agents. However, its potential hazards necessitate a robust and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient handling, grounded in scientific principles.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance, and a thorough understanding of its risk profile is the first step in safe handling. The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes.
According to safety data sheets (SDS), this compound is:
The toxicological properties have not been fully investigated, which underscores the importance of treating this compound with a high degree of caution[1].
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are your primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust particles and splashes[1][5]. |
| Hands | Chemical-resistant gloves (Nitrile rubber) | Nitrile gloves with a minimum thickness of 0.11 mm are recommended, offering a breakthrough time of over 480 minutes[6]. Always inspect gloves before use and use proper removal techniques to avoid skin contact[6]. |
| Body | Laboratory coat | A standard lab coat is sufficient to prevent incidental contact with the skin. For extensive handling, consider a disposable gown. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or when dust is generated[7]. Use in poorly ventilated areas is critical. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the lifecycle of this compound within the laboratory.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust[6].
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[1].
-
Before beginning work, don all required PPE as outlined in the table above.
-
-
Handling and Use :
-
Avoid the formation of dust during handling[6]. If weighing the solid, do so carefully within the fume hood.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing. This compound is soluble in DMSO and dimethylformamide[8].
-
Do not eat, drink, or smoke in the area where this compound is being handled[2][4].
-
-
Storage :
Emergency Procedures: Immediate Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][2]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation occurs[1][2]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][2]. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice[1][2][4]. |
Spill Management:
For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and sweep it up into a suitable container for disposal[1][6]. Avoid creating dust. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Classification : this compound is considered hazardous waste. All disposals must comply with local, regional, and national regulations[1].
-
Collection : Collect waste this compound and any contaminated materials (e.g., gloves, paper towels, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method : Do not dispose of this chemical down the drain. The recommended disposal method is through a licensed disposal company. One accepted method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[6].
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
